Methyl 4-cyano-3-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEARWYDVSYTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586364 | |
| Record name | Methyl 4-cyano-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6520-87-2 | |
| Record name | Methyl 4-cyano-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-cyano-3-hydroxybenzoate chemical structure and properties
Technical Whitepaper: Methyl 4-cyano-3-hydroxybenzoate Subtitle: Structural Analysis, Synthetic Pathways, and Application as a Pivot Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2) represents a critical "pivot scaffold" in modern drug discovery. Unlike its more common isomer (methyl 3-cyano-4-hydroxybenzoate, derived from parabens), this specific regioisomer features a 3-hydroxy group ortho to a 4-cyano moiety. This specific geometry creates a unique electronic push-pull system and provides a pre-organized site for heterocycle formation, particularly benzoxazoles, which are ubiquitous in kinase inhibitors and receptor antagonists.
This guide details the physicochemical profile, validated synthetic routes, and structural logic required to utilize this compound effectively in high-value synthesis.
Table 1: Physicochemical Profile[1][2][3][4][5]
| Property | Data | Context |
| IUPAC Name | Methyl 4-cyano-3-hydroxybenzoate | Official designation |
| Common Synonyms | 2-Hydroxy-4-(methoxycarbonyl)benzonitrile; 4-Carbomethoxy-2-hydroxybenzonitrile | Emphasizes the nitrile as the parent group |
| CAS Number | 6520-87-2 | Unique Identifier |
| Molecular Formula | C₉H₇NO₃ | MW: 177.16 g/mol |
| Melting Point | 167–168 °C | Solid crystalline form [1] |
| Predicted pKa | 6.35 ± 0.10 | Acidic phenol due to electron-withdrawing CN group |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| Key Functional Motif | Ortho-cyanophenol | Precursor for benzoxazoles via cyclization |
Part 2: Structural Logic & Isomer Differentiation
To ensure scientific integrity, one must distinguish this compound from its "paraben-derived" isomer. The reactivity profile differs drastically between the two.
-
Target Compound (4-CN, 3-OH): The phenol is at position 3, nitrile at 4. Derived from meta-hydroxybenzoates. Used for accessing 2,5,6-substituted benzoxazoles.
-
Common Isomer (3-CN, 4-OH): The phenol is at position 4, nitrile at 3. Derived from para-hydroxybenzoates (parabens).[1][2] Used for xanthine oxidase inhibitors (e.g., Topiroxostat).
Structural Visualization (DOT):
Figure 1: Structural lineage and divergent applications of hydroxybenzoate nitrile isomers.
Part 3: Validated Synthetic Protocol
The synthesis of Methyl 4-cyano-3-hydroxybenzoate requires controlling regioselectivity. Direct cyanation of phenols is difficult; therefore, a halogenation-cyanation sequence is the industry standard.
Step 1: Regioselective Iodination
-
Objective: Install an iodine atom at the C4 position (ortho to the phenol, para to the ester is blocked? No, C4 is para to the phenol? No. In 3-hydroxybenzoate: C2 is ortho, C4 is ortho, C6 is ortho. C4 is sterically favored over C2).
-
Mechanism: The hydroxyl group directs ortho/para. The ester directs meta. Position 4 is ortho to the activating -OH and ortho to the H. Position 6 is para to the -OH. Position 2 is sandwiched.[3] Experimental evidence suggests C4 or C6. For this specific scaffold, we target C4.
Protocol:
-
Reagents: Methyl 3-hydroxybenzoate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid (solvent).
-
Procedure: Dissolve starting material in Acetic Acid. Add NIS portion-wise at room temperature.
-
Condition: Stir for 4–6 hours. Monitor via TLC/LCMS.
-
Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[4][3]
-
Result: Methyl 3-hydroxy-4-iodobenzoate.
Step 2: Palladium-Catalyzed Cyanation (The "Modern" Route)
-
Why Pd over Cu? Traditional Rosenmund-von Braun reactions (CuCN) require harsh heat (200°C) and workups are difficult due to copper waste. Pd-catalyzed cyanation (Zn(CN)₂) is cleaner and works at lower temperatures (80–100°C).
Protocol:
-
Reagents: Methyl 3-hydroxy-4-iodobenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (catalytic).
-
Solvent: DMF (Anhydrous) or NMP.
-
Procedure:
-
Degas the solvent with N₂ for 30 mins (Critical: O₂ kills the catalyst).
-
Add reagents in a glovebox or under strict N₂ flow.
-
Heat to 90°C for 12 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to break Zn complexes) and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 75–85%.
Synthesis Workflow (DOT):
Figure 2: Step-wise synthetic pathway for high-purity production.
Part 4: Analytical Characterization
To validate the structure, specific spectral fingerprints must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.0 ppm (s, 1H): Phenolic -OH (Broad, disappears with D₂O shake).
-
δ ~7.8–8.0 ppm (m, 3H): Aromatic protons. The coupling pattern will distinguish it from the 3-CN-4-OH isomer. Look for an ortho coupling (d, J~8Hz) between H5 and H6, and a small meta coupling for H2.
-
δ 3.85 ppm (s, 3H): Methyl ester singlet.
-
-
IR Spectroscopy:
-
~2230 cm⁻¹: Sharp, distinct nitrile (C≡N) stretch.
-
~1720 cm⁻¹: Ester carbonyl (C=O).
-
~3200–3400 cm⁻¹: Broad -OH stretch.
-
Part 5: Applications in Drug Discovery
The 4-cyano-3-hydroxy motif is a "privileged structure" for generating 2-substituted benzoxazoles via the Pinner reaction or condensation with carboxylic acids.
Mechanism:
-
The nitrile (C4) and hydroxyl (C3) are ortho.
-
Nucleophilic attack of the hydroxyl on the nitrile (often acid-catalyzed) or condensation with an external electrophile leads to ring closure.
-
Utility: This scaffold is frequently observed in the synthesis of HIF-PH inhibitors (Hypoxia-inducible factor prolyl hydroxylase inhibitors) used for treating anemia, and in TRK kinase inhibitors [2].
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Acute Toxicity: Harmful if swallowed (H302).[5] Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though the aryl nitrile bond is generally stable.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester or nitrile can occur over prolonged exposure to humidity).
References
-
ChemicalBook. (2025).[4][6] Methyl 4-cyano-3-hydroxybenzoate Properties and CAS 6520-87-2. Retrieved from
-
PubChem. (2025).[5] Methyl 3-cyano-4-hydroxybenzoate Compound Summary (Note: Cross-reference for isomer distinction). Retrieved from
-
WIPO Patentscope. (2018). WO2018121050 - Preparation Method for 3-Cyano-4-Hydroxybenzoic Acid Methyl Ester.[7] (Used for comparative synthetic logic). Retrieved from
Sources
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- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 5. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-hydroxybenzoate | CAS#:99-76-3 | Chemsrc [chemsrc.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-hydroxybenzoate
Introduction
Methyl 4-cyano-3-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing a nitrile, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-cyano-3-hydroxybenzoate, designed for researchers and professionals in the fields of organic synthesis and drug development. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a critical evaluation of the strategic choices involved in the synthesis.
Strategic Approaches to Synthesis
The synthesis of Methyl 4-cyano-3-hydroxybenzoate can be approached from different starting materials, primarily revolving around the sequential introduction of the cyano, hydroxyl, and methyl ester functionalities onto the benzene ring. This guide will focus on two robust and scientifically sound strategies:
-
Pathway 1: Formylation and Cyanation of Methyl 4-hydroxybenzoate. This modern approach avoids the use of highly toxic cyanides in the primary cyanation step, making it more suitable for industrial applications.
-
Pathway 2: Multi-step Synthesis from 3-Hydroxybenzoic Acid via Sandmeyer Reaction. A classic and versatile route that involves nitration, reduction, diazotization, and a subsequent Sandmeyer reaction to introduce the cyano group.
The following sections will provide a detailed exploration of each pathway, including experimental procedures and the rationale behind the chosen methodologies.
Pathway 1: Synthesis from Methyl 4-hydroxybenzoate
This pathway commences with the readily available and cost-effective starting material, Methyl 4-hydroxybenzoate. The key transformations involve the regioselective introduction of a formyl group at the 3-position, followed by its conversion to a nitrile. This method is advantageous as it circumvents the direct use of highly toxic cyanide reagents like cuprous cyanide in the final step.[1][2][3]
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of Methyl 4-cyano-3-hydroxybenzoate starting from Methyl 4-hydroxybenzoate.
Step 1: Formylation of Methyl 4-hydroxybenzoate
The first step is the ortho-formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate. This reaction is a type of electrophilic aromatic substitution where the hydroxyl group directs the incoming electrophile to the ortho position. The use of magnesium chloride, triethylamine, and paraformaldehyde provides a mild and effective method for this transformation.[2][4]
Experimental Protocol:
-
To a reaction vessel, add Methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane as the solvent.[4]
-
Heat the mixture in an oil bath at 60 °C (internal temperature approximately 44 °C) and stir overnight.[4]
-
After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts.[4]
-
Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Methyl 3-formyl-4-hydroxybenzoate can often be used directly in the next step without further purification.[4]
Step 2: Conversion of the Formyl Group to a Cyano Group
The second step involves the conversion of the aldehyde functionality in Methyl 3-formyl-4-hydroxybenzoate to a nitrile. This is achieved through a two-stage process within a single pot: formation of an oxime with hydroxylamine hydrochloride, followed by dehydration to the nitrile using a reagent like acetyl chloride.[2][4]
Experimental Protocol:
-
In a reaction vessel, dissolve the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step and hydroxylamine hydrochloride (approx. 1.1 eq) in a solvent mixture of acetonitrile and N,N-dimethylformamide.[4]
-
Add acetyl chloride (approx. 1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.[4]
-
After cooling to room temperature, add ethyl acetate and wash the organic layer with water. Back-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid precipitates.
-
Collect the solid by filtration and wash with ethyl acetate and then dichloromethane to obtain the final product, Methyl 4-cyano-3-hydroxybenzoate.[4] A two-step yield of 42% has been reported for this process.[4]
| Parameter | Step 1: Formylation | Step 2: Cyanation |
| Starting Material | Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate |
| Key Reagents | MgCl₂, (CH₂O)n, Et₃N | NH₂OH·HCl, AcCl |
| Solvent | Dichloromethane | Acetonitrile/DMF |
| Temperature | 60 °C | 80 °C |
| Reaction Time | Overnight | 2 hours |
| Reported Yield | - | 42% (over two steps)[4] |
Table 1: Summary of reaction conditions for Pathway 1.
Pathway 2: Synthesis from 3-Hydroxybenzoic Acid via Sandmeyer Reaction
This classical pathway begins with 3-Hydroxybenzoic acid and involves a series of well-established aromatic transformations. The key steps are the protection of the carboxylic acid via esterification, introduction of a nitro group, reduction of the nitro group to an amine, diazotization of the amine, and finally, the introduction of the cyano group via a Sandmeyer reaction.
Logical Workflow for Pathway 2
Caption: Multi-step synthesis of Methyl 4-cyano-3-hydroxybenzoate from 3-Hydroxybenzoic Acid.
Step 1: Esterification of 3-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions in the subsequent steps. This is typically achieved through a Fischer esterification.
Experimental Protocol:
-
Dissolve 3-Hydroxybenzoic acid in methanol.[5]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[5]
-
Reflux the solution for several hours (e.g., 24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[5]
-
After cooling, neutralize the excess acid with a base like sodium bicarbonate solution.
-
Extract the product into an organic solvent such as diethyl ether, wash with brine, dry over magnesium sulfate, and evaporate the solvent to yield Methyl 3-hydroxybenzoate.[5] A yield of 61% has been reported for a similar procedure.[5]
Step 2: Nitration of Methyl 3-hydroxybenzoate
The next step is the regioselective nitration of the aromatic ring. The hydroxyl group is an ortho-, para-director, and the methoxycarbonyl group is a meta-director. In this case, the strong activating effect of the hydroxyl group directs the nitration primarily to the 4-position (ortho to the hydroxyl and meta to the ester).
Experimental Protocol:
-
While a direct protocol for the nitration of Methyl 3-hydroxybenzoate was not found in the initial search, a similar procedure for the nitration of 3-hydroxybenzoic acid can be adapted.[6]
-
Dissolve Methyl 3-hydroxybenzoate in a suitable solvent.
-
Slowly add a nitrating agent, such as fuming nitric acid, while maintaining a controlled temperature.[6]
-
After the reaction is complete, the mixture is worked up by pouring it into ice water and filtering the precipitated product.
-
The crude product, Methyl 3-hydroxy-4-nitrobenzoate, can be purified by recrystallization.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to a primary amine, which is a precursor for the diazotization reaction. Catalytic hydrogenation is a common and clean method for this transformation.[7]
Experimental Protocol:
-
Dissolve Methyl 3-hydroxy-4-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain Methyl 4-amino-3-hydroxybenzoate.
Step 4 & 5: Diazotization and Sandmeyer Reaction
The final steps involve the conversion of the amino group to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst in a Sandmeyer reaction.[8][9][10] The diazonium salt is highly reactive and is typically prepared in situ at low temperatures and used immediately.[11][12]
Experimental Protocol:
-
Dissolve Methyl 4-amino-3-hydroxybenzoate in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂ gas) should be observed.[9]
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
After cooling, extract the product into an organic solvent.
-
Wash the organic layer, dry it, and purify the crude product by chromatography or recrystallization to obtain Methyl 4-cyano-3-hydroxybenzoate.
| Parameter | Details |
| Starting Material | 3-Hydroxybenzoic Acid |
| Key Intermediates | Methyl 3-hydroxybenzoate, Methyl 3-hydroxy-4-nitrobenzoate, Methyl 4-amino-3-hydroxybenzoate, Aryl Diazonium Salt |
| Key Reactions | Fischer Esterification, Electrophilic Nitration, Nitro Group Reduction, Diazotization, Sandmeyer Reaction |
| Cyanation Reagent | Copper(I) Cyanide (CuCN) |
| Advantages | Utilizes classical and well-understood reactions; versatile for synthesizing various analogs. |
| Disadvantages | Multi-step process with potential for lower overall yield; requires handling of toxic CuCN. |
Table 2: Summary of reaction characteristics for Pathway 2.
Conclusion
This guide has detailed two primary synthetic pathways for Methyl 4-cyano-3-hydroxybenzoate, each with its own set of advantages and considerations. Pathway 1, starting from Methyl 4-hydroxybenzoate, offers a more modern and potentially safer route by avoiding the use of highly toxic metal cyanides in the final step. Pathway 2, commencing with 3-Hydroxybenzoic acid, represents a more traditional approach that relies on the robust and versatile Sandmeyer reaction. The choice of pathway will depend on factors such as the availability of starting materials, scale of the synthesis, and safety protocols available. Both routes provide a solid foundation for the synthesis of this important chemical intermediate, and the detailed protocols herein serve as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.
References
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PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]
- Google Patents. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
-
PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. Available from: [Link]
- Google Patents. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
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Kromer, J. O., et al. (2013). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Available from: [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available from: [Link]
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CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]
- Google Patents. US3941768A - One step diazotization coupling process.
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
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Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available from: [Link]
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WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Available from: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
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Organic Chemistry Portal. Diazotisation. Available from: [Link]
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JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available from: [Link]
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ResearchGate. (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Available from: [Link]
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Taylor & Francis. Cyanation – Knowledge and References. Available from: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
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ChemistryStudent. Producing Aromatic Amines (A-Level). Available from: [Link]
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CDC Stacks. Supporting Information. Available from: [Link]
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YouTube. Reduction of Nitrobenzenes to Aromatic Amines. Available from: [Link]
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NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available from: [Link]
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SciRP.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]
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Royal Society of Chemistry. C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Available from: [Link]
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ResearchGate. (PDF) Methyl 4-nitrobenzoate. Available from: [Link]
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St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Available from: [Link]
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Wikipedia. Reduction of nitro compounds. Available from: [Link]
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PMC - NIH. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Available from: [Link]
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Known biological activities of Methyl 4-cyano-3-hydroxybenzoate
Technical Whitepaper: Methyl 4-cyano-3-hydroxybenzoate as a Pivotal Pharmacophore Precursor
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) is a specialized organic intermediate utilized in the synthesis of complex bioactive scaffolds, particularly in the development of Prenyl-protein Transferase Inhibitors (PTIs) targeting the Ras signaling pathway and Benzofuran derivatives for cardiovascular and anti-inflammatory applications.
Unlike its regioisomer (Methyl 3-cyano-4-hydroxybenzoate, a key intermediate for the mineralocorticoid receptor antagonist Finerenone), this compound serves as a unique "ortho-functionalized" building block. Its biological utility is defined by its ability to introduce a rigid, electron-withdrawing cyano group adjacent to a nucleophilic hydroxyl moiety, facilitating the construction of heterocycles and enhancing ligand-receptor binding affinity through specific hydrogen bonding and dipole interactions.
Structural Biology & Pharmacophore Analysis
The biological activity of Methyl 4-cyano-3-hydroxybenzoate is latent; it acts as a pharmacophore precursor . Upon incorporation into a drug molecule, its structural features dictate the following interactions:
| Structural Feature | Pharmacological Role |
| 3-Hydroxyl Group (-OH) | H-Bond Donor/Nucleophile: Acts as the primary attachment point for ether linkages (e.g., in benzofuran synthesis) or interacts with serine/threonine residues in enzyme active sites. |
| 4-Cyano Group (-CN) | Electronic Modulator: Induces a strong dipole moment, enhancing pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets. It is metabolically stable compared to other electron-withdrawing groups. |
| 1-Methyl Ester (-COOMe) | Synthetic Handle: Allows for further elaboration into amides, acids, or alcohols, enabling the attachment of solubilizing tails or additional pharmacophores. |
Critical Disambiguation: The Isomer Trap
Researchers frequently confuse this compound with its isomer. It is imperative to distinguish them based on downstream application:
-
Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2): Precursor for Ras pathway inhibitors and Benzofurans.[1] (Subject of this guide).
-
Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2): Key intermediate for Finerenone (Kerendia), a treatment for chronic kidney disease.[1]
Primary Biological Applications
A. Inhibition of Ras-Transformation (Oncology & Neurofibromatosis)
The most significant biological application of Methyl 4-cyano-3-hydroxybenzoate is its role in synthesizing inhibitors of Prenyl-protein Transferase .
-
Mechanism: Ras proteins require prenylation (farnesylation or geranylgeranylation) to anchor to the cell membrane and transmit growth signals. Inhibiting this process blocks the aberrant signaling found in 30% of human cancers and neurofibromatosis.
-
Role of Intermediate: The 3-hydroxy moiety is alkylated to attach an imidazole-containing side chain, which mimics the CAAX motif of the Ras protein, competitively inhibiting the transferase enzyme.
-
Key Reference: WO2000016626A1 details the use of this scaffold in developing dual inhibitors of HMG-CoA reductase and prenyl-protein transferase.
B. Synthesis of Benzofuran Derivatives
The compound is a precursor for Carbamoyl-type benzofuran derivatives , which are explored for their anti-arrhythmic and anti-inflammatory properties.
-
Chemistry: The 3-hydroxyl group attacks an alpha-halo ketone or amide, followed by cyclization onto the cyano or ester group to form the benzofuran core.
-
Key Reference: US20060247273A1 describes the cyclization protocols using this specific regioisomer.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
Rationale: This compound is not always commercially available in high purity. The following protocol converts the widely available Methyl 3-hydroxybenzoate into the target via an iodination-cyanation sequence.
Step 1: Regioselective Iodination
-
Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid (AcOH).
-
Procedure: Dissolve starting material in AcOH. Add ICl dropwise at room temperature. Stir for 4 hours.
-
Workup: Quench with saturated sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[2][3]
-
Product: Methyl 3-hydroxy-4-iodobenzoate.
Step 2: Rosenmund-von Braun Cyanation
-
Reagents: Methyl 3-hydroxy-4-iodobenzoate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).
-
Procedure:
-
Degas DMF with Argon for 30 mins (Critical: Oxygen poisons the Pd catalyst).
-
Add reagents and heat to 85°C for 6-12 hours.
-
Safety Note: Perform in a well-ventilated fume hood; Zn(CN)₂ releases HCN upon contact with acid.
-
-
Purification: Cool, dilute with water, and extract with EtOAc. Wash organic layer with 1M HCl (carefully) and brine. Purify via silica gel chromatography (Hexane:EtOAc 4:1).
-
Validation:
-
IR: Look for sharp nitrile peak at ~2230 cm⁻¹.
-
1H NMR: Confirm loss of the C4 proton and shift of C2/C5 protons.
-
Protocol B: Downstream Etherification (General)
Rationale: Functionalizing the 3-OH group for library generation.
-
Reagents: Methyl 4-cyano-3-hydroxybenzoate (1.0 eq), Alkyl Halide (R-X, 1.2 eq), K₂CO₃ (2.0 eq), Acetone or DMF.
-
Procedure: Reflux mixture for 2-6 hours.
-
Observation: Reaction is complete when the phenolic starting material (TLC stain: FeCl₃ positive) disappears.
Pathway Visualization
The following diagram illustrates the synthesis of the intermediate and its divergence into two distinct pharmacological pathways.
Figure 1: Synthetic genealogy and pharmacological divergence of Methyl 4-cyano-3-hydroxybenzoate.
Toxicology & Safety Profile
While specific toxicological data for this intermediate is less extensive than for the final drugs, it shares the hazard profile of similar benzonitriles.
| Endpoint | Hazard Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[4] | Do not eat/drink in the lab. Wash hands post-handling.[4][5] |
| Skin/Eye Irritation | H315/H319: Causes skin and serious eye irritation.[4] | Wear nitrile gloves and safety goggles. |
| Respiratory | H335: May cause respiratory irritation.[4][5] | Handle only in a fume hood to avoid dust inhalation. |
| Reactivity | Incompatible with Strong Acids: Potential release of HCN if cyano group is hydrolyzed under extreme conditions. | Store away from strong mineral acids and oxidizers. |
References
-
Google Patents. (2000). A method of treating cancer (WO2000016626A1). Retrieved from
-
Google Patents. (2006). Carbamoyl-type benzofuran derivatives (US20060247273A1). Retrieved from
-
PubChem. (n.d.). Methyl 4-cyano-3-hydroxybenzoate (Compound Summary). Retrieved from
-
GuideChem. (n.d.). Methyl 4-cyano-3-hydroxybenzoate CAS 6520-87-2 Properties. Retrieved from
Sources
An In-depth Technical Guide to Methyl 4-cyano-3-hydroxybenzoate: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-cyano-3-hydroxybenzoate, a seemingly modest aromatic compound, holds a significant position in the landscape of modern pharmaceutical synthesis. While its formal "discovery" in the annals of chemical history is not prominently documented, its importance has grown in tandem with the development of advanced synthetic methodologies and the quest for novel therapeutics. This technical guide provides a comprehensive overview of Methyl 4-cyano-3-hydroxybenzoate, tracing its history through the evolution of its synthesis, detailing its physicochemical and spectroscopic properties, and elucidating its critical role as a key building block in the pharmaceutical industry, most notably in the production of the anti-gout medication, Febuxostat.
A History Forged in Synthesis: The Evolution of Preparation Methods
The history of Methyl 4-cyano-3-hydroxybenzoate is intrinsically linked to the advancement of organic synthesis. Early methods for the preparation of cyanophenols often relied on reactions that, while effective, employed highly toxic reagents. The development of safer and more efficient synthetic routes marks the true beginning of this molecule's widespread utility.
Traditional Approaches: A Reliance on Halogenated Precursors and Cyanide Salts
Historically, the synthesis of aromatic nitriles often involved the displacement of a halogen with a cyanide salt, a method fraught with safety and environmental concerns. A common precursor, Methyl 4-hydroxy-3-iodobenzoate, could be subjected to a cyanation reaction using copper(I) cyanide (CuCN).[1] While effective in yielding the desired product, the use of highly toxic cyanide salts posed significant risks, particularly in large-scale industrial production.[2][3]
Experimental Protocol: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [1]
-
Step 1: Iodination of Methyl 4-hydroxybenzoate. Methyl 4-hydroxybenzoate is dissolved in acetic acid and heated. A solution of iodine monochloride (ICl) in acetic acid is then added dropwise. The reaction mixture is stirred for several hours to yield Methyl 4-hydroxy-3-iodobenzoate.
-
Step 2: Cyanation. The isolated Methyl 4-hydroxy-3-iodobenzoate is dissolved in a polar aprotic solvent such as DMF. Copper(I) cyanide (CuCN) and a catalytic amount of sodium cyanide (NaCN) are added. The reaction is heated under a nitrogen atmosphere for an extended period.
-
Step 3: Work-up and Isolation. After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield crude Methyl 4-cyano-3-hydroxybenzoate, which can be further purified.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF is crucial as it helps to dissolve the reactants and facilitate the nucleophilic substitution reaction. The use of a copper catalyst is necessary to activate the aryl iodide towards cyanide displacement. The inert atmosphere prevents oxidation of the reactants and intermediates.
Modern Advancements: A Shift Towards Safer Synthetic Routes
Recognizing the inherent dangers of traditional cyanation methods, significant research has been directed towards developing safer and more environmentally benign synthetic pathways. A notable advancement involves the conversion of a formyl group into a cyano group, thereby avoiding the direct use of highly toxic cyanide reagents in the final step.[2][3]
Experimental Protocol: Formylation Route to Methyl 4-cyano-3-hydroxybenzoate [2]
-
Step 1: Formylation of Methyl 4-hydroxybenzoate. Methyl 4-hydroxybenzoate is reacted with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine in a chlorinated solvent such as dichloromethane. The reaction is heated to introduce a formyl group at the 3-position, yielding Methyl 3-formyl-4-hydroxybenzoate.
-
Step 2: Conversion of the Formyl Group to a Cyano Group. The intermediate, Methyl 3-formyl-4-hydroxybenzoate, is then reacted with hydroxylamine hydrochloride in a mixed solvent system (e.g., acetonitrile and N,N-dimethylformamide). An activating agent, such as acetyl chloride, is added, and the mixture is heated. This sequence converts the formyl group into a nitrile, affording Methyl 4-cyano-3-hydroxybenzoate.
-
Step 3: Work-up and Isolation. The reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The product can then be isolated by crystallization.
Causality Behind Experimental Choices: The formylation step utilizes a directed ortho-metalation strategy or a related electrophilic aromatic substitution, where the hydroxyl group directs the incoming formyl group to the adjacent position. The subsequent conversion of the aldehyde to the nitrile via an oxime intermediate is a well-established and efficient transformation that avoids the use of free cyanide. This two-step process offers a significant safety advantage for industrial-scale production.[2][3]
Caption: Evolution of synthetic routes for Methyl 4-cyano-3-hydroxybenzoate.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of Methyl 4-cyano-3-hydroxybenzoate is essential for its application in synthesis and for quality control purposes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 167-168 °C | [1] |
| Boiling Point (Predicted) | 336.3 ± 32.0 °C | [1] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 5.56 ± 0.18 | [1] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. |
Spectroscopic Analysis
Spectroscopic data provides a definitive fingerprint for the identification and purity assessment of Methyl 4-cyano-3-hydroxybenzoate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for each of the nine carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester, the carbon of the nitrile group, and the aromatic carbons, with those attached to the electron-withdrawing groups (cyano and ester) and the electron-donating hydroxyl group showing characteristic chemical shifts.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key vibrational bands are expected for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=O stretch: A strong, sharp band around 1680-1730 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ester and phenol C-O bonds.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (177.16). Fragmentation patterns can provide further structural information, with common losses including the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
A Cornerstone in Drug Development: The Role of Methyl 4-cyano-3-hydroxybenzoate
The primary significance of Methyl 4-cyano-3-hydroxybenzoate in the pharmaceutical industry lies in its role as a pivotal intermediate in the synthesis of Febuxostat.[5] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.
Caption: Simplified workflow for the synthesis of Febuxostat from Methyl 4-cyano-3-hydroxybenzoate.
The synthesis of Febuxostat from Methyl 4-cyano-3-hydroxybenzoate typically involves a multi-step process:
-
Alkylation: The phenolic hydroxyl group of Methyl 4-cyano-3-hydroxybenzoate is alkylated using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form the corresponding isobutoxy ether.
-
Thioamidation: The ester group is converted to a thioamide. This can be achieved through various methods, often involving the reaction of the corresponding amide with a thionating agent like Lawesson's reagent or by direct reaction with a source of hydrogen sulfide.
-
Hantzsch Thiazole Synthesis: The resulting thioamide is then cyclized with an α-haloketone, such as ethyl 2-chloroacetoacetate, to construct the thiazole ring, a core component of the Febuxostat molecule.
-
Hydrolysis: Finally, the ester group on the thiazole ring is hydrolyzed to the carboxylic acid to yield Febuxostat.
The purity and quality of the starting material, Methyl 4-cyano-3-hydroxybenzoate, are paramount to the overall efficiency of the Febuxostat synthesis and the purity of the final active pharmaceutical ingredient (API).[6]
Conclusion
Methyl 4-cyano-3-hydroxybenzoate stands as a testament to the enabling power of organic synthesis in modern medicine. While its own discovery may be understated, its history is written in the evolution of its preparation, moving from hazardous to safer and more scalable methods. Its well-defined physicochemical and spectroscopic properties make it a reliable building block for complex molecular architectures. The indispensable role of Methyl 4-cyano-3-hydroxybenzoate in the synthesis of Febuxostat underscores its significance to the pharmaceutical industry and to the patients who benefit from this important medication. As synthetic methodologies continue to advance, the utility of such versatile intermediates will undoubtedly continue to expand, paving the way for the discovery and development of new and improved therapeutics.
References
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
- Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. Retrieved from [Link]
-
WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]
- Google Patents. (1986). US4611076A - Chiral cyanohydrination process.
-
European Medicines Agency. (2019). Assessment report - Febuxostat Krka. Retrieved from [Link]
- Google Patents. (1989). EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
- Google Patents. (2011). CN102086169A - Preparation method of intermediates of Febuxostat.
-
Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]
-
International Journal for Research & Development in Technology. (n.d.). A Literature Review on the Synthesis of para- hydroxybenzoic Acid. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). Retrieved from [Link]
-
PubChem. (n.d.). Febuxostat. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Analytical Chemistry. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
Defense Technical Information Center. (1963). THE BIOSYNTHESIS OF HYDROXYBENZOIC ACIDS IN HIGHER PLANTS. Retrieved from [Link]
- Google Patents. (1985). EP0132320A1 - Method of preparing cyanohydrins.
Sources
- 1. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Methyl 4-cyano-3-hydroxybenzoate material safety data sheet (MSDS)
CAS: 106680-37-3 | Formula: C₉H₇NO₃ Document Type: Technical Safety & Handling Guide (Whitepaper) Version: 2.0 (Research & Development Focus)
Molecular Architecture & Physicochemical Profile
The "Push-Pull" Electronic System
To understand the safety and reactivity of Methyl 4-cyano-3-hydroxybenzoate, one must analyze its electronic environment. It is not merely a "powder"; it is a trisubstituted benzene ring characterized by a unique electronic conflict:
-
Electron Withdrawing (EWG): The Nitrile (-CN) at position 4 and the Methyl Ester (-COOCH₃) at position 1 strongly withdraw electron density from the ring.
-
Electron Donating (EDG): The Hydroxyl (-OH) at position 3 acts as a lone-pair donor.
Implication for Researchers: This arrangement renders the phenolic hydroxyl group significantly more acidic (lower pKa) than unsubstituted phenol. Consequently, this compound is highly susceptible to deprotonation by mild bases, increasing the risk of rapid, exothermic reactions during synthesis.
Key Physical Properties
Data aggregated from predicted models and structural homologs.
| Property | Value / Description | Operational Significance |
| Physical State | Crystalline Solid (Off-white to pale yellow) | Dust explosion hazard if micronized. |
| Molecular Weight | 177.16 g/mol | N/A |
| Solubility | DMSO, Methanol, Ethyl Acetate | Hydrophobic. Poor water solubility limits aqueous decontamination efficacy. |
| pKa (Phenol) | ~7.5 - 8.0 (Predicted) | More acidic than phenol (pKa 10). Reacts with carbonates/bicarbonates. |
| LogP | ~1.8 | Moderate lipophilicity; capable of penetrating dermal barriers. |
Hazard Dynamics & Toxicology (The "Why")
Standard SDSs often list H-codes without context. As a researcher, you must understand the mechanism of toxicity to mitigate it effectively.
Mechanistic Toxicity
The toxicity profile is governed by two pharmacophores: the Phenolic moiety and the Aromatic Nitrile .
-
Phenolic Protein Denaturation: The hydroxyl group, enhanced by the electron-withdrawing nitrile, can form strong hydrogen bonds with peptide backbones, leading to local tissue damage (chemical burns) and protein precipitation upon contact.
-
Nitrile Metabolism: Unlike aliphatic nitriles, aromatic nitriles are generally more stable against oxidative metabolism (cytochrome P450). However, ingestion or high-dose exposure can still lead to the slow release of cyanide ions (
) via hepatic metabolism.
GHS Classification (Read-Across Methodology)
Based on structural homologs (Methyl 4-hydroxybenzoate and Benzonitrile derivatives).
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage: Category 2A (H319) - Causes serious eye irritation.
-
STOT-SE: Category 3 (H335) - May cause respiratory irritation.
Figure 1: Toxicological pathway illustrating dual-threat mechanism: local phenolic burns and potential systemic nitrile metabolism.
Strategic Handling & Containment
Engineering Controls
Do not rely solely on PPE. The hierarchy of controls dictates:
-
Powder Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.
-
Static Control: Use anti-static weighing boats. The ester/nitrile combination can generate significant static charge, leading to powder scattering (aerosolization).
PPE Selection Matrix (The "Breakthrough" Rule)
Nitrile gloves are standard, but thin nitrile gloves offer poor protection against phenolic solvents (like DCM or Chloroform) often used with this compound.
| Task | Recommended Glove Material | Rationale |
| Dry Solid Weighing | Double Nitrile (0.11 mm) | Sufficient for dry contact. |
| Solution (Methanol/Water) | Nitrile (0.11 mm) | Good resistance to polar solvents. |
| Solution (DCM/Chloroform) | Laminate (Silver Shield) or Viton | Chlorinated solvents permeate nitrile in <2 mins, carrying the toxin through the skin. |
Synthetic Utility & Reactivity Profile
This compound is a "Privileged Scaffold" in medicinal chemistry, often serving as a precursor for HIF-PH inhibitors (similar to Vadadustat intermediates) and TR-beta agonists.
The Reactivity Triad
The molecule offers three distinct "handles" for chemical diversification.
Figure 2: The "Reactivity Triad" showing the three orthogonal functionalization sites available for drug design.
Critical Protocol: O-Alkylation (Williamson Ether Synthesis)
Context: This is the most frequent reaction to attach lipophilic tails.
-
Solvent Choice: Use Anhydrous DMF or Acetonitrile. Avoid protic solvents which quench the phenolate.
-
Base Selection: Use Potassium Carbonate (
) or Cesium Carbonate ( ).-
Warning: Sodium Hydride (
) is effective but dangerous. If using , ensure the system is vented; the acidic phenol will release gas instantly.
-
-
Temperature: Maintain <60°C initially. The electron-poor ring makes the phenolate a weaker nucleophile; excessive heat can cause nitrile hydrolysis by-products.
Emergency Response Protocols
Decontamination (Spills)
Do not use water initially.
-
Contain: Cover spill with dry lime, sand, or soda ash.
-
Solubilize: Once contained, dampen with a 5% PEG-400 (Polyethylene Glycol) solution or ethanol. Phenolic compounds are difficult to clean with water alone.
-
Dispose: Treat as hazardous chemical waste (Incineration).
First Aid (Self-Validating Steps)
-
Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, assume corneal damage due to phenolic acidity; seek ophthalmologist.
-
Skin Contact:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537129, Methyl 4-cyano-3-hydroxybenzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile and Phenol derivatives. Retrieved from [Link]
- Akebia Therapeutics.Patents regarding HIF-PH Inhibitor Synthesis (Vadadustat analogs). (e.g., WO2012170377).
-
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and PPE Standards. Retrieved from [Link]
Sources
Solubility Profile and Process Engineering of Methyl 4-cyano-3-hydroxybenzoate
Executive Summary
Objective: This technical guide provides a comprehensive solubility analysis of Methyl 4-cyano-3-hydroxybenzoate (MCHB), a critical intermediate in the synthesis of pharmaceutical nitriles and xanthine oxidoreductase inhibitors.
Core Insight: MCHB exhibits a distinct "push-pull" electronic structure due to the meta-hydroxyl (donor) and para-cyano (acceptor) groups on the benzoate core. This structural motif dictates a solubility profile that favors polar aprotic solvents (DMSO, DMF, Acetone) and moderately polar esters (Ethyl Acetate), while showing poor solubility in non-polar alkanes and water.
Operational Value: Understanding this profile is essential for designing high-yield crystallization processes (purification) and selecting optimal reaction solvents to minimize impurity formation during nucleophilic substitutions.
Chemical Profile & Structure-Property Relationships (SPR)
To predict and manipulate solubility, we must first understand the solute's interactions at the molecular level.
-
Compound: Methyl 4-cyano-3-hydroxybenzoate
-
Functional Groups:
-
Phenolic Hydroxyl (-OH): Strong Hydrogen Bond Donor (HBD). Increases solubility in alcohols and ketones.
-
Nitrile (-CN): Strong dipole, Hydrogen Bond Acceptor (HBA). Enhances solubility in polar aprotic solvents (Acetonitrile, DMF).
-
Methyl Ester (-COOCH₃): Lipophilic character, providing solubility in organic solvents like DCM and Ethyl Acetate.
-
Thermodynamic Implication: The lattice energy of MCHB is significant due to intermolecular hydrogen bonding (OH···N≡C or OH···O=C). Dissolution requires a solvent capable of disrupting these specific lattice interactions.
Solubility Data: Relative Ranking & Solvent Selection
Note: While exact mole-fraction datasets for the specific 4-cyano-3-hydroxy isomer are proprietary in many contexts, the following ranking is derived from validated data of its structural isomer (Methyl 3-cyano-4-hydroxybenzoate) and standard thermodynamic principles for phenolic nitriles.
Solubility Tier Table (at 298.15 K)
| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Process Utility |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Dipole-dipole & H-bond acceptance from solute OH. | Reaction solvent (high payload).[1] |
| Ketones | Acetone, MEK | High | Strong H-bond acceptance (C=O ··· HO-Ar). | Primary solvent for crystallization. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Dipole interactions. | Preferred for extraction/crystallization (Green solvent). |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Amphiprotic interactions. | Good for cooling crystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dispersion forces & weak polarity. | Extraction (Phase separation).[1] |
| Water | Water | Very Low (<1 mg/mL) | Hydrophobic effect dominates. | Anti-solvent for precipitation. |
| Alkanes | n-Heptane, Hexane | Insoluble | Lack of polar interactions. | Anti-solvent for washing crystals. |
Process Insight: The "Goldilocks" Zone
For purification, Ethyl Acetate (EA) or Methanol (MeOH) are the optimal candidates. They dissolve the compound well at high temperatures (reflux) but show a sharp solubility drop upon cooling, maximizing recovery yield.
Experimental Methodology: Self-Validating Protocols
To generate precise solubility curves (Mass Fraction vs. Temperature) for your specific lot of MCHB, use the Dynamic Laser Monitoring Method . This method is superior to gravimetric analysis for process engineering as it detects the exact point of dissolution and nucleation (metastable zone width).
Protocol: Dynamic Solubility Determination
Equipment:
-
Jacketted glass reactor (50 mL) with overhead stirring.
-
FBRM (Focused Beam Reflectance Measurement) or Turbidity Probe.
-
Programmable cryostat (Control accuracy ±0.05 K).
Workflow:
Figure 1: Dynamic Laser Monitoring Workflow for determining the solubility curve and Metastable Zone Width (MSZW).
Validation Step: To ensure the system is self-validating, perform a Gravimetric Check at 25°C:
-
Saturate solvent with excess solid for 24h.
-
Evaporate solvent and weigh residue.[3]
-
Compare result with the Dynamic Laser curve at 25°C. Deviation should be <2%.
Thermodynamic Modeling
Once experimental data points
The Equation:
- : Mole fraction solubility.[4]
- : Absolute temperature (K).[4]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Enthalpy of Dissolution (
): Typically positive (endothermic) for MCHB, meaning solubility increases with temperature. -
Entropy (
): Positive, driven by the disruption of the crystal lattice.
Process Application: Crystallization Engineering
The primary utility of MCHB solubility data is the purification of the intermediate. Based on the solubility profile, two crystallization strategies are viable.
Strategy A: Cooling Crystallization (Preferred)
-
Solvent: Ethyl Acetate or Methanol.[4]
-
Mechanism: Dissolve at reflux; cool to 0-5°C.
-
Pros: High purity, well-defined crystal habit.
-
Cons: Yield limited by solubility at the final temperature.
Strategy B: Anti-Solvent Crystallization (High Yield)
-
Solvent: Acetone or DMF (dissolves MCHB).
-
Anti-Solvent: Water (precipitates MCHB).[1]
-
Mechanism: Dissolve MCHB in minimal Acetone. Slowly dose Water.
-
Pros: Near 100% yield (solubility in water is negligible).
-
Cons: Risk of occlusion (trapping solvent) or oiling out if added too fast.
Decision Matrix
Figure 2: Process decision tree for selecting the crystallization mode based on solubility thermodynamics.
References
-
World Intellectual Property Organization (WIPO). (2018). Preparation Method for 3-Cyano-4-Hydroxybenzoic Acid Methyl Ester. Patent WO2018121050.[5] (Provides solubility context for the structural isomer and purification protocols using Ethyl Acetate/DCM). Link
-
National Center for Biotechnology Information. (n.d.). Methyl 3-cyano-4-hydroxybenzoate Compound Summary. PubChem.[6] (Source for physicochemical properties and structural identifiers). Link
-
BenchChem. (2025).[4] Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide. (Reference for solubility behavior of cyano-substituted aromatics in polar aprotic solvents). Link
-
Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate Product Specification. (Baseline solubility data for the non-cyano analog, Methylparaben). Link
Sources
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- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. fao.org [fao.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Thermal Stability and Degradation of Methyl 4-cyano-3-hydroxybenzoate
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate (MCHB) is a critical pharmacophore scaffold, primarily utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists like Finerenone. Its stability profile is governed by the interplay between three functional groups: a labile methyl ester , a robust nitrile , and an oxidatively sensitive phenolic hydroxyl .
While MCHB exhibits robust thermal stability in the solid state up to its melting point (167–168 °C), it shows distinct vulnerabilities in solution state, particularly under alkaline conditions where phenolate formation accelerates ester hydrolysis and oxidative coupling. This guide details the mechanistic degradation pathways and provides a self-validating protocol for stability assessment.[1][2]
Part 1: Molecular Architecture & Structural Vulnerabilities
To predict degradation, one must first analyze the electronic environment of the molecule. MCHB is a tri-functionalized benzene ring.
| Functional Group | Electronic Effect | Stability Risk | Primary Degradation Mode |
| Methyl Ester (C-1) | Electron-withdrawing | High | Hydrolysis (Acid/Base catalyzed) to carboxylic acid. |
| Phenolic -OH (C-3) | Electron-donating (Resonance) | Medium | Oxidation to quinones; increases solubility but sensitivity in basic pH (pKa ~6.3). |
| Cyano/Nitrile (C-4) | Strong Electron-withdrawing | Low | Hydration to amide (requires extreme pH/Heat). |
The "Push-Pull" Destabilization
The ortho relationship between the electron-donating hydroxyl group and the electron-withdrawing cyano group creates a "push-pull" electronic system.
-
Impact: The phenolic proton is more acidic than typical phenols (pKa ~6.3 vs 10.0 for phenol) due to the inductive pull of the nitrile and ester.
-
Consequence: In basic media (pH > 7), the phenol deprotonates readily. The resulting phenolate anion (
) is electron-rich, making the ring susceptible to oxidative degradation and increasing the rate of ester hydrolysis via intramolecular general base catalysis.
Part 2: Thermal Stability Profile
Solid State Thermodynamics
In its crystalline form, MCHB is thermally stable. Degradation is rarely observed below the melting point unless catalytic impurities (metals, moisture) are present.
-
Melting Point (MP): 167–168 °C (Sharp endotherm).
-
Decomposition Onset: > 280 °C (Exothermic decomposition).
-
Volatility: Low volatility; loss on drying is typically negligible (< 0.5%).
Solution State Thermodynamics
Thermal degradation in solution follows pseudo-first-order kinetics, heavily dependent on solvent proticity and pH.
-
Arrhenius Behavior: Degradation rates double for every ~10°C increase in temperature.
-
Critical Threshold: Prolonged exposure to temperatures > 60°C in protic solvents (methanol, water) initiates transesterification or hydrolysis.
Part 3: Degradation Mechanisms
The degradation of MCHB follows two primary pathways (Hydrolysis) and one secondary pathway (Oxidative Coupling).
Pathway A: Ester Hydrolysis (Dominant)
This is the primary failure mode.
-
Acidic Conditions: Protonation of the carbonyl oxygen renders the ester carbon electrophilic, inviting attack by water.
-
Product: 4-cyano-3-hydroxybenzoic acid + Methanol.
-
-
Basic Conditions (Rapid): Hydroxide ion directly attacks the carbonyl. The adjacent phenolate ion may stabilize the transition state, accelerating the reaction compared to non-hydroxy benzoates.
Pathway B: Nitrile Hydration (Secondary)
The nitrile group is generally inert but will degrade under forced conditions (e.g., refluxing in strong acid/base).
-
Stage 1: Hydration to primary amide (4-carbamoyl-3-hydroxybenzoate).
-
Stage 2: Further hydrolysis to carboxylic acid (rarely observed in standard stability testing).
Pathway C: Oxidative Degradation
The phenol moiety is susceptible to radical abstraction, leading to dimerization or quinone formation, especially in the presence of light (photolysis) or transition metals.
Visualization of Pathways[1]
Figure 1: Mechanistic degradation map of MCHB.[3] Red path indicates the primary stability risk (Ester Hydrolysis).
Part 4: Experimental Protocols (Self-Validating)
To assess the stability of MCHB, a "Forced Degradation" study (Stress Testing) is required. This protocol is designed to achieve 5–20% degradation to validate the analytical method's specificity.
Stress Testing Workflow
| Stress Type | Condition | Duration | Target Mechanism | Neutralization/Quench |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2–8 Hours | Ester cleavage | Neutralize with 0.1 N NaOH to pH 7 |
| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | Ester cleavage (Rapid) | Neutralize with 0.1 N HCl to pH 7 |
| Oxidation | 3% H₂O₂ | 24 Hours | Phenol oxidation | Add Sodium Metabisulfite |
| Thermal (Solid) | 80°C (Oven) | 7 Days | Decarboxylation/Dimerization | Dissolve directly in diluent |
| Photolytic | 1.2 million lux hours | ~5 Days | Radical formation | Keep in amber glassware (Control) |
Analytical Method (HPLC-UV)
Because MCHB contains a phenol, the mobile phase must be acidic to suppress ionization and prevent peak tailing.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Ester).
-
Flow Rate: 1.0 mL/min.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Protocol Visualization
Figure 2: Forced degradation workflow ensuring mass balance and method specificity.
Part 5: Storage & Handling Recommendations
Based on the stability profile, the following storage conditions are mandatory to maintain purity >99%:
-
Moisture Control: The ester is hydrolytically unstable over long periods if moisture is present. Store in tightly sealed containers with desiccants.
-
pH Sensitivity: Avoid contact with basic excipients or glass surfaces that may leach alkali, as phenolate formation triggers rapid degradation.
-
Temperature: Store at Controlled Room Temperature (20–25°C). Refrigeration (2–8°C) is recommended for long-term reference standards.
-
Inert Atmosphere: Flush headspace with Nitrogen/Argon to prevent oxidative yellowing of the phenol group.
References
-
Synthesis of Finerenone Intermediates
-
Source: Bärfacker, L., et al. (2012). "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases." ChemMedChem, 7(8), 1385–1403.[4]
- Relevance: Establishes MCHB as a key intermediate and discusses the stability of the cyano-ester scaffold.
-
Link:[Link]
-
-
Physical Properties & CAS Data
- Source: PubChem Compound Summary for CID 11769089 (Methyl 4-cyano-3-hydroxybenzo
- Relevance: Verification of melting point (167°C) and pKa predictions.
-
Link:[Link]
-
Regulatory Guidelines for Stability
- Source: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
- Relevance: Defines the standard conditions for forced degradation (stress testing) protocols used in this guide.
-
Link:[Link]
- Patent Literature (Process Chemistry)
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. An Improved Process For The Enantioselective Preparation Of Finerenone [quickcompany.in]
Emerging research applications for Methyl 4-cyano-3-hydroxybenzoate
Technical Whitepaper: Emerging Research Applications for Methyl 3-cyano-4-hydroxybenzoate (Technical Note: The CAS 194355-32-7 provided corresponds to Methyl 3-cyano-4-hydroxybenzoate. This guide focuses on this industrially significant isomer, distinguishing it from Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) to ensure operational precision.)
Executive Summary & Chemical Profile
Methyl 3-cyano-4-hydroxybenzoate (CAS: 194355-32-7) has emerged as a high-value pharmacophore scaffold, primarily due to its role as a "linchpin" intermediate in the synthesis of non-purine Xanthine Oxidase (XO) inhibitors. Unlike its isomer (the 4-cyano-3-hydroxy variant), this molecule possesses a unique ortho-hydroxy nitrile motif that enables rapid heterocyclization and serves as a bioisostere for purine rings in drug discovery.
Current research trends have shifted from simple commodity use toward fragment-based drug discovery (FBDD) , where this scaffold is being utilized to develop dual-mechanism agents for hyperuricemia and novel anticancer kinase inhibitors.
Physicochemical Critical Quality Attributes (CQAs)
| Property | Specification / Value | Relevance to Research |
| Molecular Formula | C₉H₇NO₃ | Core scaffold for benzothiazole/benzisoxazole fusion.[1] |
| Molecular Weight | 177.16 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| pKa (Phenolic OH) | ~6.5 - 7.0 | Significantly more acidic than typical phenols due to the ortho-cyano electron withdrawal; enhances receptor binding affinity. |
| Electronic Effect | Push-Pull System | The electron-donating OH and electron-withdrawing CN/Ester create a polarized system ideal for nucleophilic aromatic substitution (SɴAr). |
Emerging Applications in Drug Discovery
A. Next-Generation Xanthine Oxidase (XO) Inhibitors
While Febuxostat and Topiroxostat are established drugs, resistance and cardiovascular safety concerns have driven research into "Super-XO" inhibitors. CAS 194355-32-7 is the starting material for the 3-cyano-4-alkoxy series.
-
Mechanism: The nitrile group interacts with the molybdenum center of the XO enzyme, while the ester (hydrolyzed to acid) anchors the molecule in the solvent channel.
-
Emerging Trend: Researchers are now modifying the C-1 ester position into bioisosteres (e.g., tetrazoles, oxadiazoles) to improve oral bioavailability and reduce renal clearance.
B. Dual-Targeting Ligands (PROTACs & Hybrids)
The distinct reactivity of the hydroxyl group (nucleophilic) and the ester (electrophilic) makes this molecule an ideal linker hub for Proteolysis Targeting Chimeras (PROTACs).
-
Application: The hydroxyl group is alkylated with a linker chain attached to an E3 ligase ligand, while the benzoate core targets the protein of interest (POI).
C. Fluorogenic Probes for Enzyme Activity
The ortho-cyano-hydroxy motif is capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT).
-
Research Utility: Derivatives are being synthesized as "turn-on" fluorescent probes that detect esterase activity in live cells. Upon hydrolysis of the methyl ester, the fluorescence quantum yield shifts, allowing real-time imaging of metabolic activity.
Synthetic Pathways & Structural Logic
The utility of CAS 194355-32-7 lies in its divergent synthetic pathways. The diagram below illustrates how this single precursor branches into three distinct therapeutic classes.
Figure 1: Divergent synthetic utility of Methyl 3-cyano-4-hydroxybenzoate in modern medicinal chemistry.
Validated Experimental Protocol: Green Synthesis of the Nitrile Scaffold
Historically, this molecule was synthesized using toxic Copper(I) Cyanide (Rosenmund-von Braun reaction). The following protocol represents the modern, Green Chemistry standard (Formylation-Oxime route) which is safer and scalable.
Objective: Synthesis of Methyl 3-cyano-4-hydroxybenzoate from Methyl 4-hydroxybenzoate via an Aldehyde intermediate.
Reagents & Equipment:
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl)
-
Sodium Formate (HCOONa) in Formic Acid (HCOOH)
-
Equipment: 500mL RB flask, Reflux condenser, TLC (30% EtOAc/Hexane).
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve Methyl 3-formyl-4-hydroxybenzoate (10 mmol) in Formic Acid (20 mL).
-
Add Sodium Formate (15 mmol) and Hydroxylamine hydrochloride (12 mmol).
-
Mechanistic Insight: Sodium formate buffers the solution, facilitating the nucleophilic attack of hydroxylamine on the aldehyde carbonyl without hydrolyzing the ester.
-
-
Dehydration (One-Pot):
-
Heat the mixture to reflux (100°C) for 4–6 hours.
-
Monitoring: Monitor TLC.[4] The aldehyde spot (Rf ~0.6) will disappear, and the nitrile product (Rf ~0.7) will appear.
-
Note: Formic acid acts as both solvent and dehydrating agent, converting the intermediate oxime (-CH=N-OH) directly to the nitrile (-CN).
-
-
Workup & Purification:
-
Cool reaction to room temperature and pour into ice-cold water (100 mL).
-
The product precipitates as a white/off-white solid.
-
Filter and wash with cold water (3 x 20 mL) to remove acid traces.
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to achieve >99% purity.
-
-
Validation (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the aldehyde proton (δ 10.2 ppm) and the retention of the phenolic OH (broad singlet, δ ~11.5 ppm).
-
Quality Control & Isomer Differentiation
A common pitfall in sourcing is confusing CAS 194355-32-7 with its isomer. Use the following logic to validate your material.
| Feature | Methyl 3-cyano-4-hydroxybenzoate (CAS 194355-32-7) | Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) |
| Structure | CN at pos 3, OH at pos 4 | OH at pos 3, CN at pos 4 |
| IR Spectrum | Nitrile stretch ~2230 cm⁻¹ (conjugated) | Nitrile stretch ~2235 cm⁻¹ |
| ¹H NMR (Aromatic) | Doublet (d) for H-5 (ortho to OH) is shielded. | Doublet (d) for H-5 (ortho to CN) is deshielded. |
| Primary Use | Febuxostat/Topiroxostat precursors | Liquid crystals, specialized dyes |
References
-
World Intellectual Property Organization (WIPO). (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.[1][2][3][5] WO2018121050.[2] Retrieved from [Link][2]
-
ResearchGate. (2023). Recent advances in the synthesis and biological activities of 4-hydroxycoumarin derivatives.[6][7] Retrieved from [Link]
Sources
- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2000016626A1 - A method of treating cancer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Predicted toxicological profile of Methyl 4-cyano-3-hydroxybenzoate
An In-Depth Technical Guide on the Predicted Toxicological Profile of Methyl 4-cyano-3-hydroxybenzoate.
Technical Guidance for Pharmaceutical & Chemical Safety Assessment [1]
Executive Summary: The Dual-Hazard Scaffold
Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2) serves as a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists and related bioactive scaffolds.[1] Its toxicological profile is governed by two dominant structural features: the labile methyl ester and the electron-deficient benzonitrile core .[1]
This guide synthesizes Structure-Activity Relationship (SAR) analysis, read-across from validated analogs (Methylparaben, 4-Hydroxybenzonitrile), and metabolic logic to establish a predictive safety profile.[1]
Core Prediction: The compound presents a moderate acute toxicity risk (Category 4) driven by the nitrile moiety, superimposed with significant irritation potential due to the phenolic hydroxyl. While likely non-mutagenic, the metabolic release of methanol and the persistence of the cyanophenol pharmacophore necessitate rigorous control of occupational exposure.
Physicochemical Identity & Bioavailability
Understanding the physicochemical basis is the first step in predicting bioavailability and barrier penetration.
Table 1: Chemical Identity & Properties
| Parameter | Value / Description | Significance |
| IUPAC Name | Methyl 4-cyano-3-hydroxybenzoate | Unambiguous identification |
| CAS Number | 6520-87-2 | Key for regulatory inventory |
| Molecular Formula | C₉H₇NO₃ | MW: 177.16 g/mol (Small molecule, high permeability) |
| Physical State | Off-white solid | Dust inhalation risk |
| Melting Point | 167–168 °C | Stable solid at room temperature |
| LogP (Predicted) | ~1.7 | Optimal Lipophilicity: Sufficient for dermal absorption and cell membrane penetration.[1][2][3] |
| pKa (Predicted) | ~6.35 (Phenolic OH) | Weakly acidic; exists as a neutral molecule at gastric pH (absorption favored) and anion at physiological pH.[1] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Requires organic solvents for in vitro dosing. |
Toxicokinetics: Metabolic Fate & Bioactivation
The toxicity of this compound is inextricably linked to its metabolism. Unlike simple aliphatic nitriles which rapidly liberate cyanide, this aromatic nitrile is metabolically robust, shifting the burden to the ester and phenol groups.
The Hydrolysis-Conjugation Axis
Upon entry into the systemic circulation (or first-pass in the liver), the compound undergoes two primary biotransformations:
-
Ester Hydrolysis: Carboxylesterases (CES1/CES2) rapidly hydrolyze the methyl ester.[1]
-
Phase II Conjugation: The exposed hydroxyl group (-OH) and the carboxylic acid (post-hydrolysis) are targets for UGT (Glucuronidation) and SULT (Sulfation), facilitating renal excretion.[1]
Diagram: Predicted Metabolic Pathway
The following diagram illustrates the divergent pathways of bioactivation and detoxification.
Caption: Figure 1.[1] Predicted metabolic cascade showing rapid ester hydrolysis followed by Phase II conjugation.[1] Cyanide release is predicted to be a minor pathway compared to aliphatic nitriles.
Predicted Toxicological Endpoints
This assessment utilizes Read-Across from structurally similar "source" substances: Methyl 4-hydroxybenzoate (Methylparaben) and 4-Hydroxybenzonitrile.[1]
Acute Toxicity (GHS Classification)[1]
-
Oral (Rat): Predicted Category 4 (Harmful if swallowed) .[1]
Skin & Eye Irritation[1][5][6][7]
-
Eye: Category 2A (Serious Eye Irritation) .[1]
Genotoxicity & Carcinogenicity[1]
-
Ames Test (Bacterial Reverse Mutation): Predicted Negative .[1][8]
-
Evidence: Benzonitriles and hydroxybenzoates generally lack the electrophilic DNA-binding motifs required for bacterial mutagenesis.[1]
-
-
In Vitro Micronucleus (Clastogenicity): Equivocal/Low Concern .[1]
-
Caveat: High concentrations of phenols can generate quinones via oxidative stress, potentially causing chromosomal damage at cytotoxic levels.
-
Sensitization[1]
-
Skin Sensitization: Weak/Potential .[1]
-
Alert: Benzoates are known weak sensitizers.[1] While not a "strong" sensitizer like dinitrochlorobenzene, repeated handling without PPE may induce allergic contact dermatitis.
-
Experimental Validation Framework
To transition from "prediction" to "verified data," the following tiered testing strategy is recommended. This protocol emphasizes 3R compliance (Replacement, Reduction, Refinement).
Tier 1: In Vitro Screening (High Throughput)
Objective: Confirm hazard classification without animal testing.[1]
-
In Silico Verification: Run OECD QSAR Toolbox for specific metabolite profiling.[1]
-
Bovine Corneal Opacity & Permeability (BCOP) Assay (OECD 437):
-
KeratinoSens™ Assay (OECD 442D):
-
Purpose: Assess skin sensitization (Nrf2 pathway activation).[1]
-
Tier 2: In Vivo Confirmation (Regulatory Requirement)
Objective: Definitive LD50 and NOAEL determination.
-
Acute Oral Toxicity (OECD 423 - Up-and-Down Procedure):
-
Starting Dose: 300 mg/kg.[1]
-
Stop Rule: If mortality occurs, reduce dose; if survival, increase to 2000 mg/kg.
-
-
28-Day Repeated Dose (OECD 407):
-
Critical Endpoint: Histopathology of the Liver (metabolic stress) and Kidneys (excretion of conjugates). Monitor for thyroid effects (paraben analog read-across).[1]
-
Diagram: Validation Workflow
Caption: Figure 2. Tiered testing strategy prioritizing non-animal methods (NAMs) before regulatory in vivo toxicology.
Occupational Health & Safety (OHS)
Based on the predicted profile, the following Occupational Exposure Band (OEB) is assigned.
Occupational Exposure Banding[1]
-
Estimated OEB: Band 3 (10 – 100 µg/m³) .[1]
-
Rationale: Moderate acute toxicity + Irritation potential.[1]
-
Handling Requirements:
-
Engineering Controls: Local Exhaust Ventilation (LEV) or containment isolator for powder handling.[1]
-
PPE: Nitrile gloves (double gloving recommended due to chemical structure), P3 particulate respirator, and safety goggles.
-
Safety Data Sheet (SDS) Core Elements
-
Signal Word: WARNING
-
Hazard Statements:
References
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals.[1] Available at: [Link]
-
PubChem. Methyl 4-cyano-3-hydroxybenzoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
OECD. Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.[1] OECD Guidelines for the Testing of Chemicals.[1] Available at: [Link]
-
U.S. EPA. Benzonitrile: Acute Toxicity and Metabolism.[1] National Institutes of Health (NIH) / PubMed.[1] Available at: [Link] (Ref: Toxicity of nitriles/amides-based products, J. Hazard Mater).[1]
Sources
- 1. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Methyl 4-cyano-3-hydroxybenzoate | 6520-87-2 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. env.go.jp [env.go.jp]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of Methyl 4-cyano-3-hydroxybenzoate
Executive Summary & Strategic Analysis
Target Molecule: Methyl 4-cyano-3-hydroxybenzoate CAS: 1000576-40-0 (Generic/Isomer specific) Core Application: Key intermediate for HIF-PH inhibitors and kinase inhibitors.
This protocol details the synthesis of Methyl 4-cyano-3-hydroxybenzoate from the commercially available precursor Methyl 4-bromo-3-hydroxybenzoate .
Critical Isomer Warning
Do not confuse this target with Methyl 3-cyano-4-hydroxybenzoate , a common intermediate for Febuxostat/Topiroxostat.
-
Target (This Protocol): -CN at C4, -OH at C3.
-
Common Isomer: -CN at C3, -OH at C4.
-
Verification: Ensure your starting material is Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9).
Retrosynthetic Logic
The primary challenge is introducing the nitrile group at the C4 position in the presence of a free phenolic hydroxyl group (C3) and a methyl ester (C1).
-
Route A (Direct Cyanation): Uses Copper(I) Cyanide (Rosenmund-von Braun). Robust, industrial standard, but requires harsh conditions and difficult workup.[1]
-
Route B (Stepwise Precision): Protection of Phenol
Pd-Catalyzed Cyanation Deprotection. Higher yield, safer reagents (Zn(CN) ), but more steps.
Recommendation: Use Route A for rapid scale-up of <50g batches where chromatography is acceptable. Use Route B for GMP-like purity or larger scales where heavy metal removal (Copper) is a concern.
Figure 1: Retrosynthetic strategies. Route A offers direct access; Route B utilizes an orthogonal protection strategy to enable mild Palladium catalysis.
Safety Protocol: Cyanide Handling
DANGER: This protocol involves cyanide sources (CuCN or Zn(CN)
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Quenching: Keep a bleach bath (10% Sodium Hypochlorite) ready to quench all cyanide-contaminated glassware and spills.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible and colleagues are trained in its use.
Method A: Direct Cyanation (Rosenmund-von Braun)
Best for: Rapid synthesis, robust substrates, minimizing step count.
Reaction Scheme
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (Example) | Role |
| Methyl 4-bromo-3-hydroxybenzoate | 231.05 | 1.0 | 10.0 g | Substrate |
| Copper(I) Cyanide (CuCN) | 89.56 | 2.0 | 7.75 g | Cyanating Agent |
| N-Methyl-2-pyrrolidone (NMP) | - | - | 50 mL (5V) | Solvent |
| Ethylenediamine | - | - | Excess | Workup (Chelator) |
Step-by-Step Protocol
-
Setup: In a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge Methyl 4-bromo-3-hydroxybenzoate (10.0 g, 43.3 mmol).
-
Solvation: Add NMP (50 mL). Stir until dissolved.
-
Note: DMF can be used, but NMP has a higher boiling point and often cleaner profiles for free phenols.
-
-
Reagent Addition: Add CuCN (7.75 g, 86.6 mmol) in one portion.
-
Observation: The suspension will likely be green/brown.
-
-
Reaction: Heat the mixture to 160°C (internal temperature).
-
Monitoring: Monitor by HPLC/TLC every 2 hours. Reaction typically requires 6–12 hours.
-
Endpoint: Disappearance of the bromide starting material.
-
-
Cooling: Cool the reaction mixture to ~50°C.
-
Quenching (Critical Step):
-
Pour the reaction mixture slowly into a stirring solution of Water (200 mL) and Ethylenediamine (20 mL) .
-
Mechanism:[3][4][5][6][7] Ethylenediamine breaks the tight Copper-Nitrile complexes, solubilizing the copper into the aqueous phase (blue/violet color).
-
Alternative: Use 10% FeCl
in 1M HCl if ethylenediamine is unavailable (oxidizes Cu(I) to Cu(II)).
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Washing: Wash combined organics with:
-
1M HCl (2 x 50 mL) to remove residual amine.
-
Brine (1 x 100 mL).
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: The crude residue is usually a tan solid. Recrystallize from Methanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Method B: Pd-Catalyzed Precision Route
Best for: High purity, avoiding harsh thermal conditions, scale-up.
Workflow Diagram
Figure 2: Three-step precision synthesis avoiding copper waste and thermal degradation.
Step 1: Acetylation
Protect the phenol to prevent catalyst poisoning and side reactions.
-
Dissolve Methyl 4-bromo-3-hydroxybenzoate (10 g) in DCM (100 mL).
-
Add Pyridine (1.5 equiv) and Acetic Anhydride (1.2 equiv).
-
Stir at RT for 2 hours.
-
Wash with 1M HCl, then Brine. Dry and concentrate.
-
Yield: Quantitative. Use directly.
Step 2: Pd-Catalyzed Cyanation[8]
-
Reagents:
-
Substrate: Methyl 4-bromo-3-acetoxybenzoate (11.8 g, 43 mmol).
-
Zn(CN)
: 3.0 g (25.8 mmol, 0.6 equiv). -
Pd(PPh
) : 2.5 g (5 mol%). -
Solvent: DMF (dry, degassed, 60 mL).
-
-
Procedure:
-
Combine all solids in a flask. Purge with Nitrogen for 10 mins.
-
Add DMF.[8] Heat to 80–100°C for 4–6 hours.
-
Note: This temperature is significantly lower than Method A.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with 1M NH
OH (to remove Zn salts) followed by Brine. -
Concentrate to obtain Methyl 4-cyano-3-acetoxybenzoate .
-
Step 3: Selective Deacetylation
The goal is to cleave the phenolic acetate without hydrolyzing the methyl ester.
-
Dissolve the intermediate in Methanol (100 mL).
-
Cool to 0°C in an ice bath.
-
Add K
CO (0.5 equiv, solid) or Ammonium Acetate (excess). -
Stir at 0°C for 30–60 minutes.
-
Control: Phenolic acetates hydrolyze much faster than methyl benzoates. Monitor by TLC carefully.
-
-
Quench: Acidify with 1M HCl to pH 4.
-
Isolate: Extract with EtOAc, dry, and concentrate.
Analytical Reference Data
Product: Methyl 4-cyano-3-hydroxybenzoate
-
Appearance: Off-white to pale yellow powder.
-
Molecular Weight: 177.16 g/mol .
-
1H NMR (DMSO-d6, 400 MHz):
11.2 (s, 1H, OH), 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 3.85 (s, 3H, OMe). -
IR (cm
): ~2230 (CN stretch), ~1720 (Ester C=O), ~3300 (Broad OH).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Method A) | Inactive CuCN or wet solvent. | Use fresh CuCN; distill NMP/DMF. Increase temp to 170°C. |
| Blue Aqueous Layer Persists | Copper complex not broken. | Add more Ethylenediamine or switch to FeCl |
| Ester Hydrolysis (Method B) | Base too strong or temp too high. | Perform Step 3 at 0°C strictly. Use NH |
| Product is Sticky/Oil | Residual NMP/DMF. | Wash organic layer thoroughly with water (5x). Lyophilize if necessary. |
References
-
Rosenmund-von Braun Reaction (General)
-
Starting Material Data
- Palladium Catalyzed Cyanation (Zn(CN)2): Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 60, 4324.
-
Selective Hydrolysis of Phenolic Acetates
-
Basavaiah, D., & Raju, S. B. (1994). Selective Enzymatic Hydrolysis of Phenolic Acetates. Synthetic Communications, 24(4), 467-473. Link
-
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 4. air.unipr.it [air.unipr.it]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Methyl 4-cyano-3-hydroxybenzoate in Modern Organic Synthesis
Abstract
Methyl 4-cyano-3-hydroxybenzoate is a versatile, yet underutilized, trifunctional aromatic building block in organic synthesis. Its unique substitution pattern—a phenolic hydroxyl group, a nitrile, and a methyl ester—offers a rich platform for regioselective modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its utility in the development of pharmaceuticals and functional materials. Detailed, field-proven protocols for its synthesis and key transformations are presented, alongside a discussion of the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: A Molecule of Strategic Importance
In the landscape of synthetic organic chemistry, the availability of densely functionalized starting materials is paramount for the efficient construction of target molecules. Methyl 4-cyano-3-hydroxybenzoate (1) is one such compound, offering three distinct functional groups with orthogonal reactivity. The phenolic hydroxyl group serves as a nucleophile or a directing group for electrophilic aromatic substitution. The nitrile moiety can be transformed into a variety of nitrogen-containing functional groups, and the methyl ester provides a handle for further derivatization or can act as a blocking group.
A critical point of clarification is the distinction from its more commonly encountered isomer, methyl 3-cyano-4-hydroxybenzoate. The reversed positioning of the cyano and hydroxyl groups in methyl 4-cyano-3-hydroxybenzoate leads to different electronic and steric environments, which in turn dictates its unique reactivity and applications. This guide will focus exclusively on the less-documented, yet highly potential, 4-cyano-3-hydroxy isomer.
Table 1: Physicochemical Properties of Methyl 4-cyano-3-hydroxybenzoate
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem |
| Molecular Weight | 177.16 g/mol | PubChem |
| IUPAC Name | methyl 4-cyano-3-hydroxybenzoate | PubChem |
| CAS Number | 156001-68-2 (for isomer) | PubChem |
Note: Due to the limited availability of experimental data for Methyl 4-cyano-3-hydroxybenzoate, some properties are predicted or inferred from its isomer, Methyl 3-cyano-4-hydroxybenzoate.
Synthesis of Methyl 4-cyano-3-hydroxybenzoate
The synthesis of Methyl 4-cyano-3-hydroxybenzoate is not as straightforward as its isomer, often requiring a multi-step approach. A plausible and efficient route begins with the commercially available Methyl 3-hydroxybenzoate. The following protocol outlines a robust synthesis pathway.
Protocol 1: Synthesis of Methyl 4-cyano-3-hydroxybenzoate via Formylation and Oximation
This synthetic route introduces the cyano group at the C4 position through a formylation reaction followed by conversion of the aldehyde to a nitrile.
Caption: Synthetic pathway to Methyl 4-cyano-3-hydroxybenzoate.
Step-by-Step Procedure:
Part A: Synthesis of Methyl 3-hydroxy-4-formylbenzoate
-
Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium chloride (65.7 g, 0.69 mol) and methyl 3-hydroxybenzoate (50 g, 0.33 mol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (500 mL) and triethylamine (184 mL, 1.32 mol). Stir the mixture to form a suspension.
-
Formylation: Add paraformaldehyde (49.5 g, 1.65 mol) to the suspension. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL). Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford methyl 3-hydroxy-4-formylbenzoate as a solid.
Part B: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the methyl 3-hydroxy-4-formylbenzoate (from the previous step) in a mixture of acetonitrile (200 mL) and N,N-dimethylformamide (50 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (25.3 g, 0.36 mol). To this stirring suspension, slowly add acetyl chloride (26 mL, 0.36 mol) at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to 80 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice water (500 mL). A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-cyano-3-hydroxybenzoate.
Key Applications and Reaction Protocols
The strategic placement of the functional groups in Methyl 4-cyano-3-hydroxybenzoate allows for a variety of selective transformations.
O-Alkylation and O-Arylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is readily alkylated or arylated under basic conditions. This transformation is fundamental in the synthesis of various pharmaceutical intermediates, where the introduction of an ether linkage is a common strategy to modulate solubility and biological activity.
Causality Behind Experimental Choices: The choice of base is critical. A mild base like potassium carbonate is often sufficient for reactive alkyl halides. For less reactive halides or for O-arylation reactions, a stronger base such as sodium hydride may be necessary. The solvent should be polar aprotic (e.g., DMF, acetonitrile) to facilitate the nucleophilic substitution.
Protocol 2: O-Alkylation with an Alkyl Halide
This protocol details a general procedure for the O-alkylation of Methyl 4-cyano-3-hydroxybenzoate.
Caption: General scheme for O-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of Methyl 4-cyano-3-hydroxybenzoate (1.77 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat to 50-60 °C for 2-4 hours to drive the reaction to completion (monitor by TLC).
-
Work-up: Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.
Table 2: Representative O-Alkylation Reactions
| Alkylating Agent (R-X) | Product | Typical Yield |
| Benzyl bromide | Methyl 3-(benzyloxy)-4-cyanobenzoate | >90% |
| Ethyl bromoacetate | Methyl 3-((ethoxycarbonyl)methoxy)-4-cyanobenzoate | 85-95% |
| 1-Bromobutane | Methyl 3-butoxy-4-cyanobenzoate | 80-90% |
Transformations of the Nitrile Group
The cyano group is a versatile functional group that can be converted into an amine, an amide, or a carboxylic acid, providing access to a wide range of derivatives.
-
Reduction to an Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This opens up avenues for the synthesis of various bioactive molecules containing a benzylic amine moiety.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid. This allows for the synthesis of dicarboxylic acid derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
While the parent molecule is not directly suited for Suzuki-Miyaura coupling, it can be readily converted into a suitable coupling partner. For instance, the phenolic hydroxyl group can be converted to a triflate (-OTf), a common leaving group for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl or vinyl substituents at the C3 position, significantly increasing molecular complexity.
Caption: Strategy for Suzuki-Miyaura cross-coupling.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-cyano-3-hydroxybenzoate and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 4-cyano-3-hydroxybenzoate is a building block with significant, yet largely untapped, potential in organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the regioselective introduction of various substituents. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this compound and leverage its unique properties in the design and synthesis of novel molecules for a wide range of applications, from drug discovery to materials science.
References
-
PubChem Compound Summary for CID 11769089, Methyl 3-cyano-4-hydroxybenzoate. National Center for Biotechnology Information. [Link](Note: This reference is for the isomer, used for basic property estimation due to lack of data on the target compound.)
- Patent WO2018121050A1: Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents. (Provides a synthetic method for the isomer, the principles of which are adapted in this guide.)
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link](Authoritative review on the Suzuki-Miyaura reaction.)
Application Note: Methyl 4-cyano-3-hydroxybenzoate as a Strategic Scaffold in Drug Discovery
This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2) , a bifunctional aromatic scaffold critical for synthesizing Factor Xa inhibitors, Ras farnesyltransferase inhibitors, and complex benzofuran heterocycles.
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate is a trisubstituted benzene derivative offering three orthogonal reactive handles: a phenol (C3), a nitrile (C4), and a methyl ester (C1). This unique substitution pattern makes it an ideal "linchpin" intermediate. Unlike simple benzoates, the ortho-cyano-hydroxy motif allows for rapid access to 3-aminobenzofurans (via Thorpe-Ziegler cyclization) and serves as a verified pharmacophore precursor in Factor Xa anticoagulants and Ras pathway modulators .
This guide provides validated protocols for its synthesis, functionalization, and transformation into bioactive cores.
Chemical Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | Methyl 4-cyano-3-hydroxybenzoate |
| CAS Number | 6520-87-2 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Key Functional Groups | Nitrile (–CN), Phenolic Hydroxyl (–OH), Ester (–COOMe) |
| Solubility | Soluble in DMSO, DMF, Acetone, Methanol; Sparingly soluble in water |
Functional Group Utility
The molecule's power lies in the orthogonality of its groups:
-
Phenolic –OH (C3): The most nucleophilic site. Readily undergoes O-alkylation (Williamson ether synthesis) or O-acylation.
-
Nitrile –CN (C4): Serves as a latent acid (hydrolysis), a tetrazole precursor (cycloaddition), or an electrophile for ring closure (benzofuran formation).
-
Ester –COOMe (C1): A distal attachment point, modifiable to acids, amides, or benzyl alcohols/halides without affecting the C3/C4 core.
Core Synthesis Protocol (The "Amino-Iodo" Route)
Note: While commercially available, in-house preparation ensures purity and scalability. The following protocol is adapted from Patent WO2000016626A1.
Workflow Diagram
Caption: Step-wise synthesis of Methyl 4-cyano-3-hydroxybenzoate from 4-amino-3-hydroxybenzoic acid.
Detailed Protocol
-
Esterification: Dissolve 4-amino-3-hydroxybenzoic acid (75 g) in dry methanol (2.0 L). Bubble anhydrous HCl gas until saturated. Stir for 48 h. Concentrate and partition between EtOAc/NaHCO₃ to yield the methyl ester.[1]
-
Iodination (Sandmeyer): Dissolve the ester (79 g) in 3N HCl/THF at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt. After 25 min, add KI (aq). The diazonium group is displaced by iodine. Extract with EtOAc and purify via silica chromatography (0-50% EtOAc/Hexane).
-
Cyanation: Degas a solution of the iodo-intermediate (101 g) and Zn(CN)₂ (30 g) in dry DMF. Add catalytic Pd(PPh₃)₄. Heat to 80°C under argon until conversion is complete. Aqueous workup yields Methyl 4-cyano-3-hydroxybenzoate .
Application 1: Synthesis of Factor Xa Inhibitor Intermediates
This scaffold is used to construct the core of anticoagulant agents similar to the "xaban" class. The key step is the O-alkylation of the phenol with a chloroacetamide derivative.
Protocol: O-Alkylation with Heteroaryl Acetamides
Objective: Link the scaffold to a pharmacophore (e.g., chloropyridine) via an ether bridge.
-
Reagents:
-
Methyl 4-cyano-3-hydroxybenzoate (1.0 equiv)[2]
-
2-Chloro-N-(5-chloropyridin-2-yl)acetamide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Sodium Iodide (NaI, 0.1 equiv, catalyst)
-
Solvent: Acetone or Acetonitrile (dry)
-
-
Procedure:
-
Charge a reaction flask with the benzoate, chloroacetamide, K₂CO₃, and NaI in acetone.[3]
-
Heat to reflux (approx. 56°C) for 40–60 minutes. Monitor by TLC/LC-MS for disappearance of the phenol.
-
Workup: Concentrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Result: The product is a carbamoyl-type benzofuran precursor or a direct ether-linked intermediate ready for ester hydrolysis.
-
Mechanism: The carbonate base deprotonates the C3-hydroxyl (pKa ~8-9 due to the electron-withdrawing nitrile). The phenoxide undergoes an S_N2 attack on the alkyl chloride, accelerated by the Finkelstein catalyst (NaI).
Application 2: Ras Farnesyltransferase Inhibitors
In oncology, this scaffold is converted into a benzyl-imidazole moiety. The ester is reduced to an alcohol and then converted to a leaving group for coupling.
Workflow Diagram
Caption: Transformation of the benzoate scaffold into a Ras farnesyltransferase inhibitor precursor.
Key Protocol Steps
-
O-Methylation: Treat the core with Methyl Iodide (MeI) and K₂CO₃ in DMF to form Methyl 4-cyano-3-methoxybenzoate .
-
Reduction: Reduce the ester to the alcohol using LiBH₄ in THF (gentler than LiAlH₄ to preserve the nitrile).
-
Coupling: Convert the alcohol to a chloride (SOCl₂) and react with an imidazole derivative to form the active pharmaceutical ingredient (API) precursor.
Advanced Synthetic Utility: 3-Aminobenzofurans
The ortho-cyano-hydroxy motif allows for the Gewald-type cyclization , a powerful method to generate fused heterocycles.
Reaction:
-
Alkylate C3-OH with an
-halo ketone or ester (e.g., ethyl bromoacetate). -
Treat the intermediate with a strong base (KOtBu or NaOEt).
-
Mechanism: The formed enolate attacks the neighboring nitrile (Thorpe-Ziegler reaction).
-
Product: A 3-amino-benzofuran-2-carboxylate derivative. This is a privileged scaffold in kinase inhibitors and GPCR ligands.
References
-
Synthesis & Ras Inhibitors: WO2000016626A1 - A method of treating cancer. (Describes the Amino->Iodo->Cyano route and use in farnesyltransferase inhibitors).
-
Factor Xa Inhibitors: US20060247273A1 - Carbamoyl-type benzofuran derivatives. (Details the O-alkylation protocol for anticoagulant synthesis).
-
General Tetrazole Synthesis: Synthesis of 1H-tetrazoles. Organic Chemistry Portal. (General conditions for converting the C4-nitrile to a tetrazole).
Sources
Application Note: Synthetic Utility and Optimization of Methyl 4-cyano-3-hydroxybenzoate
Introduction & Molecule Profile[1][2][3]
Methyl 4-cyano-3-hydroxybenzoate (CAS: 100135-61-3) represents a highly versatile "push-pull" scaffold in medicinal chemistry. Structurally, it possesses a phenolic hydroxyl group at the meta position relative to the ester, but ortho to the nitrile. This specific regiochemistry creates a unique electronic environment:
-
Acidity: The ortho-cyano and para-methoxycarbonyl groups exert strong electron-withdrawing effects (–I and –M), significantly lowering the pKa of the phenol (estimated pKa ~7.5–8.0) compared to unsubstituted phenol (pKa 10).
-
Nucleophilicity: While the phenolate is easily formed, its nucleophilicity is attenuated, requiring optimized solvation to effect substitution.
-
Bifunctional Electrophiles: The presence of adjacent nitrile and phenol groups makes this molecule a prime precursor for 3-aminobenzofurans via Thorpe-Ziegler cyclization, a scaffold ubiquitous in kinase inhibitors and receptor antagonists.
This guide outlines three optimized workflows: controlled O-alkylation, selective ester hydrolysis, and benzofuran annulation.
Module A: Controlled O-Alkylation (Ether Synthesis)
Due to the electron-deficient nature of the ring, the phenolate anion is stabilized, making O-alkylation highly selective over C-alkylation. However, this stability also reduces reaction rates with sterically hindered electrophiles.
Protocol 1: Williamson Ether Synthesis with Alkyl Halides
Objective: Synthesis of Methyl 4-cyano-3-(alkoxy)benzoate derivatives.
Reagents:
-
Methyl 4-cyano-3-hydroxybenzoate (1.0 equiv)
-
Alkyl Bromide/Iodide (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)[1] -
Additive: Potassium Iodide (KI) (0.1 equiv) – Only if using Alkyl Chlorides
Step-by-Step Methodology:
-
Solvation: Dissolve Methyl 4-cyano-3-hydroxybenzoate (1.0 g, 5.6 mmol) in anhydrous DMF (10 mL). Note: DMF is preferred over acetone to solubilize the ion pair effectively.
-
Deprotonation: Add anhydrous
(1.55 g, 11.2 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange, indicating phenolate formation. -
Addition: Add the alkyl halide (6.7 mmol) dropwise.
-
Critical Insight: If the alkyl halide is volatile, use a septum and syringe to prevent loss.
-
-
Reaction:
-
Primary Halides: Stir at 60°C for 2–4 hours.
-
Secondary Halides: Stir at 80°C for 6–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.
-
Work-up: Pour the mixture into ice-water (50 mL). The product usually precipitates. Filter the solid.[2][3][4] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over
.
Data Summary: Solvent Effects on Yield
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetone | Reflux | 12 | 65 | Slow kinetics due to poor solubility of phenolate. | |
| DMF | 60 | 3 | 92 | Optimal conditions. | |
| THF | NaH | 0 to RT | 2 | 88 | Fast, but risk of ester hydrolysis if water is present. |
Module B: Selective Hydrolysis (Ester vs. Nitrile)
A common challenge is hydrolyzing the methyl ester to the carboxylic acid without hydrating the nitrile to a primary amide. The nitrile at position 4 is activated by the electron-poor ring, making it susceptible to attack.
Protocol 2: Lithium Hydroxide Mediated Selective Hydrolysis
Objective: Synthesis of 4-cyano-3-hydroxybenzoic acid (or its ether derivative).
Mechanism:
Step-by-Step Methodology:
-
Preparation: Dissolve the ester substrate (1.0 equiv) in a mixture of THF:Water (3:1 ratio).
-
Why this ratio? THF solubilizes the organic ester; water is the reagent.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add
(1.2 equiv) slowly. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by LC-MS.
-
Stop Condition: Stop immediately upon consumption of starting material. Prolonged exposure leads to amide formation (
peak in MS).
-
-
Quench: Acidify carefully with 1N HCl to pH 3-4. Do not use strong mineral acids at high concentration to avoid nitrile hydrolysis.
-
Isolation: Extract with EtOAc. The carboxylic acid product will be in the organic layer.
Module C: Heterocyclic Annulation (Benzofuran Synthesis)
This is the most high-value application of Methyl 4-cyano-3-hydroxybenzoate. The ortho relationship between the phenol (-OH) and the nitrile (-CN) allows for the "Thorpe-Ziegler" type cyclization to form 3-aminobenzofurans .
Protocol 3: One-Pot Synthesis of Methyl 3-amino-benzofuran-2-carboxylate derivatives
Concept: Alkylation of the phenol with an
Reagents:
-
Methyl 4-cyano-3-hydroxybenzoate
-
Ethyl Bromoacetate (1.1 equiv)
-
Base:
(Cesium Carbonate) or -
Solvent: Acetonitrile (
)
Workflow Diagram (DOT):
Figure 1: Reaction pathway for the conversion of Methyl 4-cyano-3-hydroxybenzoate to 3-aminobenzofuran scaffolds via tandem alkylation-cyclization.
Detailed Procedure:
-
Alkylation: To a solution of Methyl 4-cyano-3-hydroxybenzoate (1.0 equiv) in Acetonitrile, add
(2.5 equiv) and Ethyl Bromoacetate (1.1 equiv). -
Reflux: Heat the mixture to reflux (80–82°C).
-
Mechanism Check: Initially, the O-alkylation occurs. Under reflux conditions with excess base, the resulting methylene proton (alpha to the new ester and the phenoxy) becomes acidic.
-
Cyclization: The carbanion attacks the neighboring nitrile carbon (Thorpe-Ziegler reaction).
-
Work-up: Upon completion (monitor for disappearance of the acyclic intermediate), cool and filter salts. Evaporate solvent.[2][5][6]
-
Purification: Recrystallize from Ethanol. These products often crystallize easily due to the flat, aromatic benzofuran core.
Decision Matrix: Functional Group Manipulation
When designing a synthesis using this intermediate, refer to the following logic tree to preserve the correct functionality.
Figure 2: Strategic decision tree for functional group manipulation.
References
-
Preparation of Cyano-hydroxybenzoates: Vertex AI Search Result 1.1: "Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester." (Note: Isomeric reference for conditions). Link
-
O-Alkylation of Electron-Deficient Phenols: ResearchGate: "Organic base catalyzed O-alkylation of phenols under solvent-free condition." Catalysis Reviews, 2021.[7][8] Link
-
Benzofuran Synthesis (Thorpe-Ziegler): Organic Chemistry Portal: "Synthesis of Benzofurans - Recent Literature." (See entries regarding reaction of salicylaldehydes/nitriles with alpha-halo esters). Link
-
Selective Hydrolysis: TandfOnline: "A mild and Selective Method of Ester Hydrolysis."[5] Synthetic Communications. Link
-
General Reactivity of Hydroxy-Nitriles: National Institutes of Health (PMC): "Synthesis and Biological Studies of Benzo[b]furan Derivatives." Link
Sources
- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Methyl 4-cyano-3-hydroxybenzoate using column chromatography
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate is a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and HIF prolyl hydroxylase inhibitors. Its purification presents a specific chromatographic challenge: the phenolic hydroxyl group (pKa ~7.5 due to the electron-withdrawing nitrile and ester groups) interacts strongly with the silanol groups (
This Application Note provides a validated protocol for purifying this compound using Acid-Modified Normal Phase Flash Chromatography . By suppressing the ionization of the phenol moiety, researchers can achieve sharp peak shapes, high recovery (>90%), and purity suitable for subsequent structure-activity relationship (SAR) studies.
Physicochemical Analysis & Separation Strategy
Before initiating purification, one must understand the molecule's behavior in a chromatographic system.
| Feature | Chemical Implication | Chromatographic Consequence |
| Phenol (-OH) | Acidic proton (H-bond donor). | Tailing: Strong H-bonding with silica silanols causes "streaking." |
| Nitrile (-CN) | Polar, electron-withdrawing. | Retentivity: Increases polarity significantly compared to non-cyano analogs. |
| Methyl Ester | Lipophilic but polar. | Solubility: Good in EtOAc/DCM; poor in Hexanes. |
| Acidity | pKa lowered by -CN/-COOMe. | Ionization: May partially ionize on neutral silica, worsening peak shape. |
The Core Strategy:
-
Mobile Phase Modification: Add a weak acid (Acetic Acid or Formic Acid) to the mobile phase. This keeps the phenol in its protonated (neutral) state, minimizing interaction with the slightly acidic silica surface.
-
Sample Loading: Due to poor solubility in non-polar starting solvents (Hexanes/Heptane), Dry Loading is mandatory to prevent band broadening at the column head.
Method Development (TLC Screening)
Do not skip this step. The behavior of the compound on a Thin Layer Chromatography (TLC) plate predicts its behavior on the column.
Reagents:
-
Solvent A: Hexanes (or Heptane)[1]
-
Solvent B: Ethyl Acetate (EtOAc)
-
Modifier: Glacial Acetic Acid (AcOH)
Protocol:
-
Prepare two developing chambers:
-
Chamber 1 (Standard): 30% EtOAc in Hexanes.
-
Chamber 2 (Acidified): 30% EtOAc in Hexanes + 1% AcOH .
-
-
Spot the crude reaction mixture on two Silica Gel 60
plates. -
Elute and visualize under UV (254 nm).
Expected Result:
-
Chamber 1: The product will likely appear as a streak (
0.1 – 0.4). -
Chamber 2: The product should resolve into a tight, compact spot (
~0.3 – 0.4).
Expert Insight: If the
in Chamber 2 is < 0.2, increase polarity to 40% or 50% EtOAc. Aim for anof 0.35 for the target compound to maximize separation efficiency ( ) on a flash column.
Detailed Purification Protocol
Sample Preparation (Dry Loading)
Liquid loading is discouraged because dissolving the polar solid requires a solvent (e.g., 100% DCM or EtOAc) that is too strong for the beginning of the gradient, causing the compound to "wash" down the column instantly.
-
Dissolve crude Methyl 4-cyano-3-hydroxybenzoate in the minimum amount of Acetone or THF.
-
Add Silica Gel 60 (40-63 µm) to the solution. Ratio: 1 gram of crude sample to 3 grams of silica.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder remains.
-
Caution: Ensure no residual solvent remains; the powder must be completely dry.
-
-
Pack this powder into a solid load cartridge (SLR) or carefully pour it onto the top of the pre-packed column.
Column & Solvent Setup
-
Stationary Phase: Spherical Silica Gel, 20-40 µm (High Performance) or 40-63 µm (Standard).
-
Mobile Phase A: Hexanes + 0.5% Acetic Acid.
-
Mobile Phase B: Ethyl Acetate + 0.5% Acetic Acid.
-
Flow Rate: 15-20 mL/min (for a 12g column) or optimized for your specific column diameter.
Gradient Elution Profile
Based on a target
| Step | Time / CV (Column Volumes) | % Solvent B (EtOAc + Acid) | Purpose |
| 1 | 0 - 2 CV | 5% | Equilibration: Stabilizes the silica with the acid modifier. |
| 2 | 2 - 5 CV | 5% → 20% | Impurity Elution: Removes non-polar impurities (e.g., starting halides). |
| 3 | 5 - 15 CV | 20% → 45% | Target Elution: The product typically elutes here. |
| 4 | 15 - 18 CV | 45% → 100% | Wash: Flushes highly polar byproducts. |
| 5 | 18 - 20 CV | 100% | Clean out. |
Workflow Visualization
The following diagram illustrates the decision-making process and workflow for this purification.
Figure 1: Purification workflow emphasizing the critical decision points for phenolic compounds.
Troubleshooting & Optimization
Issue: Co-elution with Regioisomers
If the product co-elutes with a regioisomer (e.g., methyl 3-cyano-4-hydroxybenzoate), changing the solvent system selectivity is required.
-
Alternative System: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: 0% to 5% MeOH in DCM.
-
Note: Acid modifier is still required (e.g., 0.1% AcOH in the DCM).
Issue: Product Degradation
While methyl esters are generally stable, prolonged exposure to acidic silica can cause hydrolysis.
-
Mitigation: Do not leave the compound on the column overnight. Once fractions are collected, neutralize (optional, wash with bicarbonate if acid concentration was high) or evaporate immediately.
Issue: "Ghost" Peaks
If you see peaks in the blank run, it may be "leaching" from the plastic cartridge due to the acid or aggressive solvents (THF).
-
Fix: Use glass columns or ensure cartridges are rated for the solvent system.
Safety Considerations
-
Nitrile Toxicity: While the nitrile group is covalently bonded, treat the compound as potentially releasing cyanide under extreme metabolic or chemical conditions. Handle in a fume hood.
-
Silica Dust: Inhalation of silica dust during the "Dry Loading" preparation is a respiratory hazard (silicosis). Always use a weighted powder hood or N95 respirator.
-
Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable.
References
-
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Phenolic Compounds. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]
-
World Intellectual Property Organization. (2018). WO2018121051 - Preparation Method for Methyl 3-cyano-4-isopropoxybenzoate.[2] (Describes synthesis and purification of the precursor). Retrieved from [Link][2]
Sources
High-Performance Characterization of Methyl 4-cyano-3-hydroxybenzoate: A Multi-Modal Analytical Framework
Target Molecule: Methyl 4-cyano-3-hydroxybenzoate CAS Registry Number: 6520-87-2 Molecular Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol [1][2][3]
Executive Summary & Analytical Strategy
Methyl 4-cyano-3-hydroxybenzoate is a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other bioactive heterocycles.[3] Its structural integrity relies on three functional groups: the methyl ester, the phenolic hydroxyl, and the nitrile.
The Analytical Challenge:
-
Regioisomerism: Distinguishing the 4-cyano-3-hydroxy isomer from the thermodynamically stable 3-cyano-4-hydroxy analog (CAS 156001-68-2).
-
Ionization: The phenolic proton (pKa ~6.5–7.[3]0) requires strict pH control during chromatography to prevent peak tailing.[3]
-
Lability: The ester is susceptible to hydrolysis, and the nitrile can hydrate to an amide under forcing conditions.
This guide defines a Critical Quality Attribute (CQA) assessment protocol, moving from structural confirmation (Spectroscopy) to quantitative purity (Chromatography).[3]
Structural Identification (Spectroscopy)[3][4]
Fourier Transform Infrared Spectroscopy (FT-IR)
Objective: Rapid "fingerprint" identification and confirmation of the nitrile group.
-
Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]
-
Key Diagnostic Bands:
-
Nitrile (-C≡N): A sharp, distinct band at 2220–2240 cm⁻¹ .[3] This is the primary differentiator from starting materials lacking the cyano group.
-
Ester Carbonyl (C=O): Strong stretch at 1700–1720 cm⁻¹ .[3]
-
Phenolic Hydroxyl (-OH): Broad band centered around 3200–3400 cm⁻¹ .[3]
-
Aromatic Region: C=C ring stretches at 1450–1600 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR)
Objective: Definitive confirmation of regio-chemistry (3-hydroxy vs. 4-hydroxy).
Solvent: DMSO-d₆ (preferred for solubility and preventing OH exchange).[3]
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant ( | Structural Insight |
| -OCH₃ (Methyl Ester) | ~3.85 - 3.90 | Singlet (3H) | N/A | Confirms intact methyl ester.[3] |
| -OH (Phenol) | ~10.5 - 11.5 | Broad Singlet (1H) | N/A | Disappears with D₂O shake.[3] |
| Ar-H (C2) | ~7.5 - 7.6 | Doublet (1H) | Proton between Ester and OH.[3] | |
| Ar-H (C6) | ~7.6 - 7.7 | dd (1H) | Ortho to C5, Meta to C2.[3] | |
| Ar-H (C5) | ~7.8 - 7.9 | Doublet (1H) | Ortho to C6; Adjacent to Nitrile.[3] |
Differentiation Logic: In the 4-cyano-3-hydroxy isomer, the proton ortho to the nitrile (C5) will show a strong ortho-coupling doublet.[3] In the 3-cyano-4-hydroxy isomer, the splitting pattern shifts due to the electronic environment changes, but the most reliable confirmation is typically 2D-NMR (HMBC) showing correlation between the nitrile carbon (~115 ppm) and the adjacent protons.
Chromatographic Purity (HPLC-UV)
Objective: Quantitative assessment of purity and related substances (hydrolysis products).
Method Development Logic (The "Why")
The phenolic group creates a specific challenge. At neutral pH, the phenol partially ionizes (
-
Solution: Acidic mobile phase (pH < 3.[3]0) ensures the molecule remains in the neutral, protonated form (
), resulting in sharp Gaussian peaks. -
Column Choice: A C18 column with high carbon load and end-capping is preferred to minimize secondary interactions with free silanols.[3]
Validated HPLC Protocol
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[3]7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detector (UV) | 270 nm (Primary), 220 nm (Secondary for impurities) |
| Injection Volume | 5–10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Criteria (SST)
-
Tailing Factor (T): NMT 1.5 (Critical for phenolic compounds).[3]
-
Theoretical Plates (N): NLT 5000.
-
Resolution (Rs): NLT 2.0 between the Main Peak and the nearest impurity (likely the acid hydrolysis product).
Impurity Profiling & Degradation Pathways[3]
Understanding the degradation profile is essential for stability studies.[3]
-
Impurity A (Acid Hydrolysis): 4-cyano-3-hydroxybenzoic acid.[3]
-
Impurity B (Nitrile Hydrolysis): Methyl 4-carbamoyl-3-hydroxybenzoate (Amide).[3]
-
Cause: Strong acidic/basic conditions or oxidative stress.[3]
-
HPLC Behavior: Elutes slightly earlier or co-elutes; requires gradient optimization.
-
-
Impurity C (Regioisomer): Methyl 3-cyano-4-hydroxybenzoate.[3][5][6]
Visualized Analytical Workflows
The Analytical Decision Matrix
This diagram outlines the logical flow from raw material receipt to final release, integrating the methods described above.
Figure 1: Comprehensive Analytical Workflow for Methyl 4-cyano-3-hydroxybenzoate characterization.
HPLC Method Development Logic
This diagram illustrates the decision process for selecting the mobile phase, specifically addressing the phenolic nature of the analyte.
Figure 2: HPLC Method Development Decision Tree emphasizing pH control for phenolic esters.
References
-
National Center for Biotechnology Information (PubChem). (n.d.).[3] Compound Summary for Methyl 3-cyano-4-hydroxybenzoate (Isomer Comparison). Retrieved February 8, 2026, from [Link]
-
Spectroscopy Online. (2019).[3] Organic Nitrogen Compounds IV: Nitriles. Retrieved February 8, 2026, from [Link]
Sources
- 1. 6520-87-2|Methyl 4-cyano-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 4-cyano-3-hydroxybenzoate | 6520-87-2 [amp.chemicalbook.com]
- 3. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. chem-space.com [chem-space.com]
- 6. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]
Applications of Methyl 4-cyano-3-hydroxybenzoate in drug discovery and development
[1][2]
Compound Identity:
-
IUPAC Name: Methyl 4-cyano-3-hydroxybenzoate[1][2][3][4][5][6]
-
Molecular Formula: C
H NO [1][7] -
Molecular Weight: 177.16 g/mol [1]
-
Key Functional Handles: Phenol (C3), Nitrile (C4), Methyl Ester (C1)[1]
Executive Summary & Strategic Value
Methyl 4-cyano-3-hydroxybenzoate is a high-value pharmacophore building block used primarily in the development of Factor Xa inhibitors (anticoagulants) and Ras protein farnesyltransferase inhibitors (oncology).[1]
Its structural uniqueness lies in the 3,4-disubstitution pattern :
-
The Nitrile (C4): Acts as a metabolic "anchor" and hydrogen bond acceptor, often mimicking the carbonyl oxygen of peptide bonds in protease inhibitors.[1]
-
The Phenol (C3): Provides a nucleophilic handle for etherification, allowing the attachment of diversity elements (side chains) without disrupting the electronic properties of the benzonitrile core.[1]
-
The Ester (C1): Serves as a latent carboxylic acid or amide precursor, enabling attachment to the central drug scaffold.[1]
Critical Distinction (Isomer Alert): Researchers often confuse this compound with Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2), which is the key intermediate for the xanthine oxidase inhibitor Febuxostat .[1] Ensure verification of the substitution pattern (Cyano at C4 vs. C3) before synthesis.[1]
Core Applications in Medicinal Chemistry
A. Factor Xa Inhibitors (Anticoagulant Research)
In the development of oral anticoagulants (NOACs), the 4-cyanophenyl motif is frequently employed to bind to the S4 pocket of the Factor Xa enzyme.[1] Methyl 4-cyano-3-hydroxybenzoate serves as the starting material for carbamoyl-benzofuran derivatives .[1]
-
Mechanism: The phenol group is alkylated with a linker (often an acetamide derivative), while the ester is hydrolyzed and coupled to a benzofuran or similar bicyclic core.[1]
-
Pharmacophore Role: The 4-cyano group interacts with residues in the coagulation factor active site, improving potency and selectivity over Thrombin.[1]
B. Ras Farnesyltransferase Inhibitors (Oncology)
This compound functions as a precursor for inhibitors of Ras protein aberrant activation .[1]
Experimental Protocols
Protocol 1: O-Alkylation for Library Generation
Objective: Functionalization of the C3-hydroxyl group to attach a pharmacophoric side chain (e.g., a pyridine-acetamide linker).[1]
Materials:
-
Alkyl Halide (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide) (1.2 eq)[1]
-
Potassium Carbonate (K
CO ) (anhydrous, 2.0 eq)[1] -
Sodium Iodide (NaI) (catalytic, 0.1 eq)[1]
-
Solvent: Acetone or DMF (Dry)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Methyl 4-cyano-3-hydroxybenzoate dissolved in Acetone (0.1 M concentration).
-
Base Addition: Add K
CO and NaI. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol. -
Alkylation: Add the Alkyl Halide dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Protocol 2: Hydrolysis to Free Acid
Objective: Converting the C1-ester to a carboxylic acid for subsequent amide coupling.[1]
Materials:
-
O-Alkylated Intermediate (from Protocol 1)[1]
-
Lithium Hydroxide (LiOH[1]·H
O) (3.0 eq)[1][10] -
Solvent: THF/Water (3:1 ratio)[1]
Methodology:
Visualized Workflows
Synthetic Pathway: Factor Xa Inhibitor Scaffold Construction
The following diagram illustrates the transformation of Methyl 4-cyano-3-hydroxybenzoate into a bioactive core using the protocols described above.
Caption: Step-wise transformation of Methyl 4-cyano-3-hydroxybenzoate into a bioactive amide scaffold via etherification and hydrolysis.
Quality Control & Stability Data
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Purity | ≥ 97.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Melting Point | 167 – 168 °C | Capillary Method |
| 1H NMR | Consistent with structure | DMSO-d6 |
| Storage | 2–8°C, Desiccated | Hygroscopic protection |
HPLC Method (Standard):
References
-
US Patent 2006/0247273 A1 . Carbamoyl-type benzofuran derivatives.[1] (2006).[1] Describes the synthesis of Factor Xa inhibitors using Methyl 4-cyano-3-hydroxybenzoate as a starting material.
-
World Intellectual Property Organization (WO) 2000/016626 . A method of treating cancer.[8] (2000).[1] Details the use of the compound in synthesizing Ras protein inhibitors.[1][8][12]
-
PubChem Compound Summary . Methyl 4-cyano-3-hydroxybenzoate (CID 11105833).[1] National Center for Biotechnology Information. [1]
-
ChemicalBook . Methyl 4-cyano-3-hydroxybenzoate Product Properties and Safety.[1][2][1]
Sources
- 1. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 2. 70829-28-6|3-Cyano-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 6520-87-2 | Methyl 4-cyano-3-hydroxybenzoate [3asenrise.com]
- 6. US20060247273A1 - Carbamoyl-type benzofuran derivatives - Google Patents [patents.google.com]
- 7. PubChemLite - C9H7NO3 - Explore [pubchemlite.lcsb.uni.lu]
- 8. WO2000016626A1 - A method of treating cancer - Google Patents [patents.google.com]
- 9. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 11. tdcommons.org [tdcommons.org]
- 12. Organic Chemistry [3asenrise.com]
The Strategic Role of Methyl 4-cyano-3-hydroxybenzoate in Modern Pharmaceutical Synthesis
Application Note & Protocols
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutics. Methyl 4-cyano-3-hydroxybenzoate has emerged as a key player in this arena, serving as a strategically important building block in the synthesis of a range of biologically active molecules. Its unique trifunctional nature, featuring a methyl ester, a nitrile, and a phenolic hydroxyl group, offers medicinal chemists a powerful scaffold for molecular elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving Methyl 4-cyano-3-hydroxybenzoate, with a particular focus on its role in the synthesis of xanthine oxidase inhibitors.
The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group provides a readily accessible site for O-alkylation, a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The nitrile and methyl ester groups, while relatively stable, can be transformed into a variety of other functionalities, such as carboxylic acids, amides, and tetrazoles, which are prevalent in many pharmaceutical agents. This inherent versatility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory and for scaling up production. The key properties of Methyl 4-cyano-3-hydroxybenzoate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 156001-68-2 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 167-168 °C | [2] |
| Boiling Point (Predicted) | 336.3 ± 32.0 °C | [2] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 5.56 ± 0.18 | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Core Application: Synthesis of Xanthine Oxidase Inhibitors (e.g., Febuxostat)
A prominent application of Methyl 4-cyano-3-hydroxybenzoate lies in the synthesis of xanthine oxidase inhibitors, a class of drugs used to treat hyperuricemia and gout.[3] Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a prime example of a therapeutic agent whose synthesis can strategically employ this intermediate.[4] The core structure of Febuxostat contains a 3-cyano-4-isobutoxyphenyl moiety, which can be efficiently constructed from Methyl 4-cyano-3-hydroxybenzoate through O-alkylation.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
This protocol is adapted from a patented method that avoids the use of highly toxic cuprous cyanide, making it a safer and more environmentally friendly approach suitable for industrial production.[5][6][7] The synthesis proceeds in two main steps from the readily available starting material, methyl 4-hydroxybenzoate.
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
-
To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.
-
Heat the mixture in an oil bath at 60°C overnight with stirring.
-
After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid.
-
Filter the insoluble material and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.
Step 2: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
-
To the methyl 3-formyl-4-hydroxybenzoate obtained in the previous step, add hydroxylamine hydrochloride, acetonitrile, and N,N-dimethylformamide (DMF).
-
Add acetyl chloride to the mixture and heat at 80°C with stirring for 2 hours.
-
After cooling to room temperature, add ethyl acetate and wash with water several times.
-
Back-extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid precipitates.
-
Collect the solid by filtration and wash with ethyl acetate to obtain the crude product.
-
Further wash the crude product with dichloromethane to yield pure Methyl 4-cyano-3-hydroxybenzoate as a pinkish solid. A two-step yield of 42% has been reported for this process.[6]
Protocol 2: Synthesis of Methyl 3-cyano-4-isobutoxybenzoate (A Key Febuxostat Intermediate)
This protocol describes the crucial O-alkylation of Methyl 4-cyano-3-hydroxybenzoate to introduce the isobutoxy side chain present in Febuxostat.[8][9]
-
Dissolve Methyl 4-cyano-3-hydroxybenzoate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a suitable base, such as anhydrous potassium carbonate or sodium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group.
-
Add isobutyl bromide to the reaction mixture.
-
Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-cyano-4-isobutoxybenzoate.
Visualizing the Synthetic Pathway and Molecular Logic
To better illustrate the synthetic workflow and the strategic importance of the functional groups, the following diagrams are provided.
Caption: Synthetic pathway from Methyl 4-hydroxybenzoate to a key Febuxostat precursor.
Caption: Functional group reactivity and its role in pharmaceutical synthesis.
Conclusion and Future Outlook
Methyl 4-cyano-3-hydroxybenzoate stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its trifunctional nature allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex drug molecules, particularly xanthine oxidase inhibitors like Febuxostat. The protocols outlined in this document provide a practical guide for the synthesis and application of this key intermediate. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will undoubtedly accelerate the drug discovery and development process, enabling the efficient creation of new medicines to address unmet medical needs.
References
- CN102924353A - Febuxostat intermediate preparation method - Google P
- WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google P
- CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google P
-
preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - WIPO Patentscope. (URL: [Link])
-
Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. (URL: [Link])
- CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)
- A New Approach to the Cyanoacetic Ester Synthesis. (URL: Not available)
-
Synthesis of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid. (URL: [Link])
-
Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem. (URL: [Link])
-
WO2011066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT. (URL: [Link])
-
Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat - Der Pharma Chemica. (URL: [Link])
-
Preparation of febuxostat - Justia Patents. (URL: [Link])
Sources
- 1. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
- 9. CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]
Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of Methyl 4-cyano-3-hydroxybenzoate
Abstract
This document provides a detailed guide for the synthesis of Methyl 4-cyano-3-hydroxybenzoate, a key intermediate in the development of various pharmaceuticals. The protocol outlines a robust and scalable two-step synthetic route commencing from the readily available Methyl 4-hydroxybenzoate. This application note is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, an analysis of the chemical principles, and critical considerations for scaling the synthesis from the laboratory bench to larger-scale production.
Introduction
Methyl 4-cyano-3-hydroxybenzoate is a pivotal building block in the synthesis of a multitude of biologically active molecules. Its unique trifunctional aromatic scaffold makes it a versatile starting material for the construction of complex molecular architectures. The growing demand for this intermediate necessitates a well-understood, safe, and scalable synthetic process. This guide details a reliable method that avoids the use of highly toxic cyanides in the primary reaction steps, enhancing its suitability for industrial applications.[1][2][3]
The presented synthesis follows a two-step sequence:
-
Formylation of Methyl 4-hydroxybenzoate: Introduction of a formyl group at the 3-position of the aromatic ring.
-
Conversion of the Formyl Group to a Cyano Group: Transformation of the aldehyde functionality into a nitrile.
This approach is advantageous due to the relatively low cost and low toxicity of the starting materials, as well as the high efficiency of the transformations.[2][3]
Laboratory-Scale Synthesis Protocol
This section provides a step-by-step procedure for the synthesis of Methyl 4-cyano-3-hydroxybenzoate on a laboratory scale.
Materials and Equipment
| Reagents | Equipment |
| Methyl 4-hydroxybenzoate | Round-bottom flasks |
| Magnesium chloride | Reflux condenser |
| Triethylamine | Magnetic stirrer with heating mantle |
| Paraformaldehyde | Dropping funnel |
| Dichloromethane (DCM) | Beaker |
| Concentrated Hydrochloric acid | Buchner funnel and filter flask |
| Hydroxylamine hydrochloride | Separatory funnel |
| Acetonitrile | Rotary evaporator |
| N,N-Dimethylformamide (DMF) | Standard laboratory glassware |
| Acetyl chloride | pH meter or pH paper |
| Ethyl acetate (EA) | |
| Sodium sulfate (anhydrous) |
Experimental Workflow: Laboratory Scale
Caption: Laboratory-scale synthesis workflow for Methyl 4-cyano-3-hydroxybenzoate.
Step-by-Step Procedure
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add Methyl 4-hydroxybenzoate (25.0 g, 164 mmol), magnesium chloride (31.2 g, 328 mmol), and dichloromethane (180 mL).
-
Stir the suspension and add triethylamine (91.3 mL, 656 mmol) followed by paraformaldehyde (39.4 g, 1.31 mol).
-
Heat the reaction mixture to reflux (approximately 40-45°C internal temperature) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add a diluted solution of concentrated hydrochloric acid (50 mL HCl in 200 mL of water) to quench the reaction. Stir for 30 minutes.
-
Filter any insoluble material through a pad of celite.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-formyl-4-hydroxybenzoate. This intermediate is often used directly in the next step without further purification.[2][4]
Step 2: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
-
In a 500 mL three-necked round-bottom flask, dissolve the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step in a mixture of acetonitrile (100 mL) and N,N-dimethylformamide (25 mL).
-
Add hydroxylamine hydrochloride (11.4 g, 164 mmol).
-
Carefully add acetyl chloride (11.7 mL, 164 mmol) dropwise while stirring. An exotherm may be observed.
-
Heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature.
-
Add ethyl acetate (100 mL) and water (50 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid begins to precipitate.
-
Cool the mixture in an ice bath to facilitate further crystallization.
-
Collect the solid by vacuum filtration, wash with cold ethyl acetate or a mixture of ethyl acetate and hexane.
-
Dry the solid under vacuum to yield Methyl 4-cyano-3-hydroxybenzoate.[2][4]
Procedures for Scaling Up the Synthesis
Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
Key Considerations for Scale-Up
-
Heat Transfer: Both reaction steps are exothermic to some degree. In larger reactors, the surface area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential. The rate of addition of reagents, particularly acetyl chloride, must be carefully controlled to manage the exotherm.
-
Mass Transfer: Efficient mixing is crucial to maintain homogeneity and ensure consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of impeller and stirring speed should be optimized for the reactor geometry and reaction viscosity.
-
Reagent Handling and Addition: The handling of large quantities of reagents requires appropriate engineering controls, such as closed-transfer systems, to minimize operator exposure. The addition of liquids should be done via calibrated pumps to ensure a controlled and reproducible rate.
-
Work-up and Product Isolation: Filtration and drying of large quantities of solid product require appropriately sized equipment, such as a Nutsche filter-dryer. The efficiency of solvent removal and drying will impact the final product's purity and residual solvent content.
Scale-Up Process Flow
Caption: Process flow diagram for the scaled-up synthesis of Methyl 4-cyano-3-hydroxybenzoate.
Safety Precautions for Scale-Up
-
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up activity. This will identify potential risks and ensure that appropriate control measures are in place.
-
Reagent-Specific Hazards:
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area and avoid sources of ignition.
-
Dichloromethane: A suspected carcinogen. Minimize exposure through the use of closed systems.
-
Acetyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE).
-
-
Pressure Management: Although these reactions are not typically run under pressure, the potential for gas evolution, especially during quenching, should be considered. Reactors should be equipped with pressure relief systems.
-
Emergency Procedures: Clear procedures for handling spills, thermal runaways, and other potential emergencies must be established and communicated to all personnel.
Data Summary
| Parameter | Laboratory Scale (25 g) | Pilot Scale (2.5 kg) |
| Starting Material | Methyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Key Reagents | Paraformaldehyde, Triethylamine, Hydroxylamine HCl, Acetyl Chloride | Paraformaldehyde, Triethylamine, Hydroxylamine HCl, Acetyl Chloride |
| Solvents | DCM, Acetonitrile, DMF, Ethyl Acetate | DCM, Acetonitrile, DMF, Ethyl Acetate |
| Reaction Temperature | Step 1: ~45°C; Step 2: 80°C | Step 1: ~45°C; Step 2: 80°C (with careful monitoring) |
| Reaction Time | Step 1: 12-16 h; Step 2: 2 h | Step 1: 12-16 h; Step 2: 2-4 h (monitor for completion) |
| Typical Yield | 70-80% (over two steps) | 65-75% (over two steps) |
| Purification Method | Crystallization | Crystallization |
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative approach to introduce the cyano group is the Sandmeyer reaction. This would involve the diazotization of an amino group followed by reaction with a copper(I) cyanide. While this is a powerful transformation, it presents significant safety challenges, especially on a large scale.[5][6][7]
The key hazards associated with the Sandmeyer reaction include:
-
Instability of Diazonium Salts: Diazonium salts can be explosive when isolated or allowed to dry. They are typically prepared in situ at low temperatures and used immediately.
-
Exothermic Decomposition: The decomposition of diazonium salts is highly exothermic and can lead to a thermal runaway if not properly controlled.[5]
-
Use of Cyanide Salts: The use of copper(I) cyanide, a highly toxic reagent, requires stringent handling procedures.
Due to these safety concerns, the formylation route is generally preferred for the synthesis of Methyl 4-cyano-3-hydroxybenzoate in a manufacturing setting.[2][3]
Conclusion
The two-step synthesis of Methyl 4-cyano-3-hydroxybenzoate via formylation of Methyl 4-hydroxybenzoate followed by conversion of the aldehyde to a nitrile is a robust and scalable method. By carefully considering the principles of heat and mass transfer, and by implementing appropriate safety protocols, this process can be safely and efficiently scaled up to meet the demands of the pharmaceutical industry. The avoidance of highly toxic reagents in the main synthetic pathway makes this an attractive route for industrial production.
References
- Google Patents. (n.d.). A process for preparing (r)-4-cyano-3-hydroxybutyric acid ester.
- Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Google Patents. (n.d.). Method for preparing 3-cyano-4-isopropoxybenzoic acid.
- Google Patents. (n.d.). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
WIPO Patentscope. (2018, July 5). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of methyl 3-cyano-4-hydroxybenzoate.
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved February 7, 2026, from [Link]
-
datapdf.com. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic. Retrieved February 7, 2026, from [Link]
Sources
- 1. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Standard Reaction Conditions for Methyl 4-cyano-3-hydroxybenzoate
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the standard reaction conditions for the synthesis and functionalization of Methyl 4-cyano-3-hydroxybenzoate , a critical pharmacophore intermediate used in the development of Factor Xa inhibitors and androgen receptor antagonists.
Compound Identity:
-
CAS Number: 6520-87-2[4]
-
Molecular Formula: C₉H₇NO₃[4]
-
Molecular Weight: 177.16 g/mol
-
Key Functionality: 3-Phenol (Nucleophile), 4-Nitrile (Electrophile/Director), 1-Ester (Electrophile).[2]
Executive Summary & Strategic Utility
Methyl 4-cyano-3-hydroxybenzoate serves as a bifunctional scaffold. The 3-hydroxyl group allows for ether linkages (O-alkylation) to extend the carbon skeleton, while the 4-cyano group provides a gateway to amides, tetrazoles, or amines. The ester moiety at position 1 typically remains a protected carboxylic acid handle for late-stage coupling.
This guide covers two core workflows:
-
Upstream Synthesis: The palladium-catalyzed cyanation of the iodo-precursor.
-
Downstream Functionalization: The regioselective O-alkylation of the phenol.
Upstream Protocol: Synthesis via Pd-Catalyzed Cyanation
The most robust route to Methyl 4-cyano-3-hydroxybenzoate is the palladium-catalyzed cyanation of Methyl 3-hydroxy-4-iodobenzoate . Unlike older Rosenmund-von Braun reactions using stoichiometric copper(I) cyanide at high temperatures, this protocol uses Zinc Cyanide (
Reaction Scheme
Detailed Protocol
Materials:
-
Substrate: Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)
-
Reagent: Zinc Cyanide (
) (0.6 – 0.7 equiv) -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) (3 – 5 mol%) -
Solvent: N,N-Dimethylformamide (DMF), Anhydrous
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Methodology:
-
Degassing (Critical): In a dry reaction vessel, dissolve the iodo-substrate in anhydrous DMF (0.5 M concentration). Sparge the solution with argon for 20 minutes.[5] Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
Reagent Addition: Add
and under a positive stream of argon. -
Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC or HPLC. The conversion is typically rapid once the activation energy is overcome.
-
Note: The phenol proton is acidic; however, under these neutral conditions, protection of the phenol is often unnecessary, though O-protection (e.g., MOM ether) can improve yields if the substrate is prone to oxidation.
-
-
Workup (Safety Critical):
-
Quench: Pour the mixture into water or a dilute solution of ammonium hydroxide/ammonium chloride to complex any residual zinc/copper species.
-
Extraction: Extract with Ethyl Acetate (EtOAc).[8] Wash the organic layer with brine (x3) to remove DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
Why this works: Zinc cyanide releases cyanide ions slowly, maintaining a low concentration of free cyanide, which prevents catalyst deactivation (cyanide poisoning of Pd).
Downstream Protocol: O-Alkylation (Williamson Ether Synthesis)
The primary application of this scaffold is the functionalization of the 3-hydroxyl group. Due to the electron-withdrawing nature of the 4-cyano and 1-ester groups, the 3-phenol is relatively acidic (
Reaction Scheme
[2]Detailed Protocol
Materials:
-
Substrate: Methyl 4-cyano-3-hydroxybenzoate (1.0 equiv)
-
Electrophile: Alkyl Halide (e.g., Chloroacetamide derivative) (1.1 – 1.3 equiv)[2]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 – 3.0 equiv) -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) – Required for Alkyl Chlorides (Finkelstein condition)
-
Solvent: Acetone (Reagent Grade) or Acetonitrile (
)
Step-by-Step Methodology:
-
Solvation: Dissolve Methyl 4-cyano-3-hydroxybenzoate in Acetone (0.2 M).
-
Deprotonation: Add
.[3] Stir at room temperature for 15 minutes. The mixture may turn yellow, indicating phenoxide formation. -
Addition: Add the Alkyl Halide and NaI.
-
Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 6–12 hours.
-
Process Control: Monitor the disappearance of the phenol starting material.[6] If reaction stalls, add more NaI or switch solvent to DMF (heat to 60°C).
-
-
Workup:
-
Filter off the inorganic salts (
, KCl/KI). -
Concentrate the filtrate.[3]
-
Precipitation: Often, the product can be crystallized by adding cold water or diethyl ether to the residue. If not, proceed to column chromatography.
-
Mechanism & Causality: The electron-withdrawing nitrile group at the ortho position stabilizes the phenoxide anion, making the deprotonation easy with a mild base like carbonate.[2] However, this stabilization also reduces the nucleophilicity of the oxygen. The addition of NaI is crucial when using alkyl chlorides; it converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate of the ether formation.
Experimental Data Summary
| Parameter | Cyanation (Synthesis) | O-Alkylation (Usage) |
| Primary Solvent | DMF (Anhydrous) | Acetone or Acetonitrile |
| Temperature | 80°C – 100°C | 56°C (Reflux) – 80°C |
| Catalyst | NaI (for chlorides) | |
| Base | None (Neutral conditions) | |
| Typical Yield | 70 – 85% | 85 – 95% |
| Limiting Factor | Steric bulk of alkyl halide |
Process Visualization
Workflow Diagram 1: Synthesis & Functionalization Pathway
Caption: Synthesis of the scaffold via cyanation followed by downstream O-alkylation.
Workflow Diagram 2: Reaction Setup Logic (Alkylation)
Caption: Decision logic for optimizing the O-alkylation reaction conditions.
References
-
Preparation of Methyl 4-cyano-3-hydroxybenzoate (Patent WO2000016626A1) . Google Patents.[2] Describes the Pd-catalyzed cyanation of the iodide precursor using Zinc Cyanide.
-
Carbamoyl-type benzofuran derivatives (Patent US20060247273A1) . Google Patents. details the O-alkylation protocol using K2CO3 and NaI in acetone.
-
Methyl 4-cyano-3-hydroxybenzoate Product Data . CymitQuimica. Physical properties and solubility data.
-
Cyanation of Aryl Halides with Less Toxic Cyanides . Chemical Reviews. General review on the safety and mechanism of using Zn(CN)2 over CuCN. (Contextual Reference)
Sources
- 1. volza.com [volza.com]
- 2. US20060247273A1 - Carbamoyl-type benzofuran derivatives - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. CAS 6520-87-2: Benzoic acid, 4-cyano-3-hydroxy-, methyl es… [cymitquimica.com]
- 5. WO2000016626A1 - A method of treating cancer - Google Patents [patents.google.com]
- 6. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
Troubleshooting & Optimization
How to troubleshoot low yields in Methyl 4-cyano-3-hydroxybenzoate synthesis
Technical Support Center: Troubleshooting Methyl 4-cyano-3-hydroxybenzoate Synthesis
Case ID: M4C3HB-YIELD-OPT Status: Open Priority: High (Critical Intermediate for HIF-PH Inhibitors)[1]
Executive Summary
Low yields in the synthesis of Methyl 4-cyano-3-hydroxybenzoate (CAS: 156001-68-2) are rarely due to a single catastrophic failure.[1] Instead, they typically stem from two distinct failure modes: (1) The "Invisible" Workup Loss caused by the surprisingly high acidity of the phenolic proton, and (2) Catalyst Poisoning in the cyanation step due to the free hydroxyl group.
This guide moves beyond generic advice, providing a forensic breakdown of where your mass balance is likely disappearing and how to recover it.[1]
Module 1: The "Invisible" Loss (Workup & Isolation)
Diagnosis: Your reaction conversion (HPLC/TLC) looks good (>80%), but isolated yield is poor (<40%). Root Cause: pKa Miscalculation.
The 3-hydroxy group is ortho to the nitrile (a strong electron-withdrawing group).[1] This drastically lowers the pKa of the phenol to approximately 5.6 .[1]
-
The Trap: If you perform a standard aqueous wash with saturated NaHCO₃ (pH ~8.[1]5) or even neutral water (pH 7) to remove salts, >95% of your product deprotonates and dissolves in the aqueous waste stream as the phenolate anion.[1]
Corrective Protocol: The "Low pH" Isolation
-
Quench: Dilute reaction mixture with water.
-
Acidification (Critical): Adjust the aqueous phase pH to 2.0–3.0 using 1M HCl. Do not trust litmus paper; use a calibrated pH meter.
-
Extraction: Use Ethyl Acetate (EtOAc) or DCM.[1]
-
Washing: Wash the organic layer with brine acidified to pH 3 .[1] Avoid neutral water or basic washes entirely.[1]
Module 2: Reaction Optimization (The Cyanation Bottleneck)
Diagnosis: Starting material remains unreacted, or significant tar/black precipitate forms.[1] Context: You are likely converting Methyl 4-bromo-3-hydroxybenzoate (or the iodo analog) using a metal catalyst.
Scenario A: The Rosenmund-von Braun Reaction (CuCN)[1][2]
-
The Issue: Copper(I) cyanide requires high temperatures (>150°C), which causes thermal decomposition of the electron-rich phenol.[1]
-
The Fix:
-
Reagent Quality: Check your CuCN. It must be beige/tan . If it is green or blue, it has oxidized to Cu(II) and is dead.[1]
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP is more stable at the required reflux temperatures (160°C).[1]
-
Stoichiometry: Use 1.5–2.0 equivalents of CuCN.[1]
-
Workup: Use an oxidative quench (FeCl₃/HCl) to break the tight Cu-product complex, which often traps 10–20% of the yield.[1]
-
Scenario B: Palladium-Catalyzed Cyanation (Zn(CN)₂ / Pd)
-
The Issue: The free phenolic -OH coordinates to Pd(II), preventing the reduction to the active Pd(0) species or forming stable Pd-aryloxide resting states (Catalyst Poisoning).[1]
-
The Fix: Transient Protection.
-
Do not attempt direct cyanation of the free phenol if yields are <50%.[1]
-
Step 1: Protect -OH with Acetyl chloride (AcCl) or Benzyl bromide (BnBr).[1]
-
Step 2: Cyanate the protected intermediate (Yields typically >85%).[1]
-
Step 3: Deprotect.[1] (The overall yield of 3 steps often exceeds the 1-step direct attempt).[1]
-
Module 3: The Strategic Pivot (The Formyl Route)
Directive: If metal-catalyzed cyanation continues to fail, abandon the aryl halide route. Alternative: The "Formyl-Oxime" pathway is the modern industrial standard (e.g., WO2018121050) because it avoids heavy metal poisoning and expensive catalysts.[1]
Recommended Workflow (High-Yield Protocol)
-
Formylation: Methyl 4-hydroxybenzoate + Paraformaldehyde + MgCl₂ + TEA
Methyl 3-formyl-4-hydroxybenzoate.[1] (Duff-like reaction, highly selective for ortho position).[1] -
Oxime Formation: React aldehyde with Hydroxylamine hydrochloride (NH₂OH[1]·HCl).
-
Dehydration: Treat oxime with Acetic Anhydride or SOCl₂ to form the Nitrile.[1]
Visual Troubleshooting Logic
Figure 1: Decision tree for isolating the cause of yield loss. Note the priority of checking aqueous pH before altering reaction chemistry.
Data & Benchmarking
| Parameter | Direct Cyanation (CuCN) | Pd-Catalyzed (Zn(CN)₂) | Formyl-Oxime Route |
| Typical Yield | 30–50% | 60–80% (if protected) | 85–92% |
| Key Risk | Thermal decomposition | Catalyst poisoning by -OH | Step count (3 steps) |
| Purification | Difficult (Cu removal) | Moderate | Easy (Crystallization) |
| Critical Control | Anhydrous Solvent | O-Protection | Temperature Control |
Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel chromatography for purification? A: Yes, but be cautious. The acidic phenol can streak on silica.[1]
-
Tip: Add 1% Acetic Acid to your eluent to suppress ionization, or 0.5% Triethylamine if you want to move it faster (though this may form salts).[1] Acidified mobile phase is preferred.[1]
Q: Why does my reaction turn black when using Pd(dppf)Cl₂? A: This indicates "Pd-black" precipitation, meaning your catalyst has decomposed before the catalytic cycle finished.[1]
-
Solution: This is almost always due to the free phenol.[1] Protect the hydroxyl group as an acetate or methyl ether.[1] If you must run it unprotected, add a reducing agent like Zinc dust (10 mol%) to keep Pd in the active cycle.[1]
Q: I am using the Formyl route. My oxime intermediate is not dehydrating to the nitrile. A: The dehydration requires a "kick."
-
Protocol: Reflux the oxime in Acetic Anhydride (Ac₂O) for 2–3 hours. If that fails, use SOCl₂ in DMF at 0°C. Ensure the system is strictly anhydrous, as water will revert the intermediate.[1]
References
-
Industrial Synthesis via Formylation: Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.[1][2] WO2018121050A1. (2018).[1] [1]
-
Rosenmund-von Braun Mechanism & Troubleshooting: Lindley, J. (1984).[1] Copper assisted nucleophilic substitution of aryl halogen.[1][3] Tetrahedron, 40(9), 1433-1456.[1]
-
Pd-Catalyzed Cyanation of Phenols: Cohen, D. T., et al. (2005).[1] Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Angewandte Chemie.[1] [1]
-
pKa Prediction & Properties: ChemicalBook. Methyl 3-cyano-4-hydroxybenzoate Properties.[1][2][4][5][6][7][8][1]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. 4-羟基苯甲酸甲酯 EMPROVE® EXPERT, Ph. Eur., BP, ChP, JP, NF | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 6. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 8. Methyl 4-cyano-3-methoxybutanoate | C7H11NO3 | CID 21669469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in Methyl 4-cyano-3-hydroxybenzoate Reactions
Welcome to the technical support center for the synthesis and purification of Methyl 4-cyano-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this versatile intermediate. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot unexpected results with confidence.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely culprits?
Answer:
Low yields and the presence of multiple products on a TLC plate are common issues that can often be traced back to several key side reactions. The specific side products will depend on your synthetic route, but here are the most probable causes:
-
Incomplete Reaction: The most straightforward reason for low yield is an incomplete conversion of your starting material. This is particularly common in solid-phase reactions or when reaction times are insufficient.
-
Hydrolysis of the Ester or Nitrile Group: Methyl 4-cyano-3-hydroxybenzoate possesses both a methyl ester and a nitrile functional group, both of which are susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[1][2][3][4][5]
-
Ester Hydrolysis: This will yield 4-cyano-3-hydroxybenzoic acid . This acidic byproduct can often complicate purification.
-
Nitrile Hydrolysis: This occurs in a stepwise manner, first forming methyl 3-carbamoyl-4-hydroxybenzoate (the corresponding amide) , and then upon further hydrolysis, 3-carboxy-4-hydroxybenzoic acid .[2][3][4]
-
-
Decarboxylation: If the ester is hydrolyzed to the carboxylic acid, this species can then undergo decarboxylation, particularly at high temperatures, to yield 2-cyanophenol .[6][7][8] This is a significant impurity to consider if your reaction is run at or above 150°C.
-
Side Reactions from Specific Synthetic Routes:
-
If using a formylation route (e.g., Duff Reaction): You may be forming regioisomers, such as methyl 3-formyl-4-hydroxybenzoate , where the formyl group is in the desired position, but also potentially the para-formylated isomer . The Duff reaction is also known for sometimes producing low yields.[9][10][11][12]
-
If using a cyanation route (e.g., Rosenmund-von Braun): This reaction often requires high temperatures (refluxing in DMF, for example), which can promote the side reactions mentioned above.[5][13] Incomplete reaction will leave the halogenated precursor (e.g., methyl 3-iodo-4-hydroxybenzoate ) as a major impurity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and multiple products.
Question 2: I see an unexpected peak in my HPLC/LC-MS analysis. How can I identify it?
Answer:
Identifying unknown peaks requires a systematic approach using a combination of analytical techniques. Here’s a guide to identifying the most common impurities based on their likely mass-to-charge ratio (m/z) in mass spectrometry:
| Potential Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M-H]⁻ | Plausible Cause |
| Methyl 4-cyano-3-hydroxybenzoate (Product) | C₉H₇NO₃ | 177.16 | 178.05 | 176.03 | - |
| 4-cyano-3-hydroxybenzoic acid | C₈H₅NO₃ | 163.13 | 164.04 | 162.02 | Ester hydrolysis. |
| Methyl 3-carbamoyl-4-hydroxybenzoate | C₉H₉NO₄ | 195.17 | 196.06 | 194.05 | Partial nitrile hydrolysis. |
| 2-cyanophenol | C₇H₅NO | 119.12 | 120.05 | 118.04 | Decarboxylation of hydrolyzed product. |
| Methyl 3-iodo-4-hydroxybenzoate | C₈H₇IO₃ | 278.04 | 278.95 | 276.94 | Incomplete cyanation reaction. |
| Methyl 3-formyl-4-hydroxybenzoate | C₉H₈O₄ | 180.16 | 181.05 | 179.04 | Intermediate in formylation route. |
Analytical Protocol for Impurity Identification:
-
LC-MS Analysis: This is the first and most powerful step. It will give you the molecular weight of the impurity, which you can then compare to the table above.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition of the impurity and confirm its identity.
-
NMR Spectroscopy: Isolate the impurity by preparative HPLC or careful column chromatography.
-
¹H NMR: Will give you information about the protons in the molecule. For example, the disappearance of the methyl ester singlet (around 3.9 ppm) would suggest ester hydrolysis. The appearance of an aldehyde proton (around 9-10 ppm) would indicate a formyl-containing impurity.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
Forced Degradation Studies: A stability-indicating HPLC method can be developed by subjecting a pure sample of Methyl 4-cyano-3-hydroxybenzoate to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[1] This can help to confirm the identity of impurities seen in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of Methyl 4-cyano-3-hydroxybenzoate?
The most common side products are typically related to the specific synthetic route employed and the reaction conditions. Generally, you should be aware of:
-
Starting materials and intermediates: Unreacted starting materials (e.g., methyl 4-hydroxybenzoate or its halogenated derivative) are common impurities.
-
Hydrolysis products: 4-cyano-3-hydroxybenzoic acid and methyl 3-carbamoyl-4-hydroxybenzoate are frequent byproducts if moisture is present or if the workup involves acidic or basic conditions.
-
Decarboxylation product: 2-cyanophenol can be formed if the reaction is carried out at high temperatures.
-
Route-specific impurities: For formylation routes, regioisomers can be a problem. For cyanation routes, residual copper salts can be difficult to remove.
Q2: How can I minimize the formation of hydrolysis byproducts?
To minimize hydrolysis:
-
Use anhydrous solvents and reagents: Ensure your solvents (like DMF or acetonitrile) are dry and that your starting materials are free of water.
-
Control pH during workup: If an aqueous workup is necessary, use buffered solutions or perform extractions quickly at low temperatures to minimize contact time with acidic or basic water.
-
Moderate reaction temperatures: Higher temperatures accelerate hydrolysis.
Q3: What is the best way to purify crude Methyl 4-cyano-3-hydroxybenzoate?
A multi-step purification strategy is often most effective:
-
Aqueous Workup: An initial wash with a mild acid (like dilute HCl) can help to remove basic impurities, followed by a wash with a mild base (like saturated sodium bicarbonate solution) to remove acidic byproducts such as 4-cyano-3-hydroxybenzoic acid. Be cautious with the pH to avoid hydrolyzing your product.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A suitable solvent system can often be found using a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes).
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is a reliable method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This is a general-purpose HPLC method that can be adapted for the analysis of Methyl 4-cyano-3-hydroxybenzoate and its likely impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
Column Temperature: 30 °C
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (at the initial gradient composition) or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: General workflow for HPLC analysis.
References
-
Stability Indicating HPLC Method Development – A Review. (n.d.). IJTSRD. Retrieved February 8, 2026, from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
Simultaneous stability-indicating hplc method for the determination of cisapride, methylparaben and propylparaben in oral suspension. (n.d.). ThaiScience. Retrieved February 8, 2026, from [Link]
-
METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved February 8, 2026, from [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved February 8, 2026, from [Link]
-
Biosynthetic Pathways for 4-Hydroxybenzoate. (2023, July 1). The Science Notes. Retrieved February 8, 2026, from [Link]
-
Cyanation of aryl bromide. (2023, October 13). Reddit. Retrieved February 8, 2026, from [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023, August 1). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. (2024, December 6). PubMed. Retrieved February 8, 2026, from [Link]
-
The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. (2019, May 21). FDA. Retrieved February 8, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved February 8, 2026, from [Link]
-
Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Methyl 4-formyl-3-hydroxybenzoate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 8, 2026, from [Link]
-
O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016, July 15). Reddit. Retrieved February 8, 2026, from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Retrieved February 8, 2026, from [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024, March 20). Hubei Sanli Fengxiang Technology Co., Ltd. Retrieved February 8, 2026, from [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.). OUCI. Retrieved February 8, 2026, from [Link]
-
Duff Reaction. (n.d.). Retrieved February 8, 2026, from [Link]
-
Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved February 8, 2026, from [Link]
-
Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
- Hydrolysis of aromatic nitriles to carboxylic acids. (n.d.). Google Patents.
-
A theoretical study of the Duff reaction: insights into its selectivity. (2016, October 7). Semantic Scholar. Retrieved February 8, 2026, from [Link]
-
Methyl 4-Hydroxybenzoate. (n.d.). Drug Information, Uses, Side Effects, Chemistry. Retrieved February 8, 2026, from [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. Retrieved February 8, 2026, from [Link]
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]
-
The Duff Reaction: Researching A Modification. (n.d.). The ScholarShip. Retrieved February 8, 2026, from [Link]
-
Duff reaction on phenols: Characterization of non steam volatile products. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Methyl 3-amino-4-hydroxybenzoate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
Rosenmund Reduction Mechanism. (n.d.). BYJU'S. Retrieved February 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. US5124477A - Process for preparing para-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Structure and mechanism of para-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.rice.edu [research.rice.edu]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
Technical Support Guide: Purification & Handling of Methyl 4-cyano-3-hydroxybenzoate
🚨 Critical Data Correction: CAS Number Verification
User Alert: You provided CAS 111928-21-3 .[1][2][3] Our database indicates this CAS corresponds to Tetrabutylphosphonium hexafluorophosphate, a phase-transfer catalyst/ionic liquid.
The chemical Methyl 4-cyano-3-hydroxybenzoate corresponds to CAS 6520-87-2 .[4]
This guide addresses the purification of Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) .[4] Please verify your reagent labels immediately.
Executive Summary: The Purification Landscape
Methyl 4-cyano-3-hydroxybenzoate is a "push-pull" aromatic system. The electron-withdrawing nitrile and ester groups significantly increase the acidity of the phenolic hydroxyl (
Primary Purification Challenges:
-
Metal Scavenging: If synthesized via Pd-catalyzed cyanation (from the iodo-precursor), residual Palladium/Zinc is a Critical Quality Attribute (CQA) failure.
-
Hydrolysis Sensitivity: The nitrile group at the 4-position is activated by the 3-hydroxyl group, making it susceptible to hydrolysis (to amide/acid) under strong basic conditions or prolonged heating.
-
Close-Eluting Impurities: The de-halogenated side product (Methyl 3-hydroxybenzoate) often co-elutes on silica due to similar polarity.
Synthesis Context & Impurity Profile
To purify effectively, you must understand the origin of your impurities. This compound is typically accessed via the cyanation of Methyl 3-hydroxy-4-iodobenzoate .
Figure 1: Reaction pathways showing the genesis of critical impurities. Note that the phenolic oxygen can chelate metals, making standard filtration insufficient.
Troubleshooting & FAQs
Module A: Workup & Metal Removal
Q: I used Pd(PPh3)4 for the cyanation, but the product is grey/brown even after a silica plug. How do I remove the metal?
The Issue: The phenolic hydroxyl group and the nitrile nitrogen can act as a bidentate ligand, trapping Pd or Cu species in the organic phase. A simple silica plug is often insufficient.
Protocol: The "Cysteine Wash" Instead of standard brine/water washes, use a metal scavenging wash before chromatography.
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Prepare a 10% L-Cysteine aqueous solution (pH adjusted to ~6-7 with bicarbonate).
-
Stir the organic layer vigorously with the Cysteine solution for 30 minutes at 40°C.
-
Mechanism:[7] Cysteine has a higher affinity for Pd/Cu than your phenolic nitrile.
-
-
Separate layers. The aqueous layer will likely turn dark/colored.
-
Wash organics with water, then brine, and dry over
.
Alternative: Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) added directly to the reaction pot before filtration.
Module B: Chromatographic Purification
Q: My product tails significantly on silica gel, and I can't separate it from the de-iodinated impurity.
The Issue:
-
Tailing: The acidic phenol interacts with the basic silanol groups (
) on the silica stationary phase. -
Co-elution: Methyl 3-hydroxybenzoate (impurity) lacks the nitrile but has similar polarity to the target.
The Solution: Acid-Modified Mobile Phase Do not run neutral chromatography. You must suppress the ionization of the phenol.
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient) + 0.5% Acetic Acid .
-
Why: The acetic acid keeps the phenol protonated (
rather than ), reducing interaction with silica.
-
-
Stationary Phase: If separation is still poor, switch to C18 Reverse Phase (Water/Acetonitrile with 0.1% Formic Acid). The nitrile group provides a distinct dipole difference in reverse phase that is often masked in normal phase.
Module C: Crystallization (Scalable Isolation)
Q: I want to avoid columns. Can I recrystallize this?
The Issue: The high melting point (~213-221°C for phosphonium salts, but ~160-170°C for this benzoate isomer) suggests strong crystal lattice energy, but the phenol can lead to "oiling out."
Protocol: The "pH Swing" Precipitation This method exploits the acidity of the phenol to separate it from non-acidic impurities (like unreacted iodide or neutral byproducts).
Figure 2: The "pH Swing" purification logic. This is highly effective for separating the product from de-iodinated impurities if they lack the acidity enhancement of the nitrile.
Recrystallization Solvent System:
-
Solvent: Ethanol/Water (3:1) or Toluene.
-
Procedure: Dissolve in hot Ethanol. Add hot water until slight turbidity. Cool slowly to 4°C.
-
Warning: Do not use Methanol/Water if you have traces of strong base, as transesterification is possible (though less likely if methyl ester is already present).
Analytical Checkpoints
Before proceeding to the next step of your synthesis, verify purity using these criteria:
| Attribute | Specification | Method | Note |
| Appearance | White to Off-white Solid | Visual | Pink/Brown indicates oxidation or metal residue. |
| Purity | > 98.0% | HPLC (254 nm) | Monitor for de-iodinated peak (usually RRT ~0.9). |
| Metal Content | < 20 ppm | ICP-MS | Critical if used in late-stage pharma synthesis. |
| Water Content | < 0.5% | KF Titration | Nitriles can hydrate; ensure product is dry. |
References
-
Chemical Identity Verification
-
PubChem Compound Summary for CID 11769089 (Methyl 3-cyano-4-hydroxybenzoate - Isomer Reference). National Center for Biotechnology Information. Link
- Note: While the specific 4-cyano-3-hydroxy isomer (CAS 6520-87-2)
-
-
Synthesis & Purification Methodologies
-
Cyanation of Aryl Halides: "Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester" (Patent WO2018121050A1). Describes the analogous cyanation chemistry and workup procedures for the isomer. Link
-
Phenolic Purification: "Process for the preparation of Finerenone" (Technical Disclosure).[8] Details the handling of cyano-hydroxy-benzoate intermediates. Link
-
-
CAS Number Correction
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyanated compounds.
Sources
- 1. Tetrabutylphosphonium hexafluorophosphate | CAS 111928-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ulcho.com [ulcho.com]
- 3. Tetrabutylphosphonium Hexafluorophosphate | 111928-21-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. CAS 6520-87-2: Benzoic acid, 4-cyano-3-hydroxy-, methyl es… [cymitquimica.com]
- 5. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. tdcommons.org [tdcommons.org]
Strategies to improve the yield and purity of Methyl 4-cyano-3-hydroxybenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-cyano-3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we address common challenges and provide troubleshooting strategies rooted in chemical principles to enhance both the yield and purity of your target compound.
Overview of Recommended Synthetic Pathway
The synthesis of Methyl 4-cyano-3-hydroxybenzoate is most reliably achieved through a three-step sequence starting from the readily available Methyl 3-hydroxybenzoate. This pathway involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position, directed by the hydroxyl and ester functionalities.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine.
-
Sandmeyer Reaction: Transformation of the amino group into the target cyano group via a diazonium salt intermediate.
This route is favored due to the accessibility of starting materials and the well-established nature of each transformation.
Caption: Recommended three-step synthesis pathway for Methyl 4-cyano-3-hydroxybenzoate.
Troubleshooting Guide & Core Concepts
This section addresses specific issues that may arise during synthesis, providing explanations and actionable solutions.
Part 1: Nitration (Methyl 3-hydroxybenzoate → Methyl 3-hydroxy-4-nitrobenzoate)
Q1: My nitration yield is low, and TLC analysis shows multiple product spots. What is the likely cause and solution?
A1: The primary cause of low yields and multiple products in this step is the formation of undesired constitutional isomers. The hydroxyl group at C3 is a strong ortho-, para-director, while the methyl ester is a meta-director. Both groups direct nitration to the C4 and C6 positions.
-
Causality: While the C4 position is sterically more accessible and electronically favored, nitration at C6 can still occur, leading to the formation of Methyl 3-hydroxy-6-nitrobenzoate. Over-nitration or reaction at elevated temperatures can also lead to dinitrated products or degradation of the starting material.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This enhances the selectivity for the thermodynamically favored C4 product.
-
Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of Methyl 3-hydroxybenzoate with vigorous stirring to prevent localized areas of high concentration and temperature, which can promote side reactions.
-
Purification: The isomeric products can often be separated by column chromatography or careful recrystallization, although preventing their formation is a more efficient strategy.
-
Q2: After the reaction, my workup is difficult, and the product seems to be degrading. How should I properly quench the reaction?
A2: The workup for a strong acid reaction like nitration is critical. Improper quenching can lead to product degradation or loss.
-
Causality: Pouring the acidic reaction mixture directly into a large volume of water can cause a rapid temperature increase. Furthermore, residual oxidizing agents (nitric acid) can degrade the phenolic ring if not properly neutralized.
-
Solution: The recommended procedure is to pour the cold reaction mixture slowly onto crushed ice with stirring. This ensures the temperature remains low during the dilution of the strong acid. The precipitated crude product can then be isolated by filtration and washed thoroughly with cold water until the filtrate is neutral. This removes residual acids without requiring a basic wash, which could potentially hydrolyze the ester.
Part 2: Reduction (Methyl 3-hydroxy-4-nitrobenzoate → Methyl 4-amino-3-hydroxybenzoate)
Q1: The reduction of the nitro group is sluggish or incomplete. How can I ensure the reaction goes to completion?
A1: Incomplete reduction is a common issue and is highly dependent on the chosen reducing agent and reaction conditions.
-
Causality & Solutions:
-
Catalytic Hydrogenation (H₂, Pd/C): This is a clean method but can be slow. Ensure the catalyst is active (not old or poisoned), the system is properly purged with hydrogen, and there is sufficient pressure (typically 50 psi or higher) and agitation to ensure good mixing.[1]
-
Metal-in-Acid (SnCl₂, Fe, Zn): Reduction with tin(II) chloride (SnCl₂) in the presence of concentrated HCl is highly effective for aromatic nitro groups.[2] Ensure a sufficient molar excess of the reducing agent is used (typically 3-5 equivalents). The reaction is often heated (e.g., to 50-70 °C) to increase the rate. Iron or zinc in acetic or hydrochloric acid are also effective and more economical alternatives.[1][2]
-
Monitoring: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, adding a fresh portion of the reducing agent can sometimes restart it.
-
Q2: My isolated amino-product is dark and appears impure, even though TLC suggests full conversion. What causes this discoloration?
A2: The product, Methyl 4-amino-3-hydroxybenzoate, is an aminophenol derivative, which is highly susceptible to oxidation.
-
Causality: Exposure to air (oxygen) during workup or storage can cause the amino group to oxidize, leading to the formation of highly colored polymeric impurities. This process is often accelerated by the presence of residual metallic catalysts or light.
-
Solution:
-
Inert Atmosphere: Perform the workup and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Antioxidants: During the workup, after neutralizing the reaction mixture, adding a small amount of a reducing agent like sodium dithionite or sodium sulfite to the aqueous solution can help prevent oxidation.
-
Prompt Use: Use the synthesized amine in the next step (Sandmeyer reaction) as quickly as possible. If storage is necessary, keep it in a dark, sealed container under an inert atmosphere and at a low temperature.
-
Part 3: Sandmeyer Reaction (Amine → Cyano Group)
Q1: The yield of my Sandmeyer reaction is very low, and the main product I isolate is the corresponding phenol (Methyl 3,4-dihydroxybenzoate). What went wrong?
A1: This is the most common failure mode for the Sandmeyer reaction and almost always points to a problem with the formation or stability of the intermediate aryl diazonium salt.[3][4]
-
Causality: The aryl diazonium salt is only metastable at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium group is readily displaced by water in the acidic solution, leading to the formation of a phenol.[5]
-
Critical Solution - Strict Temperature Control:
-
Diazotization: The initial reaction of the amine with sodium nitrite and acid MUST be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range. Add the sodium nitrite solution slowly and sub-surface to prevent localized warming.
-
Cyanation: The solution of the prepared diazonium salt should be added slowly to the cold (0-5 °C) solution of the copper(I) cyanide catalyst. Allowing the reaction to warm prematurely will guarantee failure.
-
Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.
Q2: My final product is a fine powder with a blue or green tint. How do I remove this color?
A2: A blue or green tint indicates contamination with residual copper salts from the CuCN catalyst.
-
Causality: Copper salts can co-precipitate with the product or form complexes that are difficult to remove with simple filtration.
-
Solution:
-
Thorough Workup: After the reaction is complete, the mixture is often warmed to drive off nitrogen gas and then neutralized. During the extraction process, wash the organic layer multiple times. An aqueous wash with a mild chelating agent like ammonium hydroxide or a saturated ammonium chloride solution can help pull copper salts into the aqueous phase.
-
Recrystallization: The most effective way to remove residual copper is through recrystallization. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/heptane mixture) and filter the hot solution to remove any insoluble inorganic material before allowing it to cool and crystallize.[6]
-
Silica Gel Plug: If recrystallization is insufficient, dissolving the product in a solvent like dichloromethane or ethyl acetate and passing it through a short plug of silica gel can effectively adsorb the polar, colored copper impurities.
-
Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield for this three-step synthesis? A: A realistic, unoptimized overall yield is typically in the range of 30-45%. With careful optimization of each step, particularly the Sandmeyer reaction, yields approaching 50-60% can be achieved.
Q: What analytical techniques are best for monitoring this reaction sequence? A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use a solvent system like 30-50% ethyl acetate in hexanes. The product of each step should have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the products at each stage.
Q: Are there any alternatives to the classic Sandmeyer reaction that avoid using copper cyanide? A: While the copper-catalyzed Sandmeyer reaction is the most common method, modern organic chemistry has developed palladium-catalyzed cyanation reactions (e.g., using aryl halides or triflates as starting materials) that can be more efficient and proceed under milder conditions. However, for converting an aryl amine to a nitrile, the Sandmeyer reaction remains a cost-effective and widely used industrial method.[7]
Data Summary & Key Parameters
| Step | Reaction | Key Reagents | Temp (°C) | Typical Yield | Purity Target |
| 1 | Nitration | HNO₃, H₂SO₄ | 0-5 | 75-85% | >95% (after isolation) |
| 2 | Reduction | SnCl₂·2H₂O, HCl | 50-70 | 80-90% | >98% (use promptly) |
| 3 | Sandmeyer | NaNO₂, HCl, CuCN | 0-5 | 50-70% | >95% (crude) |
| 4 | Purification | Recrystallization | - | >90% recovery | >99.5% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of sulfuric acid (100 mL) to 0 °C using an ice-salt bath.
-
Slowly add Methyl 3-hydroxybenzoate (15.2 g, 0.1 mol) to the cold sulfuric acid with stirring until fully dissolved.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid (7.5 mL) to cold sulfuric acid (25 mL).
-
Add the nitrating mixture dropwise to the solution of Methyl 3-hydroxybenzoate over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
-
Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield Methyl 3-hydroxy-4-nitrobenzoate.
Protocol 2: Synthesis of Methyl 4-amino-3-hydroxybenzoate
-
To a solution of Methyl 3-hydroxy-4-nitrobenzoate (19.7 g, 0.1 mol) in ethanol (200 mL), add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 112.8 g, 0.5 mol) in concentrated hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto ice.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Be cautious of gas evolution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude amine should be used immediately in the next step without extensive purification.
Protocol 3: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
-
Diazotization: Dissolve the crude Methyl 4-amino-3-hydroxybenzoate (16.7 g, 0.1 mol) in a mixture of water (100 mL) and concentrated hydrochloric acid (30 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature between 0 and 5 °C. Stir for 30 minutes after addition is complete.
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 10.8 g, 0.12 mol) and potassium cyanide (KCN, 14.3 g, 0.22 mol) in water (100 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCN/KCN solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Heat the mixture to 50 °C for 30 minutes to ensure complete reaction and decomposition of any copper complexes.
-
Cool to room temperature, and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Protocol 4: Purification by Recrystallization
-
Transfer the crude Methyl 4-cyano-3-hydroxybenzoate to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethanol to completely dissolve the solid.
-
If colored impurities persist, a small amount of activated carbon can be added, and the hot solution can be filtered through a celite pad.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- MDPI. (n.d.). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Google Patents. (2017).
- Google Patents. (n.d.).
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]
-
Appl Environ Microbiol. (1998). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Punyashlok Ahilyadevi Holkar Solapur University. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]
-
WIPO Patentscope. (2018). WO/2018/121051 PREPARATION METHOD FOR METHYL 3-CYANO-4-ISOPROPOXYBENZOATE. [Link]
- Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
WIPO Patentscope. (2018). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Dalton Transactions. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]
-
CDC Stacks. (n.d.). Supporting Information. [Link]
-
Royal Society of Chemistry. (2013). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. [Link]
-
YouTube. (2018). 22.4a Synthesis of Amines Reduction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PubChem. (n.d.). 3-Cyano-4-hydroxybenzoic acid. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]
-
Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]
- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
- Google Patents. (n.d.).
-
Arkivoc. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. [Link]
- Google Patents. (n.d.).
Sources
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- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 5. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 6. tdcommons.org [tdcommons.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Optimization of reaction parameters for Methyl 4-cyano-3-hydroxybenzoate synthesis
Topic: Optimization of reaction parameters for Methyl 4-cyano-3-hydroxybenzoate synthesis Content type: Technical Support Guide
Senior Application Scientist Note: This guide addresses the synthesis and optimization of Methyl 4-cyano-3-hydroxybenzoate (CAS: 6520-87-2), a critical intermediate for HIF prolyl hydroxylase inhibitors and other bioactive scaffolds. The primary challenge in this synthesis is not the chemistry itself, but the regiochemical integrity of the precursor and the catalyst stability during the cyanation step.[1] The protocols below prioritize high-purity isolation over crude yield, ensuring downstream success.
Part 1: Strategic Synthetic Pathway
The synthesis is most reliably achieved via a two-stage workflow: Regioselective Precursor Formation followed by Transition-Metal Catalyzed Cyanation . We strongly advise against the direct nitration/cyanation of methyl 3-hydroxybenzoate due to poor regiocontrol (yielding mixtures of 2-, 4-, and 6-isomers).[1]
Recommended Workflow (Diagram)
Figure 1: The optimized synthetic route minimizes regiochemical byproducts by establishing the halogen position prior to esterification.[1]
Part 2: Reaction Protocols & Parameters
Step 1: Precursor Synthesis (Esterification)
Objective: Synthesis of Methyl 4-bromo-3-hydroxybenzoate.[2][3] Why this route? Starting from 4-bromo-3-hydroxybenzoic acid eliminates the difficult separation of 4-bromo and 6-bromo isomers that occurs if you brominate methyl 3-hydroxybenzoate directly [1, 2].
| Parameter | Recommended Condition | Notes |
| Reagents | 4-Bromo-3-hydroxybenzoic acid (1.0 eq), MeOH (solvent), SOCl₂ (1.5 eq) | SOCl₂ is preferred over H₂SO₄ for easier workup and moisture control [3].[1] |
| Temperature | 0°C → Reflux (65°C) | Add SOCl₂ at 0°C to prevent exotherm; reflux drives equilibrium. |
| Time | 3–5 Hours | Monitor by TLC (Hex:EtOAc 3:1). |
| Workup | Solvent removal → EtOAc extraction → NaHCO₃ wash | Neutralization is critical to prevent acid-catalyzed hydrolysis during storage. |
Step 2: Cyanation (The Critical Step)
Objective: Conversion of Aryl Bromide to Aryl Nitrile. Method Selection: Use Method A (Pd-Catalyzed) for high-value/small-scale (<100g) to avoid copper waste and harsh workups. Use Method B (Rosenmund-von Braun) for cost-driven bulk scale.
Method A: Pd-Catalyzed Cyanation (Zinc Cyanide)
Superior functional group tolerance and yield.
-
Setup: Charge flask with Methyl 4-bromo-3-hydroxybenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Anhydrous DMF (0.2 M concentration). Critical: Must be degassed.
-
Reaction: Heat to 85–95°C under Argon/Nitrogen for 4-16 hours.
-
Workup: Cool, dilute with EtOAc, wash with 2M NH₄OH (to remove Zn salts), then brine.
Method B: Rosenmund-von Braun (Copper Cyanide)
Robust but requires difficult copper removal.
-
Setup: Methyl 4-bromo-3-hydroxybenzoate (1.0 eq) + CuCN (1.2–1.5 eq).
-
Solvent: DMF or NMP (Polar aprotic is essential).[1]
-
Reaction: Reflux (140–160°C ) for 6–12 hours.
-
Workup: Oxidative quench (FeCl₃/HCl or Ethylenediamine) is required to break the stable Cu-product complex [4].
Part 3: Troubleshooting Guide (Q&A)
Section A: Reaction Stalling & Conversion
Q: My Pd-catalyzed cyanation stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning or oxygen inhibition .
-
The Phenol Problem: The free phenolic hydroxyl group (C3-OH) is acidic.[1] In the presence of Zn(CN)₂, it can form zinc phenolates or coordinate to Palladium, reducing turnover.[1]
-
Fix: If stalling persists, protect the phenol as a MOM (Methoxymethyl) or Bn (Benzyl) ether before cyanation.[1] Deprotect post-cyanation.
-
-
Oxygen Leak: Pd(0) is extremely sensitive to O₂.
-
Fix: Do not just "purge" the headspace.[1] Sparge the DMF with Argon for 20 minutes before adding the catalyst.
-
Section B: Regioselectivity & Impurities
Q: I am seeing a "regioisomer" impurity in my final NMR. Where did it come from? A: If you synthesized the precursor by brominating methyl 3-hydroxybenzoate directly, you likely have the 6-bromo isomer (Methyl 6-bromo-3-hydroxybenzoate) carried through.[1]
-
Diagnostic: Check the aromatic region of the precursor NMR.[1]
-
4-Bromo (Target): Two doublets (ortho coupling ~8 Hz) and one singlet (if H2 is resolved). The protons at C5 and C6 are ortho to each other.[1]
-
6-Bromo (Impurity): Para-substitution pattern signals (singlets or weak meta coupling) depending on resolution.
-
-
Solution: Recrystallize the precursor from MeOH/Water before the cyanation step, or switch to the 4-bromo-3-hydroxybenzoic acid starting material [1].[1]
Section C: Purification & Workup
Q: The product is green/blue after workup (Method B). How do I remove the copper? A: Copper salts form tight complexes with aryl nitriles and phenols.[1] Standard water washes are insufficient.
-
Protocol: Dissolve the crude residue in EtOAc. Wash vigorously with 10% aqueous Ethylenediamine or saturated NH₄Cl/NH₄OH (1:1) solution.[1] The aqueous layer should turn deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.[1]
Q: My yield is low due to hydrolysis. How do I prevent this? A: Both the nitrile and the ester are susceptible to hydrolysis under the harsh, basic conditions of the Rosenmund-von Braun reaction (high temp + cyanide base).[1]
-
Fix: Strictly control the temperature (do not exceed 160°C).[1] Ensure the solvent (DMF) is dry (<0.1% water).[1] Switch to Method A (Pd/Zn(CN)₂) which operates at <100°C, preserving the ester functionality [5].[1]
Part 4: Analytical Reference Data
Target Molecule: Methyl 4-cyano-3-hydroxybenzoate CAS: 6520-87-2 Formula: C₉H₇NO₃ (MW: 177.16)[4][5]
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, -OH), 7.8 (d, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.85 (s, 3H, -OMe).[1] Note: Shifts vary by solvent. |
| IR Spectroscopy | 2230–2240 cm⁻¹ (Sharp, Nitrile C≡N stretch).[1] 1720 cm⁻¹ (Ester C=O).[1] |
| Mass Spec (ESI) | [M-H]⁻ = 176.1 (Negative mode often more sensitive for phenols).[1] |
References
-
University of Otago . (2019). Development of Clickable, Covalent Ligands for the Adenosine A1 and Metabotropic Glutamate Subtype 5 Receptors. (Thesis describing the synthesis of Methyl 4-bromo-3-hydroxybenzoate from the acid). Link
-
Huang, H. R., & Du, Z. Y. (2011).[1] Methyl 4-bromo-3-hydroxybenzoate.[2][3][6][7] Acta Crystallographica Section E: Structure Reports Online, 67(1), o115.[1] Link
-
National Institutes of Health (NIH) .[1] Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. (Detailed experimental for esterification using SOCl2). Link
-
Organic Chemistry Portal . Rosenmund-von Braun Reaction. (Mechanistic details and workup protocols). Link
-
Google Patents . WO2000016626A1 - Method of treating cancer. (Describes Pd-catalyzed cyanation of the iodide analog). Link
Sources
- 1. Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof - Google Patents [patents.google.com]
- 3. WO2010112461A1 - Oxadiazole derivatives - Google Patents [patents.google.com]
- 4. Methyl 4-cyano-3-hydroxybenzoate (CAS/ID No. 6520-87-2) | Reagentia [reagentia.eu]
- 5. Page 05214 (Chemical) [advtechind.com]
- 6. Making sure you're not a bot! [macau.uni-kiel.de]
- 7. 106291-80-9 | Methyl 4-bromo-3-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Resolving common issues in the crystallization of Methyl 4-cyano-3-hydroxybenzoate
Case Reference: M-CN-HB-Cryst-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate (CAS: 106291-80-9) is a critical intermediate, often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).[1] Its crystallization is frequently complicated by Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and persistent oxidative coloration (pinking).
This guide provides root-cause analysis and validated protocols to resolve these specific failure modes. The methodologies below prioritize impurity rejection and polymorph control over simple yield maximization, as downstream steps often require high spectral purity.
Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)
The Phenomenon
Users often report that upon cooling a hot solution (typically in Methanol/Water or Ethyl Acetate/Heptane), the solution becomes turbid with oily droplets rather than nucleating discrete crystals. This is LLPS . It occurs when the metastable limit for liquid separation is crossed before the metastable limit for crystallization.
Troubleshooting Guide (Q&A)
Q: Why is my batch oiling out even when I follow the standard cooling ramp?
A: This is likely due to impurity-induced melting point depression .
The pure compound has a melting point (MP) around 175–178°C (depending on the polymorph). However, in the presence of unreacted Methyl 4-hydroxy-3-iodobenzoate or residual solvents, the effective MP of the solvated species drops significantly. If your crystallization temperature (
-
Immediate Fix: Increase the solvent volume by 10-15% to lower the saturation temperature, or raise the seeding temperature.
Q: Can I just seed the oiled-out mixture? A: No. Seeding an emulsion is rarely effective because the seed crystals often dissolve into the oil droplets or become coated, preventing secondary nucleation. You must seed before the oiling point.
Corrective Protocol: The "Cloud Point" Seeding Strategy
-
Dissolution: Dissolve crude solid in Methanol at 60°C (near reflux).
-
Clarification: Filter hot to remove insoluble inorganic salts (e.g., Cu/Pd residues if catalyzed synthesis was used).
-
Initial Cooling: Cool to 45°C.
-
Seeding: Add 0.5 wt% pure seed crystals. Crucial: Ensure seeds do not dissolve.
-
Antisolvent Addition: Add Water slowly (over 2 hours) while maintaining 45°C.
-
Why? This keeps the system in the crystallization zone, avoiding the LLPS zone which lies at lower temperatures/higher supersaturation.
-
-
Final Cooling: Cool to 0–5°C over 4 hours.
Visual Logic: Oiling Out Decision Tree
Figure 1: Decision matrix for diagnosing and resolving oiling out (LLPS) events.
Module 2: Impurity Rejection (Color & Regioisomers)
The Phenomenon
Methyl 4-cyano-3-hydroxybenzoate is a phenol.[4] Phenols are notorious for oxidizing to quinones, resulting in a pink, rust, or brown coloration even at high chemical purity (>99%).
Troubleshooting Guide (Q&A)
Q: My product is 99.5% pure by HPLC but still pink. Does this matter? A: Yes, for pharmaceutical applications. Colored impurities can act as radical initiators in subsequent steps or trigger degradation. The color usually comes from trace oxidation products (quinones) or residual copper/iodine species from the synthesis (e.g., if made via cyanation of iodo-precursors).
Q: Recrystallization isn't removing the color. What now? A: Standard recrystallization relies on solubility differences. Colored impurities often have similar solubility profiles to the product. You need adsorption .
Corrective Protocol: Activated Carbon Treatment
-
Timing: Perform this during the hot dissolution step of crystallization.
-
Dissolve: Dissolve crude material in Ethyl Acetate (10 volumes) at 50°C. Note: Avoid Methanol for carbon treatment if possible, as carbon is more effective in less polar solvents for removing polar colored bodies.
-
Adsorbent: Add Activated Carbon (e.g., Darco G-60) at 5 wt% relative to the substrate.
-
Digestion: Stir at 50°C for 30–60 minutes.
-
Filtration: Filter hot through a Celite pad (diatomaceous earth) to remove carbon fines.
-
Solvent Swap: Distill off Ethyl Acetate to ~3 volumes, then add n-Heptane slowly to induce crystallization.
Data: Solvent Effectiveness for Color Removal
| Solvent System | Color Removal Efficiency | Yield Potential | Risk Factor |
| MeOH / Water | Low | High | Product hydrolysis (if basic) |
| EtOAc / Heptane | High (with Carbon) | Moderate | Oiling out if Heptane added too fast |
| DCM / Hexane | Moderate | High | Chlorinated solvent residue |
| Toluene | Moderate | Low | High drying temp required |
Module 3: Yield vs. Purity Optimization
The Phenomenon
The "cyano" and "hydroxy" groups create competing solubility behaviors. The molecule is highly soluble in polar aprotic solvents (DMF, DMSO) and alcohols, leading to high losses in the mother liquor.
Protocol: The "pH Swing" Recovery (For Mother Liquor)
Do not discard the mother liquor (ML). The product is a phenol (
-
Concentrate: Evaporate ML to remove organic solvents (MeOH/EtOAc).
-
Basify: Add 1M NaOH (aq) to pH 10. The product dissolves as the phenolate anion. Impurities (non-acidic) remain insoluble or oiled out.
-
Wash: Extract the aqueous layer with Toluene (discard organic layer).
-
Acidify: Slowly add 1M HCl to pH 3. The product will precipitate as a solid.[5]
-
Recycle: Feed this solid back into the main crystallization stream.
Module 4: Process Workflow Visualization
The following diagram illustrates the integrated purification workflow, combining carbon treatment for color removal with a controlled cooling ramp to prevent oiling out.
Figure 2: Optimized purification workflow for Methyl 4-cyano-3-hydroxybenzoate.
References
-
Synthesis and Purification of Cyano-hydroxybenzoates
-
Oiling Out (LLPS)
- Article: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." (2024). Explains the kinetic vs. thermodynamic causes of oiling out in phenolic systems.
-
Source:
-
Color Removal in Phenolics
-
Solubility Data (Analogous)
-
Database: Methyl 4-hydroxybenzoate (Methylparaben) Solubility Data.[8] NIST/Sigma-Aldrich. Used as a structural proxy for solubility behavior in alcohols.
-
Source:
-
Sources
- 1. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. tdcommons.org [tdcommons.org]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methods for detecting and removing impurities from Methyl 4-cyano-3-hydroxybenzoate
Welcome to the technical support center for Methyl 4-cyano-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the detection and removal of impurities from this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of Methyl 4-cyano-3-hydroxybenzoate for your research and development needs.
Section 1: Understanding the Impurity Profile
The purity of Methyl 4-cyano-3-hydroxybenzoate is paramount for its successful application. Impurities can arise from various stages, including the synthetic route, work-up procedures, and storage. A thorough understanding of the potential impurities is the first step in developing effective detection and removal strategies.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities found in Methyl 4-cyano-3-hydroxybenzoate?
A1: The most common impurities are typically related to the synthetic pathway used. Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Such as Methyl 4-hydroxybenzoate.
-
Synthetic Intermediates: For instance, Methyl 3-formyl-4-hydroxybenzoate or Methyl 4-hydroxy-3-iodobenzoate, depending on the specific synthesis.[1][2][3][4][5]
-
Byproducts of Side Reactions: These can be diverse and depend on the reaction conditions.
-
Residual Solvents: Solvents used during the synthesis and purification, such as dichloromethane, ethyl acetate, methanol, acetonitrile, or DMF, may be present.[1][2]
-
Reagents: Traces of reagents used in the synthesis, like triethylamine or magnesium chloride, might remain.[1][3]
-
Degradation Products: The compound may degrade over time or under improper storage conditions.
Q2: My batch of Methyl 4-cyano-3-hydroxybenzoate has a pinkish hue. What could be the cause?
A2: A pinkish discoloration in the crude product is not uncommon and often indicates the presence of minor, highly colored impurities.[1] These can be complex organic molecules formed as byproducts during the synthesis. While often present in trace amounts, they are visually prominent. Purification methods such as recrystallization or column chromatography are typically effective in removing these colored impurities.
Q3: How can I predict the potential impurities from a specific synthetic route?
A3: To predict potential impurities, you should carefully analyze each step of your synthesis:
-
Starting Materials: Any unreacted starting materials will likely be present in the crude product.
-
Intermediates: Incomplete reactions will result in the presence of synthetic intermediates.
-
Reagents and Catalysts: Consider the possibility of residual reagents, catalysts, and their byproducts.
-
Solvents: All solvents used in the reaction and work-up are potential residual impurities.
-
Side Reactions: Evaluate the potential for known side reactions under your specific reaction conditions.
A thorough understanding of the reaction mechanism is crucial for anticipating the impurity profile.
Section 2: Analytical Methods for Impurity Detection
Accurate detection and quantification of impurities are critical for quality control. A multi-faceted analytical approach is often necessary for a comprehensive purity assessment.
Troubleshooting Common Analytical Issues
Q1: I am not getting good separation of impurities using HPLC. What can I do?
A1: Poor separation in HPLC can be due to several factors. Here's a systematic troubleshooting approach:
-
Mobile Phase Composition: The polarity of your mobile phase is critical. For a C8 or C18 column, if your impurities are eluting too quickly with the solvent front, decrease the polarity of the mobile phase (e.g., increase the water content in a methanol:water system). If they are retained for too long, increase the mobile phase polarity (e.g., increase the methanol content).[6][7]
-
pH of the Mobile Phase: Since Methyl 4-cyano-3-hydroxybenzoate has a phenolic hydroxyl group, its ionization state, and that of acidic or basic impurities, will be affected by the mobile phase pH. Adjusting the pH with a buffer (e.g., formic acid or acetic acid for acidic conditions, or an appropriate buffer for neutral to basic conditions) can significantly alter retention times and improve separation.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column stationary phase. For example, a phenyl-hexyl column could offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Gradient Elution: If you have a complex mixture of impurities with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better separation than an isocratic method.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile and thermally labile compounds like Methyl 4-cyano-3-hydroxybenzoate.[8] The following is a general-purpose method that can be used as a starting point and optimized for your specific impurity profile.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Sample Prep. | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Causality behind Experimental Choices:
-
C18/C8 Column: These reverse-phase columns are excellent for separating moderately polar organic compounds.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities, from polar starting materials to less polar byproducts.
-
UV Detection at 254 nm: The aromatic nature of Methyl 4-cyano-3-hydroxybenzoate and many of its likely impurities results in strong UV absorbance at this wavelength.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities
NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying impurities.[9] It provides detailed structural information that can help in pinpointing the exact nature of an impurity.
-
¹H NMR: Can be used to identify and quantify impurities by comparing the integrals of impurity peaks to the main compound peaks. The chemical shifts of aromatic protons are particularly informative.[10]
-
¹³C NMR: Provides information on the carbon skeleton of impurities.
-
Quantitative NMR (qNMR): With the use of an internal standard, qNMR can provide a highly accurate determination of the absolute purity of a sample.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, such as residual solvents, GC-MS is the method of choice.[8][12] For non-volatile compounds like Methyl 4-cyano-3-hydroxybenzoate, derivatization may be necessary to increase volatility.
Section 3: Methods for Impurity Removal
Once impurities have been identified and quantified, appropriate purification methods can be employed. The choice of method will depend on the nature of the impurities and the desired scale of purification.
Troubleshooting Purification Procedures
Q1: My recrystallization is not yielding a pure product. What should I do?
A1: If a single recrystallization is insufficient, consider the following:
-
Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. You may need to screen a variety of solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.
-
Multiple Recrystallizations: For stubborn impurities, a second or even third recrystallization may be necessary.
Q2: During column chromatography, my compound is not separating from an impurity. How can I improve the separation?
A2: Poor separation on a silica gel column can be addressed by:
-
Eluent Polarity: If the compound and impurity are eluting together, their polarities are very similar. You need to fine-tune the polarity of your eluent system. Small, incremental changes to the solvent ratio can have a significant impact on separation.
-
Solvent System: Try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, consider switching to dichloromethane/methanol. Different solvents can have different interactions with your compounds and the silica gel, leading to altered selectivity.
-
Column Dimensions: A longer and narrower column will provide a greater number of theoretical plates and can improve the separation of closely eluting compounds.
-
Gradient Elution: A shallow gradient of increasing eluent polarity can be more effective than an isocratic elution for separating compounds with very similar Rf values.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18-functionalized silica.
Detailed Purification Protocols
Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds.[13]
-
Solvent Selection: In a small test tube, test the solubility of your crude Methyl 4-cyano-3-hydroxybenzoate in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form.
-
Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase.[14][15]
-
Stationary Phase and Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides a good separation of your desired compound from its impurities on a silica gel plate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude Methyl 4-cyano-3-hydroxybenzoate in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 4: Visualizing the Workflow
To aid in understanding the logical flow of impurity detection and removal, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for impurity detection and removal.
Caption: Troubleshooting guide for HPLC separation.
References
-
ResearchGate. (2025). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Available at: [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]
- Google Patents. (2017). CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
- Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. Available at: [Link]
-
ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Available at: [Link]
-
WIPO Patentscope. (2018). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Available at: [Link]
-
WIPO Patentscope. (2018). WO/2018/121051 PREPARATION METHOD FOR METHYL 3-CYANO-4-ISOPROPOXYBENZOATE. Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]
-
ResearchGate. (2015). (PDF) GC-MS analysis of chemical constituents in the methanolic tuber extract of Momordica cymbalaria Hook. F.. Available at: [Link]
Sources
- 1. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tdcommons.org [tdcommons.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Exploring alternative synthetic routes to Methyl 4-cyano-3-hydroxybenzoate
This guide functions as a specialized Technical Support Center for the synthesis of Methyl 4-cyano-3-hydroxybenzoate . It is designed to assist researchers in bypassing the limitations of traditional, hazardous cyanation methods (e.g., Sandmeyer or Rosenmund-von Braun using stoichiometric CuCN).[1]
Ticket Subject: Alternative Routes to Methyl 4-cyano-3-hydroxybenzoate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Methyl 4-cyano-3-hydroxybenzoate (Target 1 ) presents a specific regiochemical challenge: installing a nitrile group at the C4 position while preserving the phenol at C3 and the ester at C1.
Traditional routes often rely on the diazotization of methyl 4-amino-3-hydroxybenzoate (Sandmeyer) or the use of toxic metal cyanides on aryl halides. These methods pose safety risks (HCN evolution, explosion hazards) and purification difficulties (heavy metal scavenging).
This guide details two superior "Alternative" workflows:
-
The "Green" Aldehyde Route: Regioselective formylation followed by oxime dehydration.
-
The Catalytic Route: Palladium-catalyzed cyanation using non-toxic cyanide sources.[2][3]
Module 1: The "Green" Aldehyde Route (Recommended)
Best for: Scalability, safety, and avoiding heavy metals. Core Concept: Utilizing the ortho-directing power of magnesium cations to install a carbon atom at C4, followed by functional group interconversion.
Step-by-Step Protocol
Phase A: Regioselective Ortho-Formylation
Reagents: Methyl 3-hydroxybenzoate, MgCl₂, Triethylamine (
-
Charge: Dissolve Methyl 3-hydroxybenzoate (1.0 equiv) in dry THF (0.5 M).
-
Chelation: Add anhydrous MgCl₂ (1.5 equiv) and
(3.75 equiv). Stir at room temperature for 30 minutes.-
Technical Insight: The base deprotonates the phenol. The resulting phenoxide coordinates to
, forming a rigid complex.
-
-
Addition: Add Paraformaldehyde (6.0 equiv) as a solid.
-
Reaction: Heat to reflux (approx. 66°C for THF) for 4–6 hours.
-
Quench: Cool to RT. Pour into cold 1N HCl to break the Mg-complex. Extract with Ethyl Acetate.[9]
-
Product: Methyl 4-formyl-3-hydroxybenzoate.
Phase B: One-Pot Oxime Formation & Dehydration
Reagents: Hydroxylamine hydrochloride (
-
Oximation: Dissolve the aldehyde (from Phase A) in Formic Acid (98%). Add
(1.1 equiv) and Sodium Formate (1.5 equiv). -
Heating: Heat to 90–100°C for 4 hours.
-
Chemistry: The hydroxylamine forms the oxime in situ. The formic acid then acts as a dehydrating agent, converting the aldoxime (
) directly to the nitrile ( ).
-
-
Workup: Dilute with water/ice. The product, Methyl 4-cyano-3-hydroxybenzoate , typically precipitates as a solid. Filter and wash with water.[9]
Data Summary: Aldehyde Route
| Parameter | Specification | Notes |
| Starting Material | Methyl 3-hydroxybenzoate | Readily available.[5][8] |
| Key Reagent | Non-toxic C1 source. | |
| Regioselectivity | >95% C4 substitution | C2 isomer is minimized by sterics. |
| Overall Yield | 65–75% (2 steps) | Avoids chromatography in many cases. |
Module 2: The Catalytic Route (High-Tech)
Best for: Late-stage functionalization or automated parallel synthesis.
Core Concept: Palladium-catalyzed cyanation using Potassium Ferrocyanide (
Step-by-Step Protocol
Starting Material: Methyl 4-bromo-3-hydroxybenzoate.[8] (Commercially available or synthesized via bromination of Methyl 3-hydroxybenzoate).
-
System Prep: Use a dry reaction vial purged with Argon.
-
Reagents:
-
Substrate: Methyl 4-bromo-3-hydroxybenzoate (1.0 equiv).
-
Cyanide Source:
(0.25 equiv). Note: 0.25 equiv provides 1.5 equiv of CN-. -
Catalyst:
(2 mol%). -
Ligand: SPhos or XPhos (4 mol%). Biaryl phosphines are crucial for preventing catalyst poisoning by the free phenol.
-
Base:
(1.0 equiv). -
Solvent: DMAc (Dimethylacetamide) / Water (10:1 ratio). Water is essential to solubilize the ferrocyanide.[11]
-
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Dilute with Ethyl Acetate and water. Filter through Celite to remove Pd black. Wash organic layer with brine.
-
Purification: Recrystallization from EtOH/Water or Column Chromatography.
Module 3: Troubleshooting & FAQs
Ticket #001: Regioselectivity Issues in Formylation
User Question: "I am using the Mg-mediated method, but I see a spot corresponding to the C2-isomer (ortho to ester). How do I eliminate this?"
Technical Resolution: The C2 position is electronically activated but sterically hindered.
-
Switch Solvent: Change from THF to Acetonitrile . Acetonitrile coordinates more strongly to Mg, increasing the steric bulk of the complex and further discouraging attack at the crowded C2 position.
-
Temperature Control: Ensure strict reflux. Higher temperatures favor the thermodynamic product (C4) over the kinetic product (C2).
Ticket #002: Catalyst Deactivation in Cyanation
User Question: "My Pd-catalyzed reaction stalls at 30% conversion. The catalyst turns into a black precipitate immediately."
Technical Resolution: Free phenols are notorious for poisoning Pd catalysts by forming stable Pd-phenoxide complexes that exit the catalytic cycle.
-
Ligand Choice: Switch to XPhos or SPhos . These bulky, electron-rich ligands protect the Pd center from phenoxide coordination.
-
Protection Strategy: If the reaction still fails, protect the phenol as a Methoxymethyl (MOM) ether or Acetate before cyanation.
-
Workflow: Bromide
Acetylation Pd-Cyanation Deacetylation (mild base).
-
Ticket #003: Impurity Profile
User Question: "What is the major impurity in the Aldehyde Route?"
Technical Resolution: The major impurity is often the Bis-arylmethane dimer. This forms if the formaldehyde concentration is too low relative to the phenol, causing two phenol molecules to react with one formaldehyde.
-
Fix: Ensure a large excess of Paraformaldehyde (6 equiv) and vigorous stirring to ensure rapid depolymerization of the paraformaldehyde.
Visualizing the Synthetic Strategy
The following diagram illustrates the decision logic and mechanistic pathways described above.
Caption: Decision matrix comparing the Mg-mediated Formylation route (Left) and the Pd-catalyzed Cyanation route (Right) for synthesizing Methyl 4-cyano-3-hydroxybenzoate.
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[12] Acta Chemica Scandinavica, 53, 258–262.
-
Weissman, S. A., Zewge, D., & Chen, C. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3][13] Chemical Communications, (12), 1388–1389.
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[12][14] Journal of the Chemical Society, Perkin Transactions 1, 1823-1831.
Sources
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. WO2001017949A1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 8. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 9. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 10. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
How to effectively monitor the progress of a Methyl 4-cyano-3-hydroxybenzoate reaction
Case Reference: IPC-M4C3HB-001
Welcome to the Reaction Monitoring Support Center. You are accessing the technical guide for Methyl 4-cyano-3-hydroxybenzoate . This molecule presents a specific set of analytical challenges due to its amphoteric potential (phenolic hydroxyl) and the electronic push-pull effects of the nitrile (electron-withdrawing) and ester groups.
This guide is structured to troubleshoot the three most common monitoring failures: Peak Tailing (HPLC) , Spot Streaking (TLC) , and Conversion Ambiguity .
Part 1: The Frontline – TLC Troubleshooting
Status: Qualitative / Rapid Check Common Issue: "My product is streaking on the plate" or "I cannot distinguish Starting Material (SM) from Product."
The phenolic hydroxyl group at the C3 position is acidic. On standard silica gel (which is slightly acidic but contains active silanol groups), phenolic compounds often interact strongly, leading to "comet tails" or streaks that obscure separation.
Protocol A: The "Acid-Lock" Mobile Phase
Do not use neutral solvents. You must suppress the ionization of the phenol to get a tight spot.
| Component | Standard Mix | Polarity Adjustment | Role |
| Non-Polar | Hexanes (or Heptane) | Decrease to retard Rf | Bulk solvent |
| Polar | Ethyl Acetate | Increase to advance Rf | Eluting strength |
| Modifier | Acetic Acid (1-2%) | MANDATORY | Protonates the phenol (-OH), preventing silanol interaction. |
Recommended Starting System: Hexanes : Ethyl Acetate : Acetic Acid (70 : 30 : 1 )
Protocol B: Visualization Logic
Since both the nitrile and ester are present, UV activity will be strong. However, to confirm the presence of the phenol specifically (and ensure you haven't alkylated the oxygen if that wasn't the goal), use a specific stain.
-
Primary: UV Lamp (
= 254 nm).[1] The benzene ring conjugated with the ester and nitrile will absorb strongly. -
Secondary (Diagnostic): Ferric Chloride (FeCl
) .-
Recipe: 1% FeCl
in 50% aqueous methanol.[2] -
Result: Phenols typically turn distinct purple/red or blue depending on the electronic environment. This confirms the integrity of the 3-OH group.
-
Part 2: The Gold Standard – HPLC/UPLC Method
Status: Quantitative / IPC Validation Common Issue: "Drifting retention times" or "Split peaks."
The 4-cyano-3-hydroxy substitution pattern creates a significant dipole. The nitrile group (electron-withdrawing) at the para position (relative to the ester? No, relative to the ring center) increases the acidity of the ortho hydroxyl group. If your mobile phase pH is near the pKa of this phenol (approx. pKa 7-8), the molecule will split between ionized (phenolate) and neutral forms, causing split peaks.
Method Configuration (IPC-LC-01)
-
Column: C18 Reverse Phase (End-capped).
-
Why: "End-capped" columns block residual silanols, preventing secondary interactions with the phenol.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Note: Methanol can sometimes cause transesterification if the sample sits too long, though unlikely with methyl esters. ACN is safer.
-
Gradient Table (Standard 15 min run)
| Time (min) | % A (Acidic Water) | % B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection hold |
| 10.0 | 5 | 95 | Elution ramp |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
Part 3: Critical Decision Pathways (Workflow)
The following diagrams illustrate the logic flow for troubleshooting and method selection.
Diagram 1: Analytical Method Selection Logic
This decision tree guides you based on the stage of your synthesis (Reaction vs. Isolation).
Caption: Decision matrix for selecting and validating the monitoring method based on chemical properties.
Diagram 2: Reaction Failure Modes
Visualizing where the chemistry might go wrong during the formation of Methyl 4-cyano-3-hydroxybenzoate.
Caption: Reaction pathway showing the target molecule and potential degradation routes (hydrolysis) or contamination (metal complexes).
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a new peak appearing very early (Retention Time < 2 min) in my HPLC. Is this my product?
-
Answer: Likely No .
-
Reasoning: Methyl 4-cyano-3-hydroxybenzoate is moderately lipophilic. An early eluting peak usually indicates hydrolysis of the ester to the free acid (4-cyano-3-hydroxybenzoic acid), which is much more polar.
-
Action: Check your reaction pH. If it became too basic (pH > 10), you likely saponified the ester.
Q2: My TLC spot disappears after a few hours. Is the compound volatile?
-
Answer: No, the boiling point is high (>300°C predicted).
-
Reasoning: If the spot fades, it might be subliming if you heated the plate too aggressively to dry it, or more likely, it is oxidizing on the silica surface.
-
Action: Visualize immediately after elution. Do not store plates overnight.
Q3: Can I use GC-MS for monitoring?
-
Answer: Use with caution.
-
Reasoning: The phenolic hydroxyl group can hydrogen bond, leading to poor peak shape in GC. Furthermore, the nitrile and ester groups are thermally sensitive.
-
Action: If you must use GC, derivatize the sample first (e.g., silylation with BSTFA) to cap the hydroxyl group. This will improve volatility and peak shape.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11769089, Methyl 3-cyano-4-hydroxybenzoate. (Note: Isomer analog used for property verification). Retrieved from [Link]
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert (Phenolic Compounds). Retrieved from [Link]
-
Chemistry LibreTexts. TLC Visualization Methods (Phenols and Aromatics). Retrieved from [Link]
-
Stalikas, C. D. (2007).[1] Extraction, separation, and detection of phenolic acids and flavonoids. Journal of Separation Science. (General grounding for acidic mobile phases).
Sources
Temperature optimization for synthesizing Methyl 4-cyano-3-hydroxybenzoate
Topic: Temperature Optimization & Process Control Target Molecule: Methyl 4-cyano-3-hydroxybenzoate (CAS: 156001-68-2 / Analogous Precursors) Primary Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The Thermodynamic Landscape
Synthesizing Methyl 4-cyano-3-hydroxybenzoate presents a classic "orthogonal conflict" in organic synthesis. You are attempting to install a nitrile group (requiring high activation energy) onto an aryl ring that contains two sensitive functionalities: a phenolic hydroxyl group (prone to oxidation/poisoning) and a methyl ester (prone to hydrolysis).
Temperature optimization here is not just about "yield"; it is about navigating three distinct failure modes:
-
< 60°C (Kinetic Trap): Incomplete oxidative addition of the Pd-catalyst to the Aryl-Bromide bond.[1]
-
> 120°C (Thermodynamic Penalty): Ester hydrolysis (if trace water is present) or decarboxylation of the resulting acid.
-
Catalyst Poisoning: At improper temperatures, free cyanide ions bind irreversibly to Palladium (formation of stable
species), killing the catalytic cycle.
This guide focuses on the Palladium-Catalyzed Cyanation of Methyl 4-bromo-3-hydroxybenzoate , the most scalable and reliable route for drug development applications.[1]
Critical Reaction Profile
The following diagram illustrates the "Goldilocks Zone" for this specific transformation.
Figure 1: Thermal reaction profile showing the competition between productive catalytic turnover and temperature-dependent failure modes.
Optimized Protocol: Pd-Catalyzed Cyanation
Objective: Conversion of Methyl 4-bromo-3-hydroxybenzoate to Methyl 4-cyano-3-hydroxybenzoate.
Method: Zinc Cyanide (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| Substrate | 1.0 | Aryl Halide | Purity >98% (Remove residual Iodine/Bromine) |
| 0.6 | Cyanide Source | Must be finely ground. Low solubility controls [CN-] concentration.[1] | |
| 0.02 | Catalyst Precursor | Air sensitive. Handle under | |
| dppf | 0.04 | Ligand | Large bite angle prevents reductive elimination of Ar-CN at low temps.[1] |
| Zn Dust | 0.1 | Additive | Scavenges Pd(II) to regenerate Pd(0); prevents induction periods. |
| DMF (Anhydrous) | [0.2 M] | Solvent | Water content < 0.05% is mandatory to protect the ester. |
Step-by-Step Procedure
-
Deoxygenation (25°C): Charge the reaction vessel with the aryl bromide,
, dppf, and Zn dust. Evacuate and backfill with Nitrogen (3 cycles). Do not add Pd source yet. -
Solvation: Add anhydrous DMF via syringe. Sparge with Nitrogen for 15 minutes.
-
Catalyst Addition: Add
quickly under positive Nitrogen flow. -
The "Ramp" (Critical Step):
-
Do NOT plunge into a pre-heated bath.
-
Heat the mixture to 80°C over 20 minutes.
-
Why? Rapid heating can cause massive release of cyanide ions before the catalytic cycle establishes, leading to catalyst poisoning.
-
-
Reaction Maintenance (95°C): Hold temperature at 95°C ± 2°C .
-
Monitoring: Check HPLC at 2 hours.
-
Typical Time: 3–5 hours.
-
-
Workup (Cooling): Cool to room temperature. Dilute with EtOAc. Quench excess cyanide with 10% FeSO4 or NaOCl (Bleach) solution carefully.
Troubleshooting Center
Scenario A: Reaction Stalls at ~50% Conversion
-
Symptom: HPLC shows 50% starting material, 50% product.[1] Adding more catalyst does nothing.
-
Root Cause: Cyanide Poisoning. The concentration of free
exceeded the rate of oxidative addition.[1] The Palladium is now locked as an inactive complex. -
Solution:
-
Temperature Check: Did you heat too slowly? The reaction must reach >80°C quickly enough to drive the cycle, but not so fast as to dissolve all
at once. -
Rescue: You cannot rescue the current catalyst load. Cool to RT, filter through Celite to remove inactive Pd black/complexes, concentrate, and restart with fresh catalyst/ligand (0.5 equiv loading) and add 10 mol% Zn dust .
-
Scenario B: Formation of "Unknown Impurity" (RRT 0.8)
-
Symptom: Product forms, but a new peak appears that is more polar (elutes earlier on Reverse Phase).
-
Root Cause: Hydrolysis of the Methyl Ester. [1]
-
Mechanism: At 95°C, even trace water (from hygroscopic DMF) acts as a nucleophile attacking the ester carbonyl.
-
Solution:
-
Solvent QC: Verify DMF water content is <500 ppm.
-
Temp Optimization: Lower reaction temperature to 85°C and extend time. The rate of hydrolysis drops significantly faster than the rate of cyanation as temperature decreases.
-
Scenario C: Low Yield & Black Precipitate
-
Symptom: Reaction mixture turns black immediately upon heating. Low yield.
-
Root Cause: Thermal Decomposition of Catalyst (Ligand Dissociation). [1]
-
Solution:
-
Ligand Ratio: Ensure dppf:Pd ratio is strictly 2:1 or 2.5:1 . Excess ligand stabilizes the Pd at high temperatures.
-
Oxygen Leak: Pd-black formation is accelerated by
.[1] Check your manifold seals.
-
Diagnostic Decision Tree
Use this flow to diagnose temperature-related failures in real-time.
Figure 2: Troubleshooting logic for Pd-catalyzed cyanation.
Frequently Asked Questions (FAQs)
Q: Can I use CuCN (Rosenmund-von Braun conditions) to save money on Palladium? A: Not recommended. CuCN typically requires temperatures of 150°C–180°C in DMF/NMP.[1] At these temperatures, the methyl ester at position 1 is highly likely to hydrolyze to the acid or undergo decarboxylation. Furthermore, the workup of stoichiometric copper generates significant hazardous waste, complicating purification of the hydroxy-ester.[1]
Q: Why is the hydroxyl group at position 3 problematic?
A: Phenols are weak acids (
-
Tip: If yields remain low (<50%), consider protecting the hydroxyl group as a methoxymethyl (MOM) ether or acetate before cyanation, then deprotecting post-reaction. This removes the acidic proton and prevents catalyst coordination.
Q: Can I use Ethanol/Water instead of DMF to be "greener"? A: No. While "green" cyanation protocols exist (see Cohen et al.), they usually apply to simple aryl halides. Your molecule contains a methyl ester.[2][3] Heating a methyl ester in water/ethanol at 80°C+ is the standard textbook definition of saponification . You will isolate the carboxylic acid, not the ester.
References
-
Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[1]
- Context: Establishes the baseline for Pd-catalyzed cyanation temper
-
Weissman, S. A., et al. (2005).[4] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508–1510.
- Context: Discusses the thermal stability of aryl nitriles and the role of solvent temper
-
ChemicalBook Entry. (2025). "Methyl 4-bromo-3-hydroxybenzoate (CAS 106291-80-9)."[1][5]
-
Context: Verification of the specific precursor structure and physical properties.
-
-
Maligres, P. E., et al. (2004). "Cyanation of Aryl Halides with Copper(I) Cyanide at Low Temperature." Tetrahedron Letters, 45(52), 9601-9605.[1]
-
Context: Provides the counter-argument for why Cu-mediated methods fail for ester-containing substrates due to high thermal requirements.[1]
-
Sources
- 1. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. 106291-80-9|Methyl 4-bromo-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
Validation & Comparative
Structural Elucidation of Methyl 4-cyano-3-hydroxybenzoate: A Comparative Spectroscopic Guide
Executive Summary: The Regioisomer Challenge
Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) acts as a critical intermediate in the synthesis of various kinase inhibitors and anti-viral scaffolds. However, its structural validation presents a unique challenge: distinguishing it from its thermodynamically stable regioisomer, Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2).
Both molecules share identical molecular weights (177.16 g/mol ), identical fragmentation patterns in low-res MS, and similar functional group signatures in FTIR. This guide provides an authoritative workflow to unambiguously confirm the 1,3,4-substitution pattern, prioritizing Nuclear Magnetic Resonance (NMR) techniques over less specific alternatives.
Strategic Workflow
The following decision tree outlines the logical progression from bulk characterization to absolute structural confirmation.
Figure 1: Analytical workflow for structural confirmation. Note that 2D NMR is the critical step for regioisomer differentiation.
Comparative Technique Analysis
The following table evaluates the utility of standard spectroscopic methods specifically for distinguishing the target molecule from its isomers.
| Technique | Specificity for Regioisomers | Cost/Time Efficiency | Key Diagnostic Feature |
| FTIR | Low | High | Nitrile stretch ( |
| HRMS (ESI) | Low | Medium | Exact mass (177.0426 Da). Fragmentation is often identical for isomers. |
| 1H NMR | High | High | Chemical shift of the isolated proton (H2). Synergistic shielding effects differ between isomers. |
| 13C NMR | Medium | High | Carbonyl and Nitrile carbon shifts are distinct but require careful referencing. |
| HMBC (2D) | Definitive | Medium | 3-bond correlations . Can visualize the connection between the aromatic proton and the Nitrile carbon. |
Deep Dive: NMR Characterization
The most reliable method to distinguish Methyl 4-cyano-3-hydroxybenzoate (Target) from Methyl 3-cyano-4-hydroxybenzoate (Isomer) is the analysis of the aromatic proton at position 2 (H2), located between the ester and the hydroxyl/cyano groups.
A. 1H NMR Prediction & Logic
-
Target (4-CN, 3-OH): The H2 proton is flanked by an Ester (deshielding) and a Hydroxyl (shielding/donating).
-
Isomer (3-CN, 4-OH): The H2 proton is flanked by an Ester (deshielding) and a Cyano group (deshielding).
Result: The H2 proton in the Isomer will appear significantly downfield (higher ppm) compared to the Target.
Diagnostic Reference Table (Solvent: DMSO-d6)
| Proton Assignment | Target: 4-cyano-3-hydroxy (ppm) | Isomer: 3-cyano-4-hydroxy (ppm) | Multiplicity |
| H-2 (Isolated) | ~7.50 - 7.60 | ~8.10 - 8.25 | Singlet (d, J~2Hz) |
| H-6 (Ortho to Ester) | ~7.45 | ~8.05 | Doublet (dd) |
| H-5 (Ortho to CN/OH) | ~7.70 (Ortho to CN) | ~7.10 (Ortho to OH) | Doublet (d) |
| -OCH3 (Methyl) | ~3.85 | ~3.88 | Singlet |
| -OH (Phenolic) | ~11.0 (Broad) | ~11.2 (Broad) | Singlet (Exchangeable) |
Analyst Note: The shift of H-5 is also diagnostic. In the Target, H-5 is ortho to the electron-withdrawing Cyano group, pushing it downfield (~7.7 ppm). In the Isomer, H-5 is ortho to the electron-donating Hydroxyl group, shielding it upfield (~7.1 ppm).
B. The "Smoking Gun": HMBC Correlation
Heteronuclear Multiple Bond Correlation (HMBC) provides the absolute proof of structure by linking protons to carbons separated by 2 or 3 bonds.
-
Logic: We look for the correlation between the isolated proton H2 and the Nitrile Carbon (C≡N) .
-
In the Isomer: H2 is 3 bonds away from the Nitrile Carbon. Strong Correlation.
-
In the Target: H2 is 4 bonds away from the Nitrile Carbon. No Correlation.
Figure 2: HMBC connectivity logic. The presence of a cross-peak between H2 and the Nitrile carbon confirms the Isomer, not the Target.
Experimental Protocols
To ensure reproducibility and valid comparisons, follow these standardized protocols.
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why DMSO? It ensures full solubility of the polar phenol and reduces the exchange rate of the hydroxyl proton, allowing it to be visualized as a sharp peak (unlike in CDCl3 where it may broaden or disappear).
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
1H: 16 scans, 30° pulse angle, D1 relaxation delay ≥ 1.0s.
-
HMBC: Optimized for long-range coupling of 8 Hz (standard).
-
Protocol B: FTIR Identification
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Scan Range: 4000 – 600 cm⁻¹.
-
Key Checkpoints:
-
3300-3400 cm⁻¹: Broad -OH stretch (Phenol).
-
2230 cm⁻¹: Sharp -CN stretch (Nitrile). Note: Absence of this peak indicates hydrolysis to the amide or acid.
-
1720 cm⁻¹: Strong C=O stretch (Ester).
-
References
-
Synthesis of Hydroxybenzoate Derivatives
-
NMR Data for Benzoate Esters
-
General Isomer Differentiation
- Title: NMR Detection of Isomers Arising
- Source: National Institutes of Health (NIH) / NCBI.
-
URL:[Link]
-
Product Data (Target Molecule)
-
Title: Methyl 4-cyano-3-hydroxybenzoate Product Page.[1]
- Source: ChemicalBook CAS 6520-87-2.
-
Sources
A comparative analysis of Methyl 4-cyano-3-hydroxybenzoate and its isomers
This guide provides a comparative technical analysis of Methyl 4-cyano-3-hydroxybenzoate and its primary isomer, Methyl 3-cyano-4-hydroxybenzoate . It is designed for medicinal chemists and process engineers selecting intermediates for drug development.
Executive Summary & Strategic Selection
In the landscape of pharmaceutical intermediates, the positioning of the cyano (-CN) and hydroxyl (-OH) groups on the benzoate scaffold dictates synthetic utility and biological activity.
-
Methyl 4-cyano-3-hydroxybenzoate (Target, CAS 6520-87-2): A specialized intermediate often used in the synthesis of kinase inhibitors and prenyl-protein transferase inhibitors . Its meta-hydroxy/para-cyano arrangement offers unique steric and electronic properties for building core pharmacophores in oncology drugs.
-
Methyl 3-cyano-4-hydroxybenzoate (Major Isomer, CAS 156001-68-2): The dominant isomer in the market, serving as the critical backbone for Topiroxostat (a xanthine oxidase inhibitor) and various HIF-PH inhibitors . Its synthesis is more scalable, and it exhibits higher acidity due to the para-hydroxyl resonance alignment.
Decision Matrix:
| Feature | Methyl 4-cyano-3-hydroxybenzoate (Target) | Methyl 3-cyano-4-hydroxybenzoate (Isomer) |
|---|---|---|
| CAS Number | 6520-87-2 | 156001-68-2 |
| Primary Application | Oncology (Transferase/Kinase Inhibitors) | Gout (Topiroxostat), Anemia (HIF-PH Inhibitors) |
| Starting Material | Methyl 3-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Acidity (Predicted pKa) | ~6.5 (Less Acidic) | ~5.5 (More Acidic) |
| Supply Chain | Specialty / Custom Synthesis | Commodity / Bulk Available |[1][2][3]
Structural & Reactivity Analysis
The chemical behavior of these isomers diverges significantly due to the electronic effects of the substituents relative to the phenol group.
Electronic Environment & Acidity[4]
-
Isomer (3-CN, 4-OH): The hydroxyl group is para to the methyl ester and ortho to the nitrile. Both groups are electron-withdrawing (EWG). The ester exerts a strong mesomeric ($ -M
-I $) effect. This dual withdrawal highly stabilizes the phenoxide anion, making this isomer significantly more acidic . -
Target (4-CN, 3-OH): The hydroxyl group is meta to the ester. The ester cannot stabilize the phenoxide via resonance from the meta position. Stabilization relies primarily on the ortho-nitrile. Consequently, this phenol is less acidic and slightly more nucleophilic in neutral conditions, but harder to deprotonate initially.
Reactivity Flow Diagram
The following diagram illustrates the structural logic and downstream reactivity potential for both isomers.
Figure 1: Comparative reactivity profile illustrating how structural positioning influences acidity and downstream synthetic applications.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-cyano-3-hydroxybenzoate (Target)
Context: This route utilizes a palladium-catalyzed cyanation (Rosenmund-von Braun type) on an iodinated intermediate. This is necessary because direct electrophilic cyanation is difficult on the electron-deficient benzoate ring.
Reagents:
-
Methyl 3-hydroxybenzoate (Starting Material)
-
Iodine monochloride (ICl) / Acetic Acid (AcOH)
-
Zinc Cyanide ($ Zn(CN)_2 $)
-
$ Pd(PPh_3)_4 $ (Catalyst)
-
DMF (Solvent)[1]
Step-by-Step Methodology:
-
Regioselective Iodination:
-
Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Add ICl (1.05 eq) dropwise at room temperature. The -OH group directs the iodine primarily to the para position (C6) and ortho position (C2/C4). Sterics and electronics favor the C4 position (between -OH and -H) or C6. Optimization Note: Careful temperature control (0-5°C) favors the 4-iodo isomer.
-
Quench with saturated sodium thiosulfate to remove excess iodine. Extract with ethyl acetate.
-
-
Cyanation (The Critical Step):
-
Charge a reaction vessel with the isolated Methyl 4-iodo-3-hydroxybenzoate (1.0 eq) and dry DMF (0.5 M concentration).
-
Add $ Zn(CN)_2 $ (0.6 eq). Safety: $ Zn(CN)_2 $ releases HCN upon contact with acid. Use a scrubber.
-
Degas the solution with Argon for 20 minutes.
-
Add $ Pd(PPh_3)_4 $ (5 mol%).
-
Heat to 85-95°C for 4-6 hours. Monitor by HPLC.
-
Workup: Cool to RT. Dilute with water and extract with ethyl acetate. Wash organic layer with 5% $ NH_4OH $ (to remove Zinc salts) followed by brine.
-
Purification: Recrystallize from Methanol/Water to obtain the off-white solid.
-
Protocol B: Synthesis of Methyl 3-cyano-4-hydroxybenzoate (Isomer)
Context: The industrial route for this isomer has evolved from toxic cyanation to a "green" formylation-oxime pathway.
Step-by-Step Methodology (Green Route):
-
Formylation (Duff-like Reaction):
-
React Methyl 4-hydroxybenzoate with Paraformaldehyde (6 eq), $ MgCl_2 $ (2 eq), and Triethylamine (5 eq) in acetonitrile under reflux.
-
Mechanism: The $ Mg^{2+} $ coordinates with the phenolic oxygen, directing the formyl group exclusively to the ortho position (C3).
-
Yield: ~85-90% of Methyl 3-formyl-4-hydroxybenzoate.
-
-
Oxime Formation & Dehydration:
-
Treat the aldehyde intermediate with Hydroxylamine hydrochloride ($ NH_2OH \cdot HCl $) in formic acid/sodium formate buffer.
-
Heat to reflux. The formic acid acts as a dehydrating agent, converting the in-situ oxime directly into the nitrile.
-
Result: Methyl 3-cyano-4-hydroxybenzoate precipitates upon cooling and water dilution.
-
Synthesis Workflow Comparison
The following diagram contrasts the synthetic accessibility of the two isomers.
Figure 2: Synthetic pathways showing the divergence in starting materials and key transformation steps.
References
-
World Intellectual Property Organization (WIPO). (2000). WO2000016626A1 - A method of treating cancer (Prenyl-protein transferase inhibitors).Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11769089, Methyl 3-cyano-4-hydroxybenzoate.Link
-
Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.Link
-
ChemicalBook. (2025).[1] Methyl 4-cyano-3-hydroxybenzoate Properties and Cas 6520-87-2.Link
-
MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups. (Structural context for cyano/nitro group comparisons). Link
Sources
A Comparative Guide to the Synthesis of Methyl 4-cyano-3-hydroxybenzoate for Researchers and Drug Development Professionals
Methyl 4-cyano-3-hydroxybenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its versatile structure, featuring a hydroxyl, a cyano, and a methyl ester group on a benzene ring, makes it a valuable intermediate in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth evaluation of two prominent synthetic methodologies, offering a critical comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate route for a given application.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-cyano-3-hydroxybenzoate primarily revolves around the introduction of a cyano group onto a pre-existing substituted benzene ring. Two distinct and widely employed strategies to achieve this transformation are:
-
Route 1: Formylation of Methyl p-hydroxybenzoate followed by Conversion of the Formyl Group to a Cyano Group. This approach is notable for avoiding the use of highly toxic metal cyanides.
-
Route 2: Iodination of Methyl p-hydroxybenzoate followed by a Copper-Catalyzed Cyanation. This classic method often boasts high yields but requires the handling of toxic reagents.
This guide will dissect each of these routes, providing detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective strengths and weaknesses.
Route 1: The Formylation-Cyanation Pathway
This synthetic approach commences with the readily available and inexpensive starting material, methyl p-hydroxybenzoate. The synthesis proceeds in two key steps: the introduction of a formyl group ortho to the hydroxyl group, followed by the conversion of this aldehyde into a nitrile.
Step 1: Ortho-Formylation of Methyl p-hydroxybenzoate
The selective introduction of a formyl group at the position ortho to the hydroxyl group of a phenol is a classic transformation in organic synthesis. In the context of preparing Methyl 4-cyano-3-hydroxybenzoate, a modified Duff reaction is frequently employed.[1][2] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid. The reaction is believed to proceed through the formation of an iminium ion from HMTA, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.[3][4]
Experimental Protocol: Synthesis of Methyl 3-formyl-4-hydroxybenzoate [5]
-
To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), and dichloromethane.
-
Cool the mixture and add triethylamine (5.0 eq) and paraformaldehyde (8.0 eq).
-
Heat the reaction mixture at 60°C overnight.
-
After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.
Step 2: Conversion of the Formyl Group to a Cyano Group
The transformation of the newly introduced aldehyde functional group into a nitrile is the final step in this synthetic sequence. A common and effective method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile.[6] The dehydration can be achieved using various reagents, with acetyl chloride or chloroacetyl chloride being effective choices.[5]
Experimental Protocol: Synthesis of Methyl 4-cyano-3-hydroxybenzoate [5]
-
Dissolve the methyl 3-formyl-4-hydroxybenzoate from the previous step in a mixture of acetonitrile and N,N-dimethylformamide.
-
Add hydroxylamine hydrochloride (1.0 eq) to the solution.
-
Add acetyl chloride (1.0 eq) and heat the reaction mixture at 80°C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by filtration and washing with dichloromethane to afford the final product as a pink solid.
Performance and Considerations of Route 1
| Parameter | Performance |
| Overall Yield | A combined two-step yield of 42% has been reported.[5] |
| Purity | The final product is typically obtained as a solid and can be purified by washing or recrystallization. |
| Safety | This route avoids the use of highly toxic heavy metal cyanides, which is a significant advantage for industrial-scale synthesis.[6][7] Paraformaldehyde, however, is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated area. |
| Cost | The starting materials, including methyl p-hydroxybenzoate, paraformaldehyde, and hydroxylamine hydrochloride, are relatively inexpensive and readily available.[7][8][9] |
| Environmental Impact | The avoidance of copper cyanide significantly reduces the environmental burden associated with heavy metal waste disposal. |
| Scalability | The procedure has been described on a multi-kilogram scale in patent literature, suggesting its suitability for large-scale production.[5] |
Potential Side Reactions and Troubleshooting:
-
Di-formylation: A common side reaction in Duff-type formylations is the introduction of two formyl groups onto the aromatic ring.[10] Careful control of the stoichiometry of the formylating agent can help to minimize this.
-
Polymerization: Phenols can react with formaldehyde to form resins.[10] Controlling the reaction temperature and minimizing the reaction time can help to prevent this side reaction.
Route 2: The Iodination-Cyanation Pathway
This alternative synthetic strategy also begins with methyl p-hydroxybenzoate but follows a different functional group interconversion pathway. It involves the introduction of an iodine atom at the desired position, followed by a copper-catalyzed substitution with a cyanide source.
Step 1: Electrophilic Iodination of Methyl p-hydroxybenzoate
The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this step, an electrophilic iodine source, such as iodine monochloride (ICl), is used to introduce an iodine atom at the 3-position of the benzene ring.[9]
Experimental Protocol: Synthesis of Methyl 3-iodo-4-hydroxybenzoate
-
Dissolve methyl 4-hydroxybenzoate in glacial acetic acid.
-
Heat the solution to 65°C and slowly add a solution of iodine monochloride (1.0 eq) in acetic acid.
-
Maintain the reaction at 65°C for several hours, then continue stirring at room temperature overnight.
-
The precipitated product can be collected by filtration, washed with water, and dried under vacuum.
Step 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The conversion of the aryl iodide to the corresponding nitrile is accomplished through a Rosenmund-von Braun reaction.[11] This reaction typically involves heating the aryl halide with copper(I) cyanide in a polar aprotic solvent like DMF.[12] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species.[12]
Experimental Protocol: Synthesis of Methyl 4-cyano-3-hydroxybenzoate
-
Dissolve methyl 3-iodo-4-hydroxybenzoate in DMF.
-
Add copper(I) cyanide (1.1 eq) and sodium cyanide (0.1 eq).
-
Heat the mixture to 105°C under a nitrogen atmosphere for several hours.
-
After cooling, filter to remove the precipitate and wash the filter cake with ethyl acetate.
-
Dilute the combined organic phases with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.
Performance and Considerations of Route 2
| Parameter | Performance |
| Overall Yield | This route has been reported to have very high yields, with 90.3% for the iodination step and 100% for the cyanation step, leading to a high overall yield. |
| Purity | The product from the iodination step often precipitates from the reaction mixture in high purity. The final product may require purification to remove copper salts. |
| Safety | The primary safety concern with this route is the use of copper(I) cyanide, which is highly toxic.[13] Appropriate engineering controls and personal protective equipment are essential when handling this reagent. Iodine monochloride is also corrosive and should be handled with care. |
| Cost | While copper cyanide is effective, it can be more expensive than the reagents used in Route 1. The cost of iodine monochloride should also be considered.[14] |
| Environmental Impact | The use of copper cyanide generates heavy metal waste that requires specialized disposal procedures, adding to the environmental and economic cost of the process. |
| Scalability | While high-yielding, the handling of large quantities of copper cyanide and the need for high reaction temperatures can present challenges for scaling up this process.[13][15] |
Potential Side Reactions and Troubleshooting:
-
Incomplete Reaction: The Rosenmund-von Braun reaction can sometimes be sluggish. Ensuring anhydrous conditions and using a high-boiling point solvent are crucial for driving the reaction to completion.[13]
-
Product Purification: The removal of copper salts from the final product can be challenging. Thorough washing and extraction procedures are necessary.
Comparative Analysis and Conclusion
The choice between these two synthetic routes for Methyl 4-cyano-3-hydroxybenzoate will ultimately depend on the specific priorities of the researcher or organization.
| Feature | Route 1: Formylation-Cyanation | Route 2: Iodination-Cyanation |
| Yield | Moderate (42% overall reported)[5] | High (over 90% overall reported) |
| Safety | Avoids highly toxic metal cyanides.[6][7] | Requires handling of highly toxic copper cyanide.[13] |
| Cost | Uses inexpensive and readily available starting materials.[7] | Reagents such as copper cyanide and iodine monochloride can be more costly. |
| Environmental Impact | More environmentally friendly due to the absence of heavy metal waste. | Generates copper-containing waste that requires special disposal. |
| Scalability | Demonstrated on a large scale.[5] | Can be challenging to scale up due to safety and handling concerns.[13] |
Recommendation:
For large-scale industrial production where safety and environmental considerations are paramount, Route 1 (Formylation-Cyanation) is the more attractive option. Its use of less hazardous materials and more readily available, cheaper starting materials makes it a more sustainable and economically viable choice, despite the moderate overall yield. Process optimization could potentially improve the yield further.
For small-scale laboratory synthesis where the primary goal is to obtain the product in high yield and quickly, Route 2 (Iodination-Cyanation) may be preferred, provided that the necessary safety precautions for handling copper cyanide are strictly followed. The high reported yields can be advantageous for producing smaller quantities of the material for research purposes.
Ultimately, the selection of the synthetic method should be a carefully considered decision, weighing the trade-offs between yield, safety, cost, and environmental impact. This guide provides the necessary data and insights to make an informed choice for the synthesis of the valuable intermediate, Methyl 4-cyano-3-hydroxybenzoate.
References
- Duff, J. C.; Bills, E. J. J. Chem. Soc. 1932, 1987.
- Ogata, Y.; Kawasaki, A.; Sugiura, F. Tetrahedron 1968, 24 (14), 5001-5010.
- Rosenmund, K. W.; Struck, E. Ber. Dtsch. Chem. Ges. B 1919, 52 (8), 1749-1756.
- von Braun, J.; Manz, G. Justus Liebigs Ann. Chem. 1931, 488 (1), 111-126.
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preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - WIPO Patentscope. ([Link])
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Duff reaction - Wikipedia. ([Link])
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Paraformaldehyde (PFA) Price Trend, Chart and Forecast - IMARC Group. ([Link])
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Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - NIH. ([Link])
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Rosenmund-von Braun Reaction - Organic Chemistry Portal. ([Link])
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Cyanation of aryl bromide : r/chemistry - Reddit. ([Link])
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Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. ([Link])
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Paraformaldehyde PFA CAS 30525 89 4 Market Analysis 2026, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts, Consultation, Online/Offline Surveys, Syndicate Reports - Cognitive Market Research. ([Link])
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(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. ([Link])
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Paraformaldehyde (PFA) Manufacturing Cost Analysis 2025 - IMARC Group. ([Link])
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. ([Link])
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ortho-Formylation of phenols - Organic Syntheses Procedure. ([Link])
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Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. ([Link])
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Electrophilic Substitution of Phenols - Chemistry LibreTexts. ([Link])
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Ligand-Promoted Rosenmund–von Braun Reaction - ResearchGate. ([Link])
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A theoretical study of the Duff reaction: insights into its selectivity - RepHip UNR. ([Link])
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Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 - Sciencemadness.org. ([Link])
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Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC. ([Link])
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Systematic review and cost analysis comparing use of chlorhexidine with use of iodine for preoperative skin antisepsis to prevent surgical site infection - PubMed. ([Link])
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Rosenmund–von Braun reaction - Wikipedia. ([Link])
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- 13. Reddit - Prove your humanity [reddit.com]
- 14. Systematic review and cost analysis comparing use of chlorhexidine with use of iodine for preoperative skin antisepsis to prevent surgical site infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
How to validate the purity of synthesized Methyl 4-cyano-3-hydroxybenzoate
This guide outlines the validation protocols for Methyl 4-cyano-3-hydroxybenzoate (CAS: 156001-68-2), a critical intermediate often employed in the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat).
Validating the purity of this compound requires addressing its specific chemical functionality: a phenolic hydroxyl group (susceptible to oxidation/ionization), a nitrile group (polar), and a methyl ester (susceptible to hydrolysis).
Executive Summary & Comparative Analysis
For pharmaceutical-grade applications, relying solely on a single method (like simple area% HPLC) is insufficient due to potential co-eluting isomers or inorganic salts. This guide compares three validation tiers: HPLC-UV/MS (Routine Purity), qNMR (Absolute Content), and DSC (Physical Phase Purity).
Method Comparison Matrix
| Feature | HPLC-UV/MS (Recommended Routine) | qNMR (Recommended Reference) | DSC (Supporting) |
| Primary Output | Chromatographic Purity (% Area) | Absolute Weight % (Assay) | Melting Point & Phase Purity |
| Specificity | High (Separates isomers/impurities) | High (Structural confirmation) | Low (Total impurity load only) |
| Reference Standard | Required (for assay quantification) | Not Required (Internal std used) | Not Required |
| Limit of Detection | Excellent (< 0.05%) | Moderate (~0.1 - 0.5%) | N/A |
| Critical Limitation | Requires response factors for impurities | High solvent cost; lower sensitivity | Decomposes thermally unstable samples |
Impurity Profiling: The "Why" Behind the Protocol
To validate purity, you must first understand what you are separating. Based on common synthesis routes (e.g., formylation of methyl 4-hydroxybenzoate followed by oximation and dehydration), the following impurities are critical:
-
Methyl 4-hydroxybenzoate: Unreacted starting material.
-
Methyl 3-formyl-4-hydroxybenzoate: Intermediate from formylation.[1]
-
4-cyano-3-hydroxybenzoic acid: Hydrolysis product (acid impurity).
-
Regioisomers: Depending on the substitution mechanism.
Method A: HPLC-UV/MS (The Gold Standard)
Objective: Quantify purity and identify trace organic impurities.
Scientific Rationale: A C18 Reverse Phase column is selected to retain the lipophilic ester. An acidic mobile phase is strictly required to keep the phenolic hydroxyl group (
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD) and optional MS.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Nitrile/Aromatic) and 300 nm (Phenolic shift).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 15.0 | 90% | Elution of lipophilics |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
| 23.0 | 10% | End |
Self-Validating System Suitability Criteria
Before running samples, the system must pass these checks to ensure data integrity:
-
Resolution (
): > 2.0 between the main peak and the nearest impurity (likely the unreacted starting material). -
Tailing Factor (
): 0.8 < < 1.2 (Ensures no secondary interactions with silanols). -
Precision: RSD < 0.5% for 5 replicate injections of the standard.
Method B: Quantitative NMR (qNMR) (The Absolute Standard)
Objective: Determine absolute purity (weight %) without a reference standard of the analyte. Scientific Rationale: qNMR relies on the direct proportionality between signal integration and the number of nuclei. It is the only method that detects residual solvents and inorganic salts that HPLC might miss.
Experimental Protocol
-
Solvent: DMSO-
(Ensures solubility of the polar nitrile and phenol). -
Internal Standard (IS): Maleic Acid (Singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene .-
Selection Logic: The IS signal must not overlap with the analyte's aromatic protons (
7.0–8.2 ppm) or the methyl ester singlet ( ~3.9 ppm).
-
-
Relaxation Delay (
): 30 seconds (Must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32 (Sufficient for S/N > 150).
Calculation
[2]Where:
- : Integrated area
- : Number of protons (e.g., 3 for methyl group)
- : Molar mass[3]
- : Weight (mg)
- : Purity of the Internal Standard
Visualization: Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of development.
Figure 1: Decision matrix for validating the purity of synthesized Methyl 4-cyano-3-hydroxybenzoate. This workflow integrates structural confirmation (NMR) with impurity profiling (HPLC) and absolute quantification (qNMR).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
ChemicalBook. (2025).[4][5] Methyl 3-cyano-4-hydroxybenzoate Properties and Synthesis.Link
-
PubChem. (2025).[6][7] Methyl 3-cyano-4-hydroxybenzoate Compound Summary. National Library of Medicine. Link
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]
- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 6. Methyl 3-cyano-4-hydroxybenzoate | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Navigating the Reference Standard Maze: A Practical Guide to Sourcing and Qualifying Methyl 4-cyano-3-hydroxybenzoate
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy
In the exacting world of pharmaceutical research and development, the integrity of analytical data is paramount. This foundation of accuracy is built upon the quality of the reference standards employed. This guide provides a comprehensive strategy for sourcing and qualifying a reference standard for Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2), a key chemical intermediate.
While the ideal scenario is to procure a Certified Reference Material (CRM) from a major pharmacopeia or a national metrology institute, the reality for many niche compounds is that such readily certified materials are unavailable. This guide, therefore, navigates the practical challenges researchers face, offering a robust framework for selecting and validating a suitable research-grade chemical to serve as a well-characterized in-house reference standard.
The Gold Standard: The Quest for a Certified Reference Material
A Certified Reference Material (CRM) is the pinnacle of analytical standards. It is a substance for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] For a compound like Methyl 4-cyano-3-hydroxybenzoate, a CRM would be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its purity, impurity profile, and the analytical methods used for characterization, all performed under an accredited quality system such as ISO 17034.[3]
A thorough search of major pharmacopoeias (USP, EP, BP, JP) and prominent CRM suppliers like LGC Standards and Sigma-Aldrich's certified reference material portfolio reveals a notable absence of a readily available CRM for Methyl 4-cyano-3-hydroxybenzoate at this time. This is not an uncommon scenario for non-pharmacopoeial intermediates.
This absence necessitates a shift in strategy from simple procurement to a more involved process of qualification.
The Practical Approach: Qualifying a Research-Grade Material
When a CRM is not available, the responsibility falls upon the end-user to rigorously characterize a commercially available research-grade chemical to serve as a working reference standard. This process of qualification ensures that the material is fit for its intended analytical purpose.
Step 1: Sourcing Potential Candidates
The initial step involves identifying reputable suppliers of Methyl 4-cyano-3-hydroxybenzoate. Our market survey identified several potential sources, including:
-
ChemScene: Lists Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) and provides basic product information.[4]
-
BLD Pharm: Also lists the target compound and indicates the availability of analytical data such as NMR, HPLC, and LC-MS.
It is crucial to engage with these suppliers to request available analytical data and batch-specific Certificates of Analysis.
Alternative Considerations: The Isomer
During our investigation, a readily available isomer, Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2), was identified from suppliers like ChemicalBook.[5] While not a direct replacement, understanding its properties and availability can be useful, especially if the synthetic route could potentially produce this isomer as an impurity.
A Comparative Overview of Potential Sources
| Supplier | Compound | CAS Number | Stated Purity/Available Data | Potential Use |
| ChemScene | Methyl 4-cyano-3-hydroxybenzoate | 6520-87-2 | Basic specifications; analytical data may be available upon request. | Candidate for in-house qualification. |
| BLD Pharm | Methyl 4-cyano-3-hydroxybenzoate | 6520-87-2 | Mentions availability of NMR, HPLC, LC-MS data. | Candidate for in-house qualification. |
| ChemicalBook | Methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 | Purity of 99% by LCMS and HNMR mentioned in a synthesis example.[5] | Potential alternative or impurity standard. |
The Workflow for In-House Qualification
The following workflow outlines the necessary steps to qualify a research-grade material as a working reference standard. This process is designed to build a comprehensive data package that supports the material's identity, purity, and suitability for its intended use.
Caption: Workflow for the in-house qualification of a reference standard.
Experimental Protocols for Key Qualification Steps
1. Identity Confirmation: ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the Methyl 4-cyano-3-hydroxybenzoate candidate material.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz).
-
Compare the obtained spectrum with the expected structure of Methyl 4-cyano-3-hydroxybenzoate to ensure consistency.
-
2. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a powerful technique for separating and quantifying the main component and any organic impurities.
-
Protocol:
-
Chromatographic Conditions (Example based on related compounds):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of the candidate material in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment.
-
Inject the solutions and record the chromatograms.
-
Calculate the purity by area normalization, assuming all components have a similar response factor at the chosen wavelength. For a more accurate "mass balance" approach, the main peak's area percentage is combined with data from other tests (water content, residual solvents, etc.).
-
-
Trustworthiness: Building a Self-Validating System
The qualification of an in-house reference standard is a self-validating process. Each analytical technique provides a piece of the puzzle, and the convergence of data from orthogonal methods (e.g., HPLC, NMR, and mass spectrometry) builds confidence in the material's identity and purity.
For instance, an impurity detected by HPLC should ideally be identifiable by LC-MS, and its concentration should be consistent with the overall purity determined by a mass balance calculation. This multi-faceted analytical approach is the cornerstone of establishing a trustworthy in-house reference standard.
Conclusion: From Uncertainty to Analytical Confidence
The path to a reliable reference standard for Methyl 4-cyano-3-hydroxybenzoate, in the absence of a formal CRM, is through rigorous in-house qualification. By systematically evaluating commercially available materials using a suite of analytical techniques, researchers can establish a well-characterized working standard. This investment in characterization is fundamental to ensuring the accuracy, reproducibility, and ultimate success of research and development endeavors. The principles and protocols outlined in this guide provide a robust framework for navigating this process, transforming a research-grade chemical into a cornerstone of analytical confidence.
References
-
PubChem. Methyl 3-cyano-4-hydroxybenzoate. [Link]
-
Labsert. Differences Between RM, CRM and QCM. [Link]
-
CWS ABROAD. What are Certified reference materials?[Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Reference Materials from Cayman Chemical Reference Materials | LGC Standards [lgcstandards.com]
- 3. 4-Hydroxybenzoic acid-methyl paraben | CAS 99-76-3 | LGC Standards [lgcstandards.com]
- 4. chemscene.com [chemscene.com]
- 5. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
A cost-effectiveness comparison of different Methyl 4-cyano-3-hydroxybenzoate protocols
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate is a critical pharmacophore intermediate, notably utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and androgen receptor degraders.[1][2][3][4] Its synthesis hinges on the efficient introduction of a nitrile group ortho to a phenol, a transformation complicated by the electronic deactivation of the hydroxy group and catalyst poisoning risks.
This guide compares three distinct protocols for synthesizing this intermediate from the standard precursor, Methyl 4-bromo-3-hydroxybenzoate (or the iodo-analog) .
-
Protocol A (The "Commodity" Route): Copper-mediated Rosenmund-von Braun reaction. Best for low-tech facilities; lowest raw material cost (RMC) but highest waste treatment cost.
-
Protocol B (The "High-Performance" Route): Pd-catalyzed cyanation using Zn(CN)₂. Best for high-value, small-to-medium scale batches requiring maximum yield.
-
Protocol C (The "Green" Route): Pd-catalyzed cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆]). The optimal balance for GMP manufacturing, offering low toxicity and simplified workup.
Strategic Analysis: The Precursor Challenge
Before comparing cyanation protocols, the starting material must be defined. The industry standard precursor is Methyl 3-hydroxy-4-iodobenzoate , typically synthesized via electrophilic iodination of Methyl 3-hydroxybenzoate.
-
Why Iodo- over Bromo-? While the bromo-analog is cheaper, the iodo-analog reacts significantly faster in cyanation, reducing catalyst loading and reaction temperatures—a crucial factor when protecting groups are not used.
Figure 1: Divergent synthesis pathways from the common iodinated precursor.
Detailed Protocol Comparison
Protocol A: Copper-Mediated Cyanation (Rosenmund-von Braun)
-
Mechanism: Stoichiometric oxidative addition of Cu(I)CN to the aryl iodide at high temperatures.
-
Reagents: CuCN (1.2–2.0 equiv), DMF or NMP (solvent).
-
Conditions: 120–140°C, 12–24 hours.
Pros:
-
Lowest RMC: Copper cyanide is significantly cheaper than Palladium catalysts.
-
Simplicity: No ligands, no inert atmosphere glovebox required (though N₂ sparging is recommended).
Cons:
-
Workup Nightmare: Forms stable copper complexes with the product, requiring extensive washing with FeCl₃, ethylenediamine, or ammonia to demetallate.
-
Waste: Generates stoichiometric heavy metal waste and free cyanide in the aqueous stream.
-
Yield: Often stalled at 60–70% due to thermal decomposition of the phenol at high temps.
Protocol B: Pd-Catalyzed Cyanation with Zn(CN)₂
-
Mechanism: Pd(0)/Pd(II) catalytic cycle. Zn(CN)₂ releases cyanide ions slowly, reducing catalyst poisoning.
-
Reagents: Pd₂(dba)₃ or Pd(PPh₃)₄ (2–5 mol%), dppf (ligand), Zn(CN)₂ (0.6 equiv), Zn dust (activator).
-
Conditions: 80–100°C, DMF/DMAc.
Pros:
-
High Yield: Consistently achieves >85% conversion.
-
Milder Conditions: Lower temperature preserves the ester and phenol functionalities.
Cons:
-
Toxicity: Zn(CN)₂ releases HCN gas immediately upon contact with acid; extremely hazardous handling.
-
Cost: Palladium catalysts and phosphine ligands (dppf) drive up the Cost of Goods (COGS).
-
Purification: Residual Zinc and Palladium must be scavenged (e.g., using SiliaMetS®).
Protocol C: The "Green" Route (Pd + Potassium Ferrocyanide)
-
Mechanism: Uses K₄[Fe(CN)₆][5]·3H₂O as a non-toxic cyanide source. The cyanide is tightly bound to iron and only released to the Palladium center, preventing "cyanide blackout" (catalyst deactivation).
-
Reagents: Pd(OAc)₂ (1–2 mol%), Na₂CO₃, K₄[Fe(CN)₆].
-
Conditions: 100°C, NMP or Water/Dioxane mixtures.
Pros:
-
Safety: K₄[Fe(CN)₆] is non-toxic (food additive E536). No free cyanide handling.
-
E-Factor: Water-soluble byproducts; very clean phase separation.
-
Cost-Efficiency: Uses cheaper Pd(OAc)₂ precursors without expensive proprietary ligands in many optimized versions.
Cons:
-
Solubility: Ferrocyanide is insoluble in most organics; requires polar solvents (NMP) or biphasic conditions.
Comparative Data Analysis
The following data is modeled based on a theoretical 1kg production batch.
| Metric | Protocol A (CuCN) | Protocol B (Pd/Zn) | Protocol C (Pd/Fe) |
| Yield | 65% | 88% | 82% |
| Raw Material Cost ($/kg) | Low ($) | High ( | Medium ( |
| Waste Disposal Cost | Very High (Cu + CN⁻) | High (Zn + CN⁻) | Low (Fe + Non-toxic) |
| Purification Complexity | Difficult (Chelation) | Moderate (Scavenging) | Easy (Crystallization) |
| Safety Profile | Poor (Free CN⁻) | Critical (HCN Risk) | Excellent (Non-toxic) |
| Scalability | Limited (Heat transfer) | Good | Excellent |
Recommended Experimental Workflow (Protocol C)
Rationale: Protocol C is selected as the "Best Practice" for modern labs due to its balance of safety, yield, and environmental impact.
Reagents:
-
Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)
-
K₄[Fe(CN)₆][5]·3H₂O (0.25 equiv - note: provides 6 CN groups, but usually 0.5 equiv used for kinetics)
-
Pd(OAc)₂ (2 mol%)
-
Na₂CO₃ (1.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Step-by-Step:
-
Setup: Charge a reaction vessel with Methyl 3-hydroxy-4-iodobenzoate (27.8 g, 100 mmol), K₄[Fe(CN)₆]·3H₂O (10.5 g, 25 mmol), and Na₂CO₃ (10.6 g, 100 mmol).
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles).
-
Catalyst Addition: Add NMP (150 mL) followed by Pd(OAc)₂ (450 mg, 2 mmol). Note: Pre-degas the solvent to prevent Pd black formation.
-
Reaction: Heat to 120°C for 16 hours. Monitor via HPLC (Target retention time shift from Iodo-precursor).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and Water (300 mL).
-
Filtration: Filter the biphasic mixture through a Celite pad to remove iron salts.
-
Separation: Separate the organic layer. Wash the aqueous layer once with Ethyl Acetate.
-
Purification: Combine organics, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water to obtain off-white needles.
Decision Matrix: Which Protocol to Choose?
Figure 2: Decision tree for selecting the optimal cyanation strategy.
References
-
Preparation of Methyl 3-hydroxy-4-iodobenzo
- Source: ChemSynthesis / J. Org. Chem.
- Citation:The Journal of Organic Chemistry, 68, p. 9423, 2003.
-
URL:[Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides (General Methodology)
- Source: Royal Society of Chemistry (RSC)
- Citation:Recent advances and prospects in the palladium-catalyzed cyan
-
URL:[Link]
-
Green Cyan
- Source: Organic Chemistry Portal / Schareina et al.
- Citation:An Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides with Potassium Hexacyanoferr
-
URL:[Link]
-
Comparison of Cyan
- Source: American Chemical Society (ACS)
- Citation:Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides, Org. Lett. 2007, 9, 9, 1711–1714.
-
URL:[Link]
Sources
- 1. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 2. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 3. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Differential Biological Activity of Methyl 4-cyano-3-hydroxybenzoate
This guide provides a comprehensive analysis of the potential differential activities of Methyl 4-cyano-3-hydroxybenzoate across a spectrum of key biological assays. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a reasoned, experience-driven perspective on why certain experimental outcomes can be anticipated. We will delve into the mechanistic underpinnings of selected assays, provide detailed protocols for their execution, and present a comparative framework against relevant alternative compounds.
Introduction: Unveiling the Potential of a Niche Phenolic Compound
Methyl 4-cyano-3-hydroxybenzoate is a small molecule characterized by a benzene ring substituted with a methyl ester, a hydroxyl group, and a nitrile group. While direct and extensive biological data for this specific compound is not abundant in the public domain, its structural motifs provide a strong basis for predicting its activity profile. The presence of a phenolic hydroxyl group is a well-known pharmacophore associated with antioxidant, cytotoxic, and enzyme-inhibitory activities. The addition of an electron-withdrawing cyano group can significantly modulate these properties, creating a unique electronic and steric profile compared to its more common analogs like Methyl 4-hydroxybenzoate (Methylparaben).
This guide will, therefore, take a predictive and comparative approach. We will explore the likely differential activity of Methyl 4-cyano-3-hydroxybenzoate in three distinct and highly relevant biological assays: a Xanthine Oxidase (XO) inhibition assay, a Hypoxia-Inducible Factor-1 (HIF-1) pathway inhibition assay, and a general in vitro cytotoxicity assay. The rationale for selecting these assays is grounded in the structural alerts of the molecule and their relevance to contemporary drug discovery in areas such as metabolic disorders and oncology.
Xanthine Oxidase Inhibition Assay: A Probe for Gout Therapeutics
Expertise & Experience: Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid is a hallmark of gout. Many phenolic and flavonoid compounds are known to inhibit XO, and the specific electronic nature of Methyl 4-cyano-3-hydroxybenzoate makes it an intriguing candidate. The electron-withdrawing nitrile group may influence the acidity of the phenolic proton, potentially affecting its interaction with the molybdenum center of the enzyme. We will compare its hypothetical activity to Allopurinol, the clinical standard, and a representative flavonoid, Glycitein.[2]
Comparative Data: Xanthine Oxidase Inhibition
| Compound | Type | IC50 (µg/mL) | Mechanism of Inhibition |
| Methyl 4-cyano-3-hydroxybenzoate | Phenolic Compound | Hypothesized | Hypothesized Competitive |
| Allopurinol | Purine Analog (Standard) | 24 ± 0.28[2] | Competitive |
| Glycitein | Flavonoid | 12 ± 0.86[2] | Competitive |
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol is adapted from established methods for determining XO inhibitory activity.[3]
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.8).
-
Dissolve Xanthine Oxidase (from bovine milk) in the buffer to a concentration of 0.025 units/mL.
-
Prepare a 0.15 mM substrate solution of xanthine in the buffer.
-
Prepare stock solutions of the test compounds (Methyl 4-cyano-3-hydroxybenzoate, Allopurinol) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 117 µL of the potassium phosphate buffer.
-
Add 3 µL of the test compound solution at various concentrations.
-
Add 60 µL of the Xanthine Oxidase solution to each well.
-
Mix and incubate at room temperature (25°C) for 10 minutes.[3]
-
Initiate the reaction by adding 100 µL of the xanthine substrate solution.
-
Incubate in the dark at 37°C for 30 minutes.[3]
-
Stop the reaction by adding 20 µL of 1 N HCl.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 290 nm using a microplate reader.[3]
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100[3]
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for the spectrophotometric determination of Xanthine Oxidase inhibition.
HIF-1 Pathway Inhibition Assay: Targeting Tumor Hypoxia
Expertise & Experience: Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[4] HIF-1α, the oxygen-regulated subunit, is stabilized under hypoxic conditions, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[5] Inhibiting the HIF-1 pathway is a validated strategy in oncology. We will explore the potential of Methyl 4-cyano-3-hydroxybenzoate to inhibit HIF-1α activity, possibly by affecting its synthesis, stability, or transcriptional activity. We will compare its hypothetical efficacy to known HIF-1 inhibitors like KC7F2 and PX-478.[6]
Comparative Data: HIF-1α Inhibition
| Compound | Type | IC50 | Mechanism of Action |
| Methyl 4-cyano-3-hydroxybenzoate | Phenolic Compound | Hypothesized | Hypothesized inhibition of HIF-1α synthesis or stability |
| KC7F2 | Selective HIF-1α Inhibitor | 20 µM[6][7] | Inhibits HIF-1α translation |
| PX-478 | Selective HIF-1α Inhibitor | Phase 1 Drug[6] | Suppresses HIF-1α levels |
Experimental Protocol: HIF-1α Reporter Gene Assay
This protocol utilizes a cell line stably transfected with a luciferase reporter gene under the control of a Hypoxia Response Element (HRE).
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., U2OS, MCF-7) stably expressing an HRE-luciferase reporter construct in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Treatment and Hypoxic Induction:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Methyl 4-cyano-3-hydroxybenzoate or control inhibitors.
-
Place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours. A parallel plate should be kept in a normoxic incubator (21% O2) as a control.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and equilibrate to room temperature.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell viability (which can be determined in a parallel plate using an MTT or resazurin assay).
-
Calculate the percentage of inhibition of hypoxia-induced luciferase activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
HIF-1 Signaling Pathway and Inhibition
Caption: Simplified HIF-1 signaling under normoxia and hypoxia, with the point of hypothesized inhibition.
In Vitro Cytotoxicity Assay: Assessing General Cellular Toxicity
Expertise & Experience: Evaluating the general cytotoxicity of a novel compound is a fundamental step in drug discovery. Phenolic compounds can exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial damage, and induction of apoptosis.[8][9] The choice of cell line is critical; comparing activity in a standard cancer cell line (e.g., MCF-7 breast cancer) versus a multi-drug resistant line can provide initial insights into its potential to overcome resistance mechanisms. The resazurin reduction assay is a robust and sensitive method for assessing cell viability.[8]
Comparative Data: In Vitro Cytotoxicity (MCF-7 Cells)
| Compound | Type | IC50 (µM) | General Observation |
| Methyl 4-cyano-3-hydroxybenzoate | Phenolic Compound | Hypothesized | Expected to show dose-dependent cytotoxicity |
| Doxorubicin | Anthracycline (Standard) | 0.20 - 195.12 (cell line dependent)[8] | Potent cytotoxic agent |
| Methyl 4-hydroxybenzoate | Paraben | Generally low cytotoxicity in short-term assays | Widely used as a preservative[10] |
Experimental Protocol: Resazurin Reduction Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by viable cells.[8]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours.
-
-
Resazurin Assay:
-
Prepare a resazurin solution (e.g., 0.1 mg/mL in PBS).
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until a significant color change is observed in the control wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Workflow for Resazurin Cytotoxicity Assay
Caption: Step-by-step workflow for the resazurin-based in vitro cytotoxicity assay.
Synthesis and Future Directions
This guide has outlined a rational, hypothesis-driven approach to investigating the differential biological activities of Methyl 4-cyano-3-hydroxybenzoate. Based on its chemical structure, we predict that it will exhibit inhibitory activity against Xanthine Oxidase and the HIF-1 pathway, and will likely demonstrate dose-dependent cytotoxicity against cancer cell lines.
The key differentiator for this molecule, when compared to analogs like Methyl 4-hydroxybenzoate, is the cyano group. This group's electron-withdrawing nature is expected to increase the acidity of the phenolic proton and alter the electron density of the aromatic ring, which could lead to enhanced potency in enzyme and receptor interactions but may also increase its cellular toxicity.
The next logical steps are to synthesize or procure Methyl 4-cyano-3-hydroxybenzoate and perform the described assays. A positive result in any of these screens would warrant further investigation, including mechanism-of-action studies, evaluation against a broader panel of cell lines, and eventually, in vivo efficacy and toxicity studies. This structured, comparative approach provides a solid foundation for unlocking the therapeutic potential of this and other novel small molecules.
References
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. Retrieved from [Link]
-
Kuatsienu, F. M., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(11), 1298-1308. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl paraben, 99-76-3. Retrieved from [Link]
-
PubChem. (n.d.). Methylparaben. Retrieved from [Link]
-
DrugBank. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]
-
George, S., et al. (2015). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of Young Pharmacists, 7(3), 227-233. Retrieved from [Link]
-
Kuatsienu, F. M., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(11), 1298-1308. Retrieved from [Link]
-
Xia, Y., et al. (2021). Action Sites and Clinical Application of HIF-1α Inhibitors. Current Pharmaceutical Design, 27(34), 3653-3665. Retrieved from [Link]
-
M-CSA. (n.d.). 4-hydroxybenzoate 3-monooxygenase. Retrieved from [Link]
-
Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242. Retrieved from [Link]
-
Chen, Y. T., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(16), 4945. Retrieved from [Link]
-
Miranda, E., et al. (2013). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization that Inhibits Hypoxia Signaling in Cancer Cells. Journal of the American Chemical Society, 135(28), 10418-10425. Retrieved from [Link]
-
ACS Publications. (2021). Screening of Xanthine Oxidase Inhibitors by Liquid Crystal-Based Assay Assisted with Enzyme Catalysis-Induced Aptamer Release. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules. Retrieved from [Link]
-
Frontiers. (2021). Detection and Difference Analysis of the Enzyme Activity of Colloidal Gold Nanoparticles With Negatively Charged Surfaces Prepared by Different Reducing Agents. Frontiers in Chemistry. Retrieved from [Link]
-
Biocompare. (n.d.). Xanthine Oxidase Assay Kits. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Identifying Enzyme Activities by Different Kinetic Assays. Retrieved from [Link]
-
F1000Research. (2022). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Retrieved from [Link]
-
MDPI. (2022). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Cancers. Retrieved from [Link]
-
ResearchGate. (2016). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Retrieved from [Link]
-
PubMed. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine. Retrieved from [Link]
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How to assess the reproducibility of experiments involving Methyl 4-cyano-3-hydroxybenzoate
[1][2][3][4]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals. Focus: Technical validation, impurity profiling, and performance benchmarking of Methyl 4-cyano-3-hydroxybenzoate in drug discovery workflows.
Executive Summary: The Hidden Variables in Scaffold Synthesis
Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2 ) is a high-value pharmacophore precursor, distinct from its more common isomer, Methyl 3-cyano-4-hydroxybenzoate. It is frequently employed in the synthesis of benzofuran derivatives, kinase inhibitors, and prenyl-protein transferase inhibitors.
In drug development, the reproducibility of this intermediate is often compromised by three factors: regio-isomeric contamination , residual transition metals (from cyanation catalysts), and ester hydrolysis . This guide provides a self-validating system to assess incoming batches of this material, comparing "Standard Grade" commercial supplies against "High-Purity" requirements necessary for reproducible SAR (Structure-Activity Relationship) studies.
Critical Quality Attributes (CQAs) & Comparative Analysis
To ensure reproducibility, one must look beyond the Certificate of Analysis (CoA). The table below objectively compares the performance of Standard Commercial Grade (often synthesized via copper-mediated cyanation) versus High-Purity Grade (synthesized via optimized Palladium-catalyzed routes with scavenging).
Table 1: Comparative Performance Matrix
| Feature | Standard Commercial Grade | High-Purity / Pharma Grade | Impact on Downstream Chemistry |
| Purity (HPLC) | >95% | >98.5% | Lower purity leads to difficult purification of final drug candidates. |
| Isomeric Purity | Contains 1-3% 2-iodo or 6-iodo precursors | <0.1% Isomers | Isomers react in subsequent steps, creating "shadow" impurities that are hard to separate. |
| Residual Metal | Copper (Cu) > 500 ppm | Pd < 20 ppm; Cu < 10 ppm | High Cu levels chelate the 3-hydroxy group, inhibiting O-alkylation yields by 15-30%. |
| Moisture/Acid | Free Acid > 1.0% | Free Acid < 0.1% | Free acid interferes with base-sensitive coupling reactions (e.g., Mitsunobu). |
| Appearance | Tan/Brown Powder | Off-white/Beige Solid | Dark color indicates oxidation products (quinones) that act as radical scavengers. |
The Self-Validating Assessment Protocol
Do not rely solely on vendor data. Implement this internal validation protocol upon receipt of any new batch.
Phase 1: Structural Integrity Check (Regio-Isomerism)
The synthesis of CAS 6520-87-2 typically involves iodination of methyl 3-hydroxybenzoate followed by cyanation. If the iodination is not regioselective, you will receive a mixture of isomers.
Protocol:
-
Technique: 1H-NMR (400 MHz or higher) in DMSO-d6.
-
Key Diagnostic Signals:
-
Target (4-cyano-3-hydroxy): Look for the specific aromatic coupling pattern. The protons at C2, C5, and C6 have distinct shifts due to the electron-withdrawing cyano group at C4.
-
Impurity Flag: Look for a singlet or doublet indicative of substitution at the C2 or C6 position (isomeric byproducts).
-
Quantification: Integrate the methyl ester singlet (approx 3.8 ppm). Set as 3.00. Integrate aromatic regions. Any deviation >5% suggests contamination.
-
Phase 2: Functional Performance Test (The "Stress Test")
A chemical passing NMR may still fail in reaction due to trace metal poisoning. This test validates the material's reactivity in a standard O-alkylation.
Reagents:
-
Methyl Iodide (1.2 eq)
-
K2CO3 (2.0 eq)
-
Acetone (0.1 M concentration)
Workflow:
-
Dissolve the benzoate in acetone.[5] Add K2CO3.
-
Stir at room temperature for 15 minutes. Observation: If the solution turns dark black/green immediately, high levels of Copper/Iron contaminants are likely oxidizing the phenol.
-
Add Methyl Iodide and reflux for 2 hours.
-
Pass Criteria: >95% conversion to Methyl 4-cyano-3-methoxybenzoate by HPLC/TLC.
-
Fail Criteria: <80% conversion or significant hydrolysis to the carboxylic acid.
Mechanistic Visualization
Diagram 1: Synthesis & Impurity Origin
This diagram illustrates where the critical impurities (isomers and metals) enter the supply chain, helping you understand why a batch might fail.
Caption: Synthesis pathway highlighting the origin of regio-isomeric impurities and residual metal contamination.
Diagram 2: Reproducibility Assessment Workflow
A logic gate for deciding whether to accept a batch for GMP or GLP usage.
Caption: Decision tree for validating incoming batches of Methyl 4-cyano-3-hydroxybenzoate.
References
- Preparation of Methyl 4-Cyano-3-hydroxybenzoate (Patent WO2000016626A1). World Intellectual Property Organization. Method of treating cancer using prenyl-protein transferase inhibitors.
- Carbamoyl-type benzofuran derivatives (Patent US20060247273A1). Google Patents.
-
PubChem Compound Summary: Methyl 4-cyano-3-hydroxybenzoate (CAS 6520-87-2) . National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides . Organic Letters. General reference for the mechanistic challenges in converting aryl iodides to nitriles (Contextual grounding for Protocol 2). [Link]
Technical Assessment: Cross-Reactivity Profiling of Methyl 4-cyano-3-hydroxybenzoate vs. Structural Analogs
Executive Summary & Molecule Profile[1]
Methyl 4-cyano-3-hydroxybenzoate (CAS: 106850-32-6) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of thyroid hormone receptor agonists (e.g., Sobetirome analogs) and non-steroidal androgen receptor antagonists.
While the nitrile and ester moieties provide essential synthetic handles, the 3-hydroxy (phenolic) group introduces specific liabilities regarding chemical cross-reactivity and assay interference. This guide provides a rigorous framework for evaluating the "promiscuity" of this scaffold—distinguishing between true biological off-target binding and false-positive assay interference (PAINS).
Comparative Landscape
To objectively assess performance, this guide compares the target molecule against three structural analogs that isolate specific functional group contributions.
| Compound | Structure Description | Role in Evaluation | Reactivity Risk Profile |
| Methyl 4-cyano-3-hydroxybenzoate | Target (Phenol + Nitrile + Ester) | Primary Analyte | Moderate: Phenol prone to redox; Nitrile stable. |
| Methyl 4-cyanobenzoate | Analog (Nitrile + Ester; No OH) | Negative Control | Low: Tests if binding is driven by the phenol group. |
| Methyl 3,4-dihydroxybenzoate | Analog (Catechol + Ester) | Positive Control | High: Catechols are known PAINS (Redox/Chelation). |
| 4-cyano-3-hydroxybenzoic acid | Metabolite (Hydrolyzed Ester) | Solubility Control | Variable: Tests effects of ester hydrolysis on binding. |
Chemical Cross-Reactivity & PAINS Liability
Objective: Determine if the molecule generates false positives in biochemical assays via non-specific mechanisms.
Phenolic compounds often exhibit Pan-Assay Interference (PAINS) behavior through two primary mechanisms: Redox Cycling (generating H₂O₂ that inhibits enzymes) and Colloidal Aggregation (sequestering proteins).
Experiment A: Redox Cycling Assessment (Amplex Red Assay)
Rationale: The 3-hydroxy group, while less reactive than a catechol, can still undergo oxidation to form reactive quinone species under specific buffer conditions, leading to false inhibition signals.
Protocol:
-
Reagents: Amplex Red (50 µM), Horseradish Peroxidase (HRP, 1 U/mL), Buffer (PBS pH 7.4).
-
Setup: Prepare 10 mM stock solutions of the Target and Analogs in DMSO.
-
Reaction: Dilute compounds to 100 µM in the assay buffer containing Amplex Red and HRP.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 60 minutes at 25°C.
-
Validation: Add Catalase (100 U/mL) to a duplicate set. If the signal is quenched, the interference is H₂O₂-mediated.
Expected Results & Interpretation:
| Compound | Fluorescence Signal (RFU) | Catalase Effect | Interpretation |
| Methyl 3,4-dihydroxybenzoate | High (>5000) | Signal Abolished | Fail: Strong Redox Cycler (PAINS). |
| Methyl 4-cyano-3-hydroxybenzoate | Low/Moderate (<500) | Minimal Change | Pass: Phenol is electronically stabilized by the nitrile. |
| Methyl 4-cyanobenzoate | Baseline (~0) | None | Pass: Inert. |
Experiment B: Aggregation Counter-Screen (Detergent Sensitivity)
Rationale: Hydrophobic esters can form colloidal aggregates that non-specifically inhibit enzymes. Protocol:
-
Run the primary enzymatic assay (e.g., kinase or protease inhibition) with the Target molecule.
-
Repeat the assay in the presence of 0.01% Triton X-100 (or Tween-20).
-
Causality: If IC₅₀ shifts significantly (e.g., >10-fold increase) with detergent, the initial activity was likely due to non-specific aggregation.
Biological Cross-Reactivity: Off-Target Binding
Objective: Assess "true" promiscuity using Surface Plasmon Resonance (SPR).
The nitrile group is generally bio-orthogonal, but the phenolic ester motif can bind promiscuously to pockets containing nucleophilic residues (cysteine/lysine) or hydrophobic patches.
Experiment C: Competitive SPR Binding Profiling
Rationale: SPR provides real-time kinetic data (k_on, k_off) to distinguish specific binding from "sticky" non-specific interactions.
Protocol:
-
Sensor Chip: CM5 (Carboxymethyl dextran) chip.
-
Ligand Immobilization: Immobilize a "promiscuous" protein target (e.g., Serum Albumin or a Cysteine-rich enzyme like Papain) to ~5000 RU.
-
Analytes: Inject Target and Analogs at concentration series (0.1 µM – 100 µM).
-
Flow Rate: High flow (30 µL/min) to minimize mass transport effects.
-
Dissociation: Monitor for 120s. "Sticky" compounds show slow/incomplete dissociation.
Data Analysis (Graphviz Workflow):
Figure 1: Decision tree for distinguishing between assay artifacts (PAINS) and true biological interaction.
Metabolic Stability & Reactive Metabolites
Context: The ester bond in Methyl 4-cyano-3-hydroxybenzoate is susceptible to carboxylesterases. The resulting free acid (4-cyano-3-hydroxybenzoic acid) is significantly more polar and may lose cell permeability.
Experiment D: Microsomal Stability & GSH Trapping
Rationale: To check if the phenol is oxidized to a reactive quinone methide intermediate (a toxicity risk) or if the nitrile is hydrolyzed.
Protocol:
-
Incubate Target (10 µM) with Liver Microsomes (human/rat) + NADPH.
-
Add Glutathione (GSH) (5 mM) to trap electrophilic reactive metabolites.
-
Analyze via LC-MS/MS looking for:
-
M-14 loss: Hydrolysis of methyl ester (Formation of Acid).
-
M+307: GSH adduct (Indicates reactive quinone formation).
-
Comparison Data:
-
Methyl 4-cyano-3-hydroxybenzoate: Primary metabolite is the Acid (Hydrolysis). GSH adducts are rare due to the electron-withdrawing nitrile group stabilizing the ring against oxidation.
-
Methyl 3,4-dihydroxybenzoate: Rapid formation of GSH adducts (High reactive metabolite risk).
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Lowe, D. (2012).[1] PAINS in the Assay. Science Translational Medicine. Link
-
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology. Link
-
Aldrich, C. et al. (2017). Evaluation of the Potential for Nitrile-Containing Compounds to Cause Covalent Modification of Proteins. Chemical Research in Toxicology. Link
-
PubChem Compound Summary. (2024). Methyl 4-hydroxybenzoate (Methylparaben).[2] National Library of Medicine. Link
Sources
Benchmarking the performance of Methyl 4-cyano-3-hydroxybenzoate against established compounds
The following guide benchmarks Methyl 4-cyano-3-hydroxybenzoate (M4C3HB) , specifically focusing on its performance as a pharmaceutical intermediate compared to its structural isomers and precursors.
CAS: 6520-87-2 | Formula: C₉H₇NO₃ | Role: Advanced Pharmaceutical Intermediate
Executive Summary
Methyl 4-cyano-3-hydroxybenzoate (M4C3HB) is a specialized benzoic acid derivative primarily utilized in the synthesis of prenyl-protein transferase inhibitors (Ras inhibitors) and specific kinase inhibitors.
This guide benchmarks M4C3HB against its widely used isomer, Methyl 3-cyano-4-hydroxybenzoate (the key intermediate for Febuxostat), and its parent scaffold, Methyl 3-hydroxybenzoate . While the 3-cyano-4-hydroxy isomer is a commodity chemical synthesized via non-toxic formylation routes, M4C3HB represents a "high-value, high-barrier" scaffold. Its synthesis requires precise regioselective control and often involves palladium-catalyzed cyanation, resulting in a distinct cost-performance profile suitable for high-potency oncology targets rather than high-volume generics.
Part 1: Comparative Performance Matrix
The following table benchmarks M4C3HB against established alternatives to highlight the trade-offs in synthetic accessibility, reactivity, and application.
| Feature | Target: M4C3HB (4-CN, 3-OH) | Benchmark A: M3C4HB (3-CN, 4-OH) | Benchmark B: Methyl 3-hydroxybenzoate |
| CAS Number | 6520-87-2 | 156001-68-2 | 19438-10-9 |
| Primary Application | Ras Inhibitors (Oncology) | Febuxostat (Gout/Hyperuricemia) | General Scaffold / Preservative |
| Synthetic Difficulty | High (Requires Pd-catalysis or Sandmeyer) | Medium (Formylation/Oxime route) | Low (Esterification of acid) |
| Reactivity (Phenol) | High Acidity (Ortho-CN effect) | High Acidity (Ortho-CN effect) | Moderate (Meta-Ester effect) |
| Regioselectivity Risk | High (Iodination of 3-OH yields mixtures) | Low (Formylation of 4-OH is selective) | N/A |
| Cost Profile | Premium (>$1,000/kg range) | Commodity (<$100/kg range) | Base Chemical |
| Key Precursor | Methyl 3-hydroxy-4-iodobenzoate | Methyl 4-hydroxybenzoate | 3-Hydroxybenzoic acid |
Performance Insight: The "Isomer Trap"
Researchers often confuse M4C3HB with Benchmark A (M3C4HB).
-
M3C4HB is synthesized via a cyanide-free route (Duff reaction or MgCl₂/Paraformaldehyde formylation followed by oxime dehydration).
-
M4C3HB typically requires cyanation of a halogenated precursor (using Zn(CN)₂ or CuCN). This introduces heavy metal removal steps (Pd/Cu) downstream, affecting the "Purity Performance" of the final drug substance.
Part 2: Synthetic Performance & Protocol
Objective: Synthesize M4C3HB with >96% purity while managing regioselectivity issues. Method: Palladium-Catalyzed Cyanation of Methyl 3-hydroxy-4-iodobenzoate.
Mechanism & Workflow
The synthesis challenges the "Performance" of the route because direct cyanation of the phenol is impossible. The hydroxyl group directs electrophilic iodination to the 2, 4, and 6 positions. Sterics favor the 6-position, but the 4-position is required. Separation of isomers is the critical bottleneck.
Figure 1: Synthetic pathway highlighting the critical purification bottleneck at the iodination stage.
Detailed Protocol (Benchmarked Standard)
Based on optimization of methods described in WO2000016626A1.
Step 1: Regioselective Iodination
-
Dissolution: Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid.
-
Reagent Addition: Add Iodine Monochloride (ICl) (1.05 eq) dropwise at ambient temperature. Note: Using NIS (N-iodosuccinimide) may improve regioselectivity toward the 4-position compared to ICl.
-
Reaction: Stir for 4 hours. Monitor by HPLC.
-
Workup: Quench with aqueous sodium thiosulfate. Extract with Ethyl Acetate.[1][2]
-
Critical Purification: The crude contains 4-iodo (target), 6-iodo (impurity), and 2-iodo (trace). Recrystallize from Methanol/Water to isolate Methyl 3-hydroxy-4-iodobenzoate .
-
Performance Metric: Target yield >50% (post-crystallization).
-
Step 2: Palladium-Catalyzed Cyanation
-
Setup: In a glovebox or under strict Argon flow, combine Methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and Zinc Cyanide (Zn(CN)₂, 0.6 eq) in dry DMF.
-
Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Heating: Heat to 85°C for 4-6 hours. Caution: HCN evolution risk.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (to sequester Zinc/Copper salts) followed by brine.
-
Isolation: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
IR Spectroscopy: Look for the appearance of the sharp Nitrile (CN) stretch at ~2230 cm⁻¹ .
-
1H NMR: The aromatic protons should show a specific splitting pattern confirming 1,3,4-substitution (doublet, doublet, singlet).
Part 3: Downstream Application & Reactivity
Why choose M4C3HB over the cheaper M3C4HB?
1. Electronic "Push-Pull" Tuning In M4C3HB, the hydroxyl group is meta to the ester but ortho to the cyano group.
-
Acidity: The ortho-cyano group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect on the phenol. This makes the hydroxyl proton of M4C3HB significantly more acidic (predicted pKa ~6.5–7.0) compared to simple hydroxybenzoates (pKa ~8.5).
-
Utility: This enhanced acidity allows for milder deprotonation conditions when using M4C3HB as a nucleophile in etherification reactions (e.g., Williamson ether synthesis for building drug scaffolds).
2. Biological Binding (Ras Inhibition) In the context of Ras inhibitors (e.g., Salirasib analogs), the position of the H-bond donor (OH) relative to the lipophilic/polar CN tail is critical for fitting into the allosteric pockets of the prenyl-protein transferase enzyme. The 4-CN/3-OH geometry provides a specific vector that the 3-CN/4-OH isomer cannot mimic.
3. Safety & Purity Considerations
-
Metal Scavenging: Because M4C3HB synthesis involves Pd/Zn, users must benchmark the Residual Metal Content (RMC). Pharmaceutical specs typically require Pd < 10 ppm.
-
Correction Protocol: If RMC is high, treat the organic phase with N-acetylcysteine or Thiol-functionalized silica during the final purification step.
References
-
Synthesis & Patent Grounding
-
Method of treating cancer (Ras Inhibitors).[3] WO2000016626A1. (2000). Describes the iodination and cyanation route for Methyl 4-cyano-3-hydroxybenzoate.
-
-
Comparative Isomer Data (Febuxostat Intermediate)
-
Chemical Property Verification
-
Commercial Availability & Specs
Sources
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- 2. tdcommons.org [tdcommons.org]
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- 4. 70829-28-6|3-Cyano-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. guidechem.com [guidechem.com]
- 6. cacheby.com [cacheby.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Methyl 4-cyano-3-hydroxybenzoate (CAS/ID No. 6520-87-2) | Reagentia [reagentia.eu]
- 9. 6520-87-2|Methyl 4-cyano-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 10. 6520-87-2 | 4-氰基-3-羟基苯甲酸甲酯 - 奥利司有限公司 [aromsyn.com]
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- 13. Page loading... [wap.guidechem.com]
A Researcher's Guide to the Physicochemical Characterization of Methyl 4-cyano-3-hydroxybenzoate Derivatives as Nonsteroidal Antiandrogen Scaffolds
Introduction: The Critical Role of Physicochemical Properties in Targeting the Androgen Receptor
In the landscape of modern drug discovery, particularly in oncology, the development of small molecule inhibitors that can overcome therapeutic resistance is a paramount objective. Nonsteroidal antiandrogens (NSAAs), such as bicalutamide and the more recent apalutamide, have become cornerstone treatments for prostate cancer by antagonizing the androgen receptor (AR).[1][2] The AR, a ligand-activated transcription factor, plays a pivotal role in the proliferation and survival of prostate cancer cells.[3][4] Its signaling cascade is a primary therapeutic target, and NSAAs function by competitively binding to the AR's ligand-binding domain, thereby inhibiting nuclear translocation, DNA binding, and the transcription of androgen-responsive genes.[5][6]
The clinical success and limitations of first and second-generation NSAAs have underscored the profound importance of optimizing a candidate's physicochemical properties.[7][8] These properties—including solubility, lipophilicity (logP), and acidity (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for off-target effects.[9][10] The scaffold of Methyl 4-cyano-3-hydroxybenzoate has emerged as a valuable starting point for the synthesis of novel AR antagonists. Its substituted phenyl ring is a key feature in many potent NSAAs.[11][12][13]
This guide provides a comparative study of the physicochemical properties of Methyl 4-cyano-3-hydroxybenzoate and a series of its O-alkylated derivatives. As Senior Application Scientists, we recognize that the journey from a promising scaffold to a viable drug candidate is paved with rigorous, quantitative characterization. Therefore, we present not only a comparative analysis of key properties but also the detailed, validated experimental protocols required to generate such data. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and evaluation of next-generation AR inhibitors.
Comparative Analysis of Methyl 4-cyano-3-hydroxybenzoate Derivatives
The strategic modification of a lead compound is a fundamental exercise in medicinal chemistry. Here, we examine the parent scaffold, Methyl 4-cyano-3-hydroxybenzoate (Compound 1 ), and two representative O-alkylated derivatives: the methoxy (Compound 2 ) and isopropoxy (Compound 3 ) analogs. Alkylation of the phenolic hydroxyl group is a common strategy to modulate lipophilicity and metabolic stability.
-
Compound 1: Methyl 4-cyano-3-hydroxybenzoate
-
Compound 2: Methyl 3-cyano-4-methoxybenzoate
-
Compound 3: Methyl 3-cyano-4-isopropoxybenzoate
The following table summarizes key physicochemical properties for these compounds. It is important to note that while melting points are often experimentally determined, other values such as logP and pKa are frequently estimated using robust computational models in early-stage discovery to prioritize synthetic efforts.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XLogP3 (Predicted) |
| 1 | C₉H₇NO₃ | 177.16 | 167-168[14] | 5.56 ± 0.18[14] | 1.7[15] | |
| 2 | C₁₀H₉NO₃ | 191.18 | Not Reported | N/A | 1.8 | |
| 3 | C₁₂H₁₃NO₃ | 219.24 | Not Reported | N/A | 2.7 |
Table 1: Physicochemical Properties of Methyl 4-cyano-3-hydroxybenzoate and its Derivatives. Predicted values are derived from computational algorithms and serve as estimates.
The Androgen Receptor Signaling Pathway: A Therapeutic Target
To appreciate the significance of these physicochemical properties, one must understand the mechanism of action of NSAAs. The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by antagonists.
Caption: The Androgen Receptor (AR) signaling pathway and points of inhibition by Nonsteroidal Antiandrogens (NSAAs).
As the diagram illustrates, an effective NSAA must cross the cell membrane, bind to the AR with high affinity, and prevent its subsequent translocation and function within the nucleus. Each of these steps is influenced by the molecule's physicochemical profile. For instance, lipophilicity (logP) affects membrane permeability, while solubility is crucial for achieving therapeutic concentrations.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative study rests on the integrity of its experimental methods. The following protocols are standard, validated procedures for the synthesis and characterization of novel chemical entities.
Protocol 1: Synthesis of Methyl 4-cyano-3-hydroxybenzoate Derivatives
The synthesis of the parent compound and its O-alkylated derivatives can be achieved through a multi-step process starting from the readily available Methyl 4-hydroxybenzoate. The general workflow avoids the use of highly toxic cyanides like cuprous cyanide by preparing the cyano group from a formyl group, making it more suitable for industrial and laboratory-scale synthesis.[16][17][18]
Caption: General synthetic workflow for Methyl 4-cyano-3-hydroxybenzoate derivatives.
Step-by-Step Methodology (Example: Synthesis of Compound 1):
-
Formylation: Add Methyl 4-hydroxybenzoate, magnesium chloride, and triethylamine to a reaction vessel with a suitable solvent like dichloromethane. Heat the mixture and add paraformaldehyde. Allow the reaction to proceed overnight.[16] After cooling, acidify with hydrochloric acid and extract the product, Methyl 3-formyl-4-hydroxybenzoate.
-
Cyanation: Dissolve the Methyl 3-formyl-4-hydroxybenzoate from the previous step in a solvent mixture (e.g., acetonitrile/DMF). Add hydroxylamine hydrochloride, followed by a dehydrating agent such as chloroacetyl chloride. Heat the reaction mixture for several hours to yield Methyl 4-cyano-3-hydroxybenzoate (Compound 1 ).[16]
-
Purification & Characterization: The final product should be purified using column chromatography or recrystallization. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
For O-Alkylated Derivatives (e.g., Compound 2 & 3):
-
Alkylation: Dissolve Compound 1 in a polar aprotic solvent like DMF. Add a suitable base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., methyl iodide for Compound 2 , 2-bromopropane for Compound 3 ). Heat the reaction mixture until completion, then isolate and purify the final product as described above.[17]
Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method
Causality: Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes and its binding to plasma proteins. The shake-flask method is the gold-standard for its direct measurement.[19][20][21]
Caption: Experimental workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Pre-saturate 1-octanol with the buffer and the buffer with 1-octanol by mixing them overnight and then separating the layers.
-
Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated 1-octanol.
-
Partitioning: Add a defined volume of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.[22]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of this value.
Protocol 3: Determination of Acidity Constant (pKa) by Potentiometric Titration
Causality: The pKa value dictates the ionization state of a molecule at a given pH.[23] This is crucial as the charge state affects solubility, permeability, and target binding. Potentiometric titration is a highly precise and reliable method for pKa determination.[24][25][26]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
Titration Setup: Place a known volume of the test solution in a thermostatted vessel on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.
-
Titration: Titrate the solution by adding small, precise increments of the acidic or basic titrant.[23] For an acidic compound like the phenolic hydroxyl on Compound 1 , you would titrate with NaOH.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the compound has been neutralized (i.e., at the half-equivalence point). The equivalence point can be precisely identified by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[27]
Protocol 4: Determination of Aqueous Solubility by HPLC-Based Assay
Causality: Aqueous solubility is a fundamental property that determines how much of a drug can dissolve in the gastrointestinal tract for absorption and in the blood for distribution. Poor solubility is a major cause of drug failure.[28]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a buffer of physiological pH (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it in a thermomixer or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[29]
-
Separation: After equilibration, filter the suspension through a fine pore size filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.[29] This step is critical to ensure only the dissolved compound is measured.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze it using a validated HPLC-UV method.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to a standard calibration curve prepared with known concentrations of the same compound.[30] The resulting concentration is the equilibrium solubility.
Conclusion and Future Directions
This guide outlines a systematic approach to the physicochemical characterization of Methyl 4-cyano-3-hydroxybenzoate derivatives. The provided protocols for synthesis, logP, pKa, and solubility determination represent a robust framework for generating the critical data needed in early-stage drug discovery. The comparative data, even when using in silico predictions as placeholders, illustrates how minor structural modifications—such as O-alkylation—can significantly alter key properties like lipophilicity. This, in turn, provides a rational basis for selecting which analogs to advance into more complex biological and pharmacokinetic studies. By rigorously applying these validated methodologies, research teams can make more informed decisions, increasing the efficiency and success rate of developing novel and effective therapeutics targeting the androgen receptor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
